Bis(triphenylsilyl)chromate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
chromium(2+);oxido(triphenyl)silane;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXSBLHPWPXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34CrO4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624-02-8 | |
| Record name | Chromic acid (H2CrO4), bis(triphenylsilyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(triphenylsilyl) chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(triphenylsilyl)chromate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(triphenylsilyl)chromate, with the chemical formula C₃₆H₃₀CrO₄Si₂, is a versatile and powerful oxidizing agent and catalyst with significant applications in organic synthesis and polymer chemistry.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its role in the oxidation of alcohols and as a catalyst in ethylene (B1197577) polymerization. Detailed experimental protocols and mechanistic insights are provided to assist researchers in its practical application.
Core Properties
This compound is a yellow to light orange powder.[1][2] It is recognized for its stability under standard conditions, though it is sensitive to air and moisture.[3] The presence of the bulky triphenylsilyl groups enhances its stability and selectivity in chemical transformations compared to other chromium(VI) reagents.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₃₀CrO₄Si₂ | [1] |
| Molecular Weight | 634.79 g/mol | [1] |
| CAS Number | 1624-02-8 | [1] |
| Appearance | Yellow to light orange powder | [1][2] |
| Melting Point | 159 °C (decomposes) | [1][4] |
| Purity | ≥ 96% | [1] |
| Solubility | Sparingly soluble in water. Soluble in solvents like carbon tetrachloride and heptane. | [5] |
| IR Spectroscopy (Cr-O stretch) | 985 cm⁻¹, 974 cm⁻¹ (10.15 µm, 10.27 µm) |
Synthesis of this compound
This compound can be synthesized through various methods. Two common experimental protocols are detailed below.
Synthesis from Triphenylchlorosilane and Potassium Dichromate
This method provides a high yield and purity of the final product.
Experimental Protocol:
-
To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.
-
Stir the reaction mixture at 50-60 °C for 5 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the resulting solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.
-
Filter the washed solid under reduced pressure.
-
Dry the final product in a vacuum oven to obtain this compound. A yield of approximately 97.4% can be expected.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
Oxidation of Alcohols to Carbonyl Compounds
This compound is a highly effective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.[1] A key advantage of this reagent is its selectivity, often allowing for the oxidation of alcohols without affecting other sensitive functional groups.[1]
Proposed Mechanism of Alcohol Oxidation:
The oxidation of an alcohol by this compound is believed to proceed through the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the alpha-proton to yield the carbonyl compound and a reduced chromium species.
Caption: Proposed mechanism for the oxidation of alcohols.
Representative Experimental Protocol for Alcohol Oxidation:
The following protocol is adapted from a procedure for the related compound, bis(trimethylsilyl)chromate, and serves as a general guideline.
-
In a round-bottom flask, dissolve the alcohol (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add this compound (catalytic amount, e.g., 3-5 mol%) to the solution.
-
Add a co-oxidant, such as periodic acid (1 equivalent).
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding aldehyde or ketone.
Applications in Polymer Chemistry
Ethylene Polymerization
This compound is an active catalyst for the polymerization of ethylene, often used with a silica-alumina support to enhance its activity. This catalytic system is crucial in the production of high-density polyethylene (B3416737) (HDPE).
Experimental Protocol for Ethylene Polymerization:
-
Charge a dry, nitrogen-purged 300 ml stirred autoclave with 100 ml of dry cyclohexane.
-
Add 0.5 g of this compound to the autoclave and purge the mixture with nitrogen for several minutes before sealing.
-
Heat the vessel to 170 °C and pressure-bleed several times with nitrogen to remove any residual air.
-
Introduce ethylene to an initial pressure of 20,000 psi.
-
Allow the polymerization to proceed for 4 hours, maintaining the temperature at 170-175 °C.
-
After the reaction, the solid polyethylene product can be collected.
Ethylene Polymerization Workflow
Caption: General workflow for ethylene polymerization.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Category | GHS Codes |
| Acute Toxicity (Dermal) | H311 (Toxic in contact with skin) |
| Skin Sensitization | H317 (May cause an allergic skin reaction) |
| Carcinogenicity | H350 (May cause cancer) |
| Aquatic Hazard | H410 (Very toxic to aquatic life with long-lasting effects) |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., P3) when handling the powder.
Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable reagent for the scientific community, offering high selectivity and efficiency in oxidation reactions and polymerization catalysis. Its well-defined properties and synthesis routes make it an accessible tool for a wide range of chemical transformations. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their work.
References
An In-depth Technical Guide to the Structure and Bonding of Bis(triphenylsilyl)chromate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and chemical bonding of bis(triphenylsilyl)chromate, an important oxidizing agent and polymerization catalyst. Due to the limited availability of specific crystallographic data for the title compound, this guide leverages comprehensive data from its close structural analog, bis(trimethylsilyl)chromate, to provide quantitative insights. The structural and bonding characteristics of the core CrO2(OSiR3)2 moiety are highly comparable, making this a valid and informative approach.
Molecular Structure
This compound, with the chemical formula [(C6H5)3SiO]2CrO2, is an organometallic compound featuring a central chromium(VI) atom. The chromium center is coordinated to two terminal oxo ligands and two triphenylsiloxy groups.[1] The overall geometry around the chromium atom is distorted tetrahedral.
While a full crystal structure determination for this compound is not publicly available, the structure of its analogue, bis(trimethylsilyl)chromate [(CH3)3SiO]2CrO2, has been elucidated by X-ray crystallography. This data provides the most accurate quantitative description of the chromate (B82759) ester core.
Quantitative Structural Data (from Bis(trimethylsilyl)chromate Analogue)
The following table summarizes the key bond lengths and angles for bis(trimethylsilyl)chromate, which serve as a reliable model for the core structure of this compound.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | Cr=O | 1.58 |
| Cr-O | 1.79 | |
| Si-O | 1.67 | |
| Si-C | 1.85 (average) | |
| Bond Angles (°) | O=Cr=O | 110.1 |
| O-Cr-O | 106.8 | |
| O=Cr-O | 109.9 | |
| Cr-O-Si | 147.8 |
Data sourced from the crystal structure of bis(trimethylsilyl)chromate.
The triphenylsilyl groups in the title compound are significantly bulkier than the trimethylsilyl (B98337) groups. This steric hindrance is expected to cause a widening of the Cr-O-Si bond angle and potentially a slight elongation of the Cr-O and Si-O bonds compared to the trimethylsilyl analogue.
Chemical Bonding
The bonding in this compound is characterized by a combination of covalent and polar covalent interactions within the CrO2(OSiPh3)2 core.
-
Cr=O Double Bonds: The chromium center is bonded to two terminal oxygen atoms via strong double bonds. These bonds are short and are characteristic of chromyl species. Infrared spectroscopy of this compound shows strong absorptions in the 980-990 cm⁻¹ region, which are assigned to the symmetric and asymmetric stretching vibrations of these Cr=O bonds.
-
Cr-O-Si Linkage: The bonding within the chromate silyl (B83357) ester linkage is of primary interest. The Cr-O single bonds are longer than the terminal Cr=O bonds. The Si-O bonds are also covalent. The wide Cr-O-Si bond angle (approximately 148° in the trimethylsilyl analogue) suggests significant pπ-dπ back-bonding from the oxygen lone pairs into the empty d-orbitals of the silicon atom. This delocalization of electron density strengthens the Si-O bond and influences the overall electronic structure of the molecule.
Vibrational Spectroscopy Data
Vibrational spectroscopy is a key tool for probing the bonding within molecules. The following table summarizes the key infrared absorption bands for silyl chromate esters.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~990 | Asymmetric Cr=O Stretch | Chromyl |
| ~980 | Symmetric Cr=O Stretch | Chromyl |
| ~940 | Asymmetric Si-O-Cr Stretch | Silyl Chromate |
| ~840 | Si-C Stretch / CH₃ Rock | Trimethylsilyl |
| ~750 | C-H Bend (Aromatic) | Phenyl |
Note: Data is a composite from various silyl chromate compounds. The phenyl group vibrations for this compound will be more complex.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of triphenylsilanol (B1683266) with chromium trioxide.
-
Reactants: Triphenylsilanol (2 equivalents) and Chromium(VI) oxide (1 equivalent).
-
Solvent: A non-polar organic solvent such as carbon tetrachloride or heptane.
-
Procedure:
-
A solution of triphenylsilanol in the chosen solvent is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Chromium trioxide is added portion-wise to the solution with stirring.
-
The reaction mixture is heated to reflux to facilitate the condensation reaction and remove the water byproduct azeotropically.
-
The reaction is monitored for the disappearance of the starting materials.
-
Upon completion, the solution is cooled, and the product is isolated by filtration or crystallization. The resulting product is a red crystalline solid.
-
X-ray Crystallography (General Protocol for Organometallics)
Obtaining a crystal structure is essential for the unambiguous determination of molecular geometry.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. For air-sensitive compounds like many organometallics, these techniques are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil for air-sensitive samples.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-precision structure, including bond lengths and angles.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of the compound is typically mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil. For solution-state spectra, the compound is dissolved in a suitable IR-transparent solvent.
-
Data Acquisition: A background spectrum of the empty spectrometer (or the pure solvent) is recorded. The prepared sample is then placed in the beam path of an FTIR spectrometer.
-
Analysis: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
Applications in Catalysis: Ethylene (B1197577) Polymerization
This compound, particularly when supported on silica, is a precursor to the highly active Phillips-type catalysts used for the commercial production of high-density polyethylene (B3416737) (HDPE).[2][3] The catalytic cycle involves the reduction of the Cr(VI) center and subsequent coordination and insertion of ethylene monomers.
Logical Workflow for Silyl Chromate Catalyst Activation and Polymerization
The following diagram illustrates the key stages in the activation of a silica-supported silyl chromate catalyst and the subsequent ethylene polymerization cycle, based on the generally accepted Cossee-Arlman mechanism.[4][5][6]
Caption: Catalytic cycle for ethylene polymerization using a silyl chromate catalyst.
This workflow illustrates the transformation of the initial Cr(VI) precatalyst into a reduced, active species that coordinates ethylene. The core of the polymerization process is the repeated migratory insertion of ethylene monomers into the chromium-carbon bond, leading to the growth of the polymer chain. The process concludes with a chain termination step, which releases the final polyethylene molecule and regenerates the active catalyst.
References
- 1. americanelements.com [americanelements.com]
- 2. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts | MDPI [mdpi.com]
- 3. Phillips catalyst - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
Synthesis and Preparation of Bis(triphenylsilyl)chromate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and preparation of bis(triphenylsilyl)chromate, a versatile oxidizing agent utilized in various organic transformations. The document details experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway.
Overview
This compound, with the chemical formula [(C₆H₅)₃SiO]₂CrO₂, is a valuable reagent in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds and in polymerization reactions.[1][2][3] Its efficacy is highlighted by its ability to facilitate selective oxidations under specific conditions. This guide focuses on a common and effective method for its preparation from triphenylchlorosilane and a chromate (B82759) source, as detailed in various experimental procedures.
Reaction Pathway
The synthesis of this compound typically involves the reaction of triphenylchlorosilane with a dichromate salt in the presence of glacial acetic acid. The general reaction is depicted below.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various experimental examples for the synthesis of this compound. This allows for a clear comparison of reaction conditions and their impact on yield and product purity.
| Example | Triphenylchlorosilane (g) | Potassium Dichromate (g) | Other Reagents | Solvent (ml) | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 30 | 13 | 3g KOH | 60 (Glacial Acetic Acid), 80 (Hexane) | 50-60 | 5 | 97.4 | 154 |
| 2 | 30 | 13 | 2.1g NaOH | 60 (Glacial Acetic Acid), 80 (Hexane) | 20 → 80 | 4 | 91 | 154 |
| 3 | 30 | 8.4 | 3.5g K₂CO₃ | - | - | - | 91.6 | 159 |
| 4 | 30 | 13 | 3g KOH | 60 (Glacial Acetic Acid), 80 (Hexane) | 50-60 | 5 | 91 | 154 |
| Comp. 1 | 30 | 7.5 | - | 120 (Glacial Acetic Acid) | 40-50 | 5 | 66 | 151 |
Data sourced from US Patent 5,698,723 A.[4]
Detailed Experimental Protocols
The following protocols are based on procedures outlined in the referenced patent literature.[4]
High-Yield Synthesis Protocol (Example 1)
This protocol details a high-yield method for preparing this compound.
Workflow:
Caption: Workflow for the high-yield synthesis of this compound.
Procedure:
-
A 500 ml three-neck flask equipped with a stirrer and a reflux condenser is charged with 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.
-
The reaction mixture is stirred at 50°-60° C for 5 hours.
-
After the reaction period, the mixture is filtered.
-
The resulting solid is washed sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.
-
The washed solid is then filtered under reduced pressure.
-
Finally, the product is dried in a vacuum oven to yield 31.2 g of this compound (97.4% yield).
Alternative Synthesis Protocol (Example 2)
This protocol provides an alternative method with a temperature ramp.
Procedure:
-
Into a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 2.1 g of sodium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.
-
The mixture is stirred at 20° C for 0.5 hours.
-
The temperature of the reaction mixture is then raised to 80° C over a period of 3 hours.
-
The mixture is stirred at 80° C for an additional 0.5 hours.
-
Heating is discontinued, and the reaction is stirred for another 3.5 hours as it cools.
-
The mixture is then filtered.
-
The collected solid is washed sequentially with 100 ml of water, 60 ml of glacial acetic acid, and 80 ml of hexane.
-
The solid is filtered under reduced pressure and dried in a vacuum oven to obtain 29.4 g of the product (91% yield).
Conclusion
The synthesis of this compound can be achieved with high yields and purity through the reaction of triphenylchlorosilane and potassium dichromate in a mixed solvent system. The presented protocols, derived from established literature, offer reliable methods for researchers and professionals in the field of synthetic chemistry. The choice of base and temperature profile can be adjusted to optimize the reaction outcome. Careful control of reaction parameters and thorough washing of the product are crucial for obtaining a high-purity final product.
References
An In-depth Technical Guide to Bis(triphenylsilyl)chromate (CAS 1624-02-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(triphenylsilyl)chromate, with the CAS number 1624-02-8, is a notable organometallic compound recognized for its utility as a potent oxidizing agent and catalyst. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and significant applications in organic chemistry, particularly in polymerization and oxidation reactions. The document is structured to offer readily accessible quantitative data, in-depth experimental methodologies, and visual representations of key processes to support researchers and professionals in the field.
Chemical and Physical Properties
This compound is a yellow to light orange crystalline solid. Its molecular structure consists of a central chromium atom in a +6 oxidation state, bonded to two triphenylsilyl groups via oxygen atoms. This structure contributes to its notable stability and reactivity.
| Property | Value | Reference |
| CAS Number | 1624-02-8 | |
| Molecular Formula | C₃₆H₃₀CrO₄Si₂ | [1] |
| Molecular Weight | 634.79 g/mol | [2] |
| Appearance | Yellow to light orange powder/needles | [3] |
| Melting Point | 151-161 °C (decomposes) | [4] |
| Purity | Typically >96% | [5][6] |
| Solubility | Soluble in carbon tetrachloride, heptane. |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a triphenylsilyl precursor with a chromium(VI) source. The following protocols are adapted from established patent literature, offering high yields and purity.[4]
Synthesis Workflow
References
- 1. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bis(triphenylsilyl) chromate | CAS#:1624-02-8 | Chemsrc [chemsrc.com]
- 4. US5698723A - Process for the preparation of bistriphenylsilyl chromate - Google Patents [patents.google.com]
- 5. Ethylene polymerization with supported bis(triphenylsilyl) chromate catalysts [periodicos.capes.gov.br]
- 6. Composition of the Ethylene-Polymerization Catalyst Obtained on Reaction of bis(Triphenylsiloxyl) Chromite with Silica-Gel | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
Technical Guide: Determination of the Molecular Weight of Bis(triphenylsilyl)chromate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(triphenylsilyl)chromate is an organochromium compound utilized in organic synthesis, notably as a catalyst for ethylene (B1197577) polymerization and as an oxidizing agent for converting certain trimethylsilyl (B98337) ethers to ketones.[1] An accurate determination of its molecular weight is fundamental for stoichiometric calculations in reaction mechanisms, quantitative analysis, and material characterization. This document provides a detailed calculation of the molecular weight of this compound based on its chemical formula and the standard atomic weights of its constituent elements as recommended by the International Union of Pure and Applied Chemistry (IUPAC).
Chemical Formula and Structure
The chemical formula for this compound is C₃₆H₃₀CrO₄Si₂.[2] Its linear formula is represented as [(C₆H₅)₃SiO]₂CrO₂.[1] The structure consists of a central chromate (B82759) core bonded to two triphenylsilyl groups.
Methodology: Molecular Weight Calculation
The molecular weight (MW) is a calculated quantity, representing the sum of the atomic weights of all atoms in a molecule. The protocol for this determination is a computational method based on established chemical principles.
Computational Protocol:
-
Identify the molecular formula: The confirmed formula is C₃₆H₃₀CrO₄Si₂.
-
Determine the count of each atom:
-
Carbon (C): 36
-
Hydrogen (H): 30
-
Chromium (Cr): 1
-
Oxygen (O): 4
-
Silicon (Si): 2
-
-
Obtain Standard Atomic Weights: The conventional atomic weights for each element are sourced from IUPAC data.[3]
-
Calculate Total Mass Contribution: For each element, multiply the atom count by its standard atomic weight.
-
Summation: Sum the total mass contributions of all elements to obtain the final molecular weight.
While this guide focuses on the calculated molecular weight, experimental verification can be performed using techniques such as Mass Spectrometry, which provides a mass-to-charge ratio that can be used to confirm the molecular mass.
Data Presentation: Atomic Weight Contributions
The following table summarizes the quantitative data used for the molecular weight calculation of C₃₆H₃₀CrO₄Si₂.
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 36 | 12.011[3][4][5] | 432.396 |
| Hydrogen | H | 30 | 1.008[6][7] | 30.240 |
| Chromium | Cr | 1 | 51.9961[3][8][9][10] | 51.9961 |
| Oxygen | O | 4 | 15.999[11][12][13] | 63.996 |
| Silicon | Si | 2 | 28.085[14][15][16] | 56.170 |
| Total | 73 | 634.7981 |
The calculated molecular weight of this compound is 634.80 g/mol (rounded to two decimal places). This value is consistent with commercially available chemical data.[1][2]
Visualization of Calculation Workflow
The logical process for calculating the molecular weight is depicted in the following diagram.
References
- 1. 铬酸双(三苯基甲硅烷基)酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 4. byjus.com [byjus.com]
- 5. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Chromium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Chromium - Wikipedia [en.wikipedia.org]
- 10. americanelements.com [americanelements.com]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. Oxygen, atomic [webbook.nist.gov]
- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. Silicon - Wikipedia [en.wikipedia.org]
- 15. Silicon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Silicon | Si (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Silyl Chromate Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and application of silyl (B83357) chromate (B82759) catalysts, with a particular focus on their role in ethylene (B1197577) polymerization. The information presented is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this important class of catalysts.
Introduction and Historical Context
The development of silyl chromate catalysts represents a significant advancement in the field of olefin polymerization, building upon the foundational work of the Phillips catalyst. The Phillips catalyst, a chromium oxide catalyst supported on silica (B1680970), was discovered in the 1950s by J. Paul Hogan and Robert L. Banks at Phillips Petroleum.[1] This discovery revolutionized the production of high-density polyethylene (B3416737) (HDPE).
Building on this technology, Union Carbide Corporation later developed the UCC S-2 catalyst, a silyl chromate catalyst that offered distinct advantages in controlling the molecular weight and other properties of the resulting polyethylene.[1][2][3] The key innovation of the S-2 catalyst was the incorporation of a silyl group, typically through the use of bis(triphenylsilyl) chromate, which modifies the chromium active center.[1][2] This modification allows for the production of polyethylene with a broad molecular weight distribution, a desirable characteristic for many applications.[2]
Catalyst Synthesis and Preparation
The preparation of a supported silyl chromate catalyst is a multi-step process that requires careful control of conditions to ensure optimal activity and selectivity. The general procedure involves the deposition of a chromium source onto a high-surface-area support, followed by activation and reaction with a silylating agent.
The following protocol is a representative example of the synthesis of a silica-supported silyl chromate catalyst.[1][4]
Materials:
-
Silica gel (e.g., Grace Davison 955)
-
Bis(triphenylsilyl) chromate
-
Anhydrous n-hexane
-
Diethylaluminum ethoxide (DEAE) or other suitable aluminum alkyl cocatalyst
-
High-purity nitrogen
Procedure:
-
Support Dehydration: The silica gel support is first dehydrated to remove physisorbed water and surface hydroxyl groups. This is typically achieved by fluidizing the silica in a stream of dry nitrogen at a high temperature (e.g., 600°C) for several hours.[1]
-
Silyl Chromate Impregnation: The dehydrated silica is slurried in an anhydrous solvent, such as n-hexane. A solution of bis(triphenylsilyl) chromate in the same solvent is then added to the slurry. The mixture is stirred for several hours at a controlled temperature (e.g., 45°C) to ensure uniform deposition of the chromium compound onto the silica surface.[1]
-
Reduction with Cocatalyst: An aluminum alkyl cocatalyst, such as diethylaluminum ethoxide (DEAE), is then added to the slurry.[1][4] The cocatalyst serves to reduce the Cr(VI) species to a lower oxidation state, which is believed to be the active form of the catalyst.[5] The mixture is stirred for a defined period to allow for the reduction to occur.
-
Drying: The solvent is removed under vacuum or by flowing dry nitrogen, leaving a free-flowing solid catalyst powder.[4]
In an effort to reduce the use of toxic hexavalent chromium compounds like bis(triphenylsilyl) chromate, a "green" synthesis route has been developed. This method utilizes a less toxic chromium(III) precursor and a silylating agent like triphenylsilanol (B1683266) (TPS).[2][3]
Procedure Outline:
-
A Phillips-type catalyst is first prepared by impregnating silica with a chromium(III) salt (e.g., chromium(III) acetate) followed by calcination.[2]
-
The resulting chromium oxide/silica catalyst is then treated with triphenylsilanol (TPS). The TPS reacts with the surface chromate species to form the silyl chromate catalyst in situ.[2][3]
Experimental Protocols for Ethylene Polymerization
The following protocol describes a typical gas-phase ethylene polymerization experiment using a silyl chromate catalyst in a laboratory-scale autoclave reactor.[1]
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet ports.
-
Gas purification system for ethylene and nitrogen.
-
Catalyst injection system.
Procedure:
-
Reactor Preparation: The autoclave reactor is thoroughly cleaned and dried. It is then purged with high-purity nitrogen and heated under vacuum to remove any traces of moisture and air.
-
Catalyst Introduction: A precise amount of the silyl chromate catalyst is introduced into the reactor under a nitrogen atmosphere.
-
Polymerization: The reactor is brought to the desired polymerization temperature and pressure by introducing purified ethylene gas. The polymerization reaction is typically carried out for a set period, during which the consumption of ethylene is monitored.
-
Termination and Product Recovery: After the desired reaction time, the ethylene feed is stopped, and the reactor is cooled down and vented. The polyethylene product is then collected from the reactor.
Quantitative Data on Catalyst Performance
The performance of silyl chromate catalysts is influenced by various factors, including the specific catalyst formulation, the type and amount of cocatalyst, and the polymerization conditions (temperature, pressure, etc.). The following tables summarize key performance data for different silyl chromate catalyst systems.
Table 1: Effect of Polymerization Temperature on the Performance of Silyl Chromate Catalysts [1]
| Catalyst | Temperature (°C) | Yield (g PE / g cat·h) | Molecular Weight ( g/mol ) | Melt Index (21.6 kg) | Molecular Weight Distribution (MWD) |
| Cat-1 | 88 | 90.48 | 433,000 | 3.30 | 40.8 |
| Cat-1 | 92 | 106.7 | 324,000 | 4.69 | 32.1 |
| Cat-1 | 95 | 137.38 | 301,000 | 8.12 | 20.4 |
| Cat-2 | 88 | 113.25 | 326,000 | 4.53 | 36.5 |
| Cat-2 | 92 | 153.76 | 307,000 | 5.52 | 46.1 |
| Cat-2 | 95 | 189.09 | 235,000 | 12.8 | 39.1 |
Cat-1 and Cat-2 are two different formulations of the UCC S-2 catalyst, with Cat-2 having a higher cocatalyst to chromium ratio.[1]
Table 2: Effect of Ethylene Pressure on the Performance of a Blended Silyl Chromate Catalyst (Cat-3) [1]
| Pressure (MPa) | Yield (g PE / g cat·h) | Molecular Weight ( g/mol ) | Melt Index (21.6 kg) | Molecular Weight Distribution (MWD) |
| 0.8 | 165.3 | 258,000 | 10.2 | 50.1 |
| 1.2 | 201.5 | 294,000 | 7.5 | 59.3 |
| 1.6 | 189.6 | 312,000 | 6.8 | 55.4 |
Cat-3 is a blend of Cat-1 and Cat-2.[1]
Reaction Mechanism and Signaling Pathways
The precise mechanism of ethylene polymerization by silyl chromate catalysts is complex and has been the subject of extensive research. However, a general consensus has emerged regarding the key steps involved.
Diagram 1: Proposed Catalytic Cycle for Ethylene Polymerization
Caption: Proposed catalytic cycle for ethylene polymerization.
Diagram 2: Logical Workflow for Silyl Chromate Catalyst Synthesis
Caption: Workflow for silyl chromate catalyst synthesis.
The key steps in the proposed mechanism are:
-
Activation: The Cr(VI) precatalyst is activated by a cocatalyst, typically an aluminum alkyl, which reduces the chromium to a lower oxidation state and likely forms a chromium-alkyl species.[5]
-
Initiation: An ethylene monomer coordinates to the vacant site on the chromium center.
-
Propagation: The coordinated ethylene molecule then inserts into the chromium-alkyl bond, extending the polymer chain. This process repeats, leading to the growth of the polyethylene chain.
-
Termination: The growing polymer chain can be terminated through several pathways, including β-hydride elimination to form a vinyl-terminated polymer and a chromium-hydride species, or by chain transfer to the monomer or cocatalyst.
Catalyst Characterization
A variety of analytical techniques are employed to characterize silyl chromate catalysts and elucidate their structure-activity relationships. These include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the chromium species on the catalyst surface.[2]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment of the silicon and other nuclei in the catalyst.[3]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To study the paramagnetic chromium species, providing insights into their electronic structure and coordination environment.
-
Infrared (IR) Spectroscopy: To identify the functional groups present on the catalyst surface and to study the interaction of molecules with the active sites.
Conclusion
Silyl chromate catalysts, particularly the UCC S-2 catalyst, have played a crucial role in the commercial production of high-density polyethylene. Their unique ability to produce polymers with a broad molecular weight distribution has made them indispensable for a wide range of applications. Ongoing research continues to refine the synthesis and performance of these catalysts, including the development of more environmentally friendly "green" synthesis routes. A thorough understanding of their discovery, synthesis, and reaction mechanisms is essential for scientists and researchers working in the fields of catalysis and polymer science.
References
Spectroscopic and Synthetic Profile of Bis(triphenylsilyl)chromate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(triphenylsilyl)chromate, a notable organometallic compound, serves as a powerful oxidizing agent and a catalyst in polymerization reactions. Its utility in organic synthesis, particularly in the oxidation of olefins and alcohols, and in ethylene (B1197577) polymerization, underscores the importance of a comprehensive understanding of its physicochemical properties. This technical guide provides a consolidated overview of the available spectroscopic data (NMR, IR, UV-Vis) for this compound, alongside detailed experimental protocols for its synthesis. The information is structured to be a readily accessible resource for researchers in organic synthesis, polymer chemistry, and materials science.
Chemical and Physical Properties
This compound is a red crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 1624-02-8 |
| Molecular Formula | C₃₆H₃₀CrO₄Si₂ |
| Molecular Weight | 634.79 g/mol |
| Appearance | Red crystalline solid |
| Melting Point | 159 °C (with decomposition) |
| Solubility | Soluble in heptane (B126788) and carbon tetrachloride |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, ¹³C NMR data is referenced in the following publication, which was not accessible in full text:
-
Collection of Czechoslovak Chemical Communications, 1981 , 46(6), 1383–1388.
Based on the structure of the triphenylsilyl group, the expected ¹H NMR spectrum would show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). The ¹³C NMR spectrum would similarly display signals corresponding to the aromatic carbons.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic strong absorption bands corresponding to the Cr-O stretching vibrations. These bands are crucial for identifying the presence of the chromate (B82759) ester functionality and are absent in the reduced organochromium species formed after its reaction with olefins.
| Wavenumber (cm⁻¹) | Assignment |
| ~985 | Cr-O stretch |
| ~973 | Cr-O stretch |
UV-Visible (UV-Vis) Spectroscopy
No specific UV-Visible absorption data (λmax) for this compound was found in the surveyed literature. As a chromium(VI) compound, it is expected to exhibit charge-transfer bands in the UV-Visible region, contributing to its red color.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented synthesis method.
Materials:
-
Triphenylchlorosilane
-
Potassium dichromate
-
Potassium hydroxide
-
Glacial acetic acid
-
Hexane
-
Water
Procedure:
-
To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.
-
Stir the reaction mixture at 50-60 °C for 5 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the resulting solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.
-
Filter the solid under reduced pressure.
-
Dry the final product in a vacuum oven.
This procedure is reported to yield this compound in high purity.
Spectroscopic Analysis Protocol (General)
Specific experimental conditions for the acquisition of the spectroscopic data mentioned in this guide are not fully detailed in the available literature. A general approach for obtaining such data would involve:
-
NMR: Dissolving a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) and acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
IR: Acquiring the infrared spectrum using either a KBr pellet method or as a solution in a suitable solvent (e.g., CCl₄) using an FT-IR spectrometer.
-
UV-Vis: Recording the absorption spectrum of a dilute solution of the compound in a suitable solvent (e.g., heptane or CCl₄) using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent application of this compound as an oxidizing agent.
Caption: Synthesis and Application Workflow for this compound.
Conclusion
This compound is a valuable reagent in organic chemistry. While some of its characteristic spectroscopic data, particularly its IR absorptions, are documented, a comprehensive, publicly available dataset for its NMR and UV-Vis spectra is lacking. The synthetic protocols provide a clear pathway for its preparation. Further research to fully characterize its spectroscopic properties would be beneficial to the scientific community, enabling a more profound understanding and broader application of this versatile compound.
An In-depth Technical Guide to Bis(triphenylsilyl) chromate (C36H30CrO4Si2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound Bis(triphenylsilyl) chromate (B82759), with the chemical formula C36H30CrO4Si2. It is a versatile organometallic reagent primarily utilized as a catalyst in polymerization and as an oxidizing agent in organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, and outlines its applications in ethylene (B1197577) polymerization and the oxidation of alcohols. Experimental procedures are detailed, and reaction mechanisms are visualized to facilitate a deeper understanding for researchers and professionals in chemistry and drug development.
Chemical Identity and Properties
Bis(triphenylsilyl) chromate is an organometallic compound featuring a central chromium atom in a +6 oxidation state, bonded to two triphenylsilyl groups via oxygen atoms.
Table 1: Chemical and Physical Properties of Bis(triphenylsilyl) chromate
| Property | Value | Citation(s) |
| Chemical Formula | C36H30CrO4Si2 | [1][2][3] |
| Molecular Weight | 634.79 g/mol | [2][3] |
| CAS Number | 1624-02-8 | [1][2][3] |
| Appearance | Yellow to orange solid/powder/needles | [1][2][4] |
| Melting Point | 153-159 °C (with decomposition) | [2][4][5] |
| Solubility | Sparingly soluble in water. Soluble in carbon tetrachloride. | [5][6] |
| Linear Formula | [(C6H5)3SiO]2CrO2 | [3] |
Table 2: Spectroscopic Data for Bis(triphenylsilyl) chromate
| Spectroscopic Data | Value | Citation(s) |
| Infrared (IR) Spectrum | Strong absorptions at 10.15 µm and 10.27 µm (Cr-O stretching vibrations) | [7] |
| ¹H NMR Spectrum | Data not available in the searched literature. | |
| ¹³C NMR Spectrum | Data not available in the searched literature. | |
| UV-Vis Spectrum | Data not available in the searched literature. |
Table 3: Crystallographic Data for Bis(triphenylsilyl) chromate
| Parameter | Value | Citation(s) |
| Crystal Structure Data | Not available in the searched literature. |
Synthesis and Experimental Protocols
Several methods for the synthesis of Bis(triphenylsilyl) chromate have been reported, offering varying yields and reaction conditions. Below are detailed protocols from the scientific literature and patent documents.
Synthesis from Triphenylsilanol (B1683266) and Chromium Trioxide
This method involves the reaction of triphenylsilanol with chromium trioxide in a suitable solvent.
Experimental Protocol:
-
A mixture of 15 g (0.054 mol) of triphenylsilanol, 15 g (0.15 mol) of chromium trioxide, and 5.0 g of anhydrous magnesium sulfate (B86663) in 450 ml of carbon tetrachloride is prepared in a light-tight flask.[7]
-
The mixture is shaken for 24 hours at room temperature.[7]
-
The resulting red-orange mixture is filtered to remove solid residues.[7]
-
The product is recovered from the carbon tetrachloride solution by evaporation.[7]
-
The dark residue is recrystallized from hot heptane (B126788) to yield orange needles of Bis(triphenylsilyl) chromate.[7]
-
Yield: 10.1 g (60%)[7]
-
Elemental Analysis: Calculated for C36H30CrO4Si2: C, 68.12%; H, 4.76%; Cr, 8.19%. Found: C, 68.52%; H, 4.97%; Cr, 8.15%.[7]
Synthesis from Triphenylchlorosilane and Potassium Dichromate
This process, detailed in US Patent 5,698,723, provides a higher yield and avoids the pre-synthesis of triphenylsilanol.[4]
Experimental Protocol:
-
30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane (B92381) are added to a 500 ml three-neck flask equipped with a stirrer and a reflux condenser.[4]
-
The reaction mixture is stirred at 50°-60° C for 5 hours.[4]
-
After the reaction, the mixture is filtered.[4]
-
The resulting solid is washed sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.[4]
-
The product is dried in a vacuum oven.[4]
Applications in Organic Synthesis
Bis(triphenylsilyl) chromate is a valuable reagent in organic chemistry, primarily as a catalyst for polymerization and as an oxidizing agent.
Ethylene Polymerization
Bis(triphenylsilyl) chromate can catalyze the polymerization of ethylene at high pressure without the need for a co-catalyst.[7]
Experimental Protocol for Ethylene Polymerization:
-
100 ml of cyclohexane (B81311) (previously dried by purging with nitrogen) is charged into a dry, nitrogen-filled 300-ml stirred autoclave.[7]
-
0.5 g of Bis(triphenylsilyl) chromate is added to the autoclave, and the mixture is purged with nitrogen for several minutes before sealing.[7]
-
The vessel is heated to 170°C and pressure-bled several times to remove nitrogen.[7]
-
Ethylene is charged to an initial pressure of 20,000 psi.[7]
-
The reaction is allowed to proceed for 4 hours, maintaining the temperature at 170-175°C.[7]
-
Product: Approximately 20 g of solid polyethylene (B3416737).[7]
The proposed mechanism involves the coordination of ethylene to the chromium center, followed by insertion and chain propagation. The polyethylene produced shows infrared absorptions characteristic of the triphenylsiloxy group, suggesting it terminates the polymer chain.[7]
Caption: Proposed mechanism for ethylene polymerization catalyzed by Bis(triphenylsilyl) chromate.
Oxidation of Alcohols
The generally accepted mechanism for alcohol oxidation by chromate reagents involves the formation of a chromate ester intermediate, followed by the elimination of a proton from the alcohol carbon, leading to the formation of the carbonyl group and a reduced chromium species.[8]
Caption: Generalized mechanism for the oxidation of an alcohol by a chromate reagent.
Workflow Diagram: Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of Bis(triphenylsilyl) chromate to its application in organic synthesis.
Caption: General workflow for the synthesis and application of Bis(triphenylsilyl) chromate.
Safety and Handling
Bis(triphenylsilyl) chromate is a hazardous substance and should be handled with appropriate safety precautions.
Table 4: Safety Information for Bis(triphenylsilyl) chromate
| Hazard Statement | Precautionary Statement | Citation(s) |
| H317: May cause an allergic skin reaction. | P201: Obtain special instructions before use. | [4] |
| H350i: May cause cancer by inhalation. | P273: Avoid release to the environment. | [4] |
| H410: Very toxic to aquatic life with long lasting effects. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| P308 + P313: IF exposed or concerned: Get medical advice/attention. | [4] | |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [4] |
It is classified as toxic and dangerous for the environment.[4] Personal protective equipment, including eye shields, face shields, gloves, and a suitable respirator, should be worn when handling this compound.[3]
Conclusion
Bis(triphenylsilyl) chromate (C36H30CrO4Si2) is a well-characterized organometallic compound with significant applications as a catalyst in ethylene polymerization and as a selective oxidizing agent for alcohols. The synthesis protocols provided offer high yields, and the outlined experimental procedures serve as a valuable resource for researchers. While detailed spectroscopic and crystallographic data are not extensively available in the public domain, the information compiled in this guide provides a solid foundation for its use in a research and development setting. As with all chromium(VI) compounds, appropriate safety measures must be strictly adhered to during its handling and disposal.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Bis(triphenylsilyl) chromate 96 1624-02-8 [sigmaaldrich.com]
- 4. Bis(triphenylsiloxy)chromium(VI)dioxide | Bis(triphenylsilyl) chromate | C21H24ClNO - Ereztech [ereztech.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. lookchem.com [lookchem.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safety, Handling, and Use of Bis(triphenylsilyl)chromate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and experimental information for Bis(triphenylsilyl)chromate. The following sections detail the material's hazards, physical and chemical properties, safe handling and emergency protocols, and its application in key chemical syntheses.
Chemical and Physical Properties
This compound is a yellow to light orange powder. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1624-02-8 | [1][2][3] |
| EC Number | 216-612-8 | [2] |
| Molecular Formula | C₃₆H₃₀CrO₄Si₂ | [1][3] |
| Molecular Weight | 634.79 g/mol | [2][3] |
| Melting Point | 159 °C (decomposes) | [1][2][4] |
| Appearance | Yellow to light orange powder | [3] |
| Purity | ≥ 96% | [2][3] |
Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[5] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[5][6] |
| Carcinogenicity | 1A/1B | H350: May cause cancer.[2][5] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[5] |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[5][6] |
GHS Label Elements
-
Pictograms:
-
Health Hazard
-
Corrosion
-
Acute Toxicity (skull and crossbones)
-
Environment
-
-
Precautionary Statements: A comprehensive list of precautionary statements can be found in the provided Safety Data Sheets.[5][6][7] Key statements include:
-
P201: Obtain special instructions before use.[7]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
-
Toxicological Data
| Test | Route of Exposure | Species | Dose/Duration | Reference |
| LD50 | Oral | Rat | 3360 mg/kg | [1] |
| LD50 | Dermal | Rabbit | 710 mg/kg | [1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk when working with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is also recommended.[5]
-
Skin Protection: Wear impervious, flame-resistant clothing and gloves. Gloves must be inspected prior to use and disposed of properly after use.[5][7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type P3 (EN 143)).[2][5]
Handling
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[5]
-
Avoid contact with skin and eyes.[7]
-
Avoid formation of dust and aerosols.[5]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7]
-
Keep away from sources of ignition.[6]
-
Take measures to prevent the buildup of electrostatic charge.[6]
Storage
-
Store in a cool, dry, and well-ventilated place.[7]
-
Store locked up.[5]
-
The material is reported to be air and moisture sensitive, so handling and storage under an inert gas is recommended.
Emergency Procedures
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Get emergency medical help immediately.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]
-
Specific Hazards: No data available.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5][6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5][7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[5][7]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]
Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily used as an oxidizing agent and a catalyst for polymerization.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of triphenylchlorosilane with a chromium source in the presence of an acid. The following is a representative procedure adapted from the literature.[1]
Materials:
-
Triphenylchlorosilane
-
Potassium dichromate
-
Potassium hydroxide
-
Glacial acetic acid
-
Hexane
-
Water
Procedure:
-
To a 500 mL three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 mL of glacial acetic acid, and 80 mL of hexane.
-
Stir the reaction mixture at 50-60 °C for 5 hours.
-
Filter the resulting solid.
-
Wash the solid sequentially with 140 mL of water, 70 mL of glacial acetic acid, and 70 mL of hexane.
-
Dry the product under reduced pressure in an oven to yield this compound.
Ethylene (B1197577) Polymerization Catalyzed by this compound
This compound can be used as a catalyst for ethylene polymerization, often supported on silica (B1680970). The following is a generalized procedure based on published research.[6]
Materials:
-
This compound
-
Silica gel (e.g., Grace Davison 955)
-
n-Hexane (purified)
-
Diethyl aluminum ethoxide (cocatalyst)
-
Ethylene
-
Nitrogen
Procedure:
-
Catalyst Preparation:
-
Dehydrate silica gel by calcination at 600 °C for 4 hours in a fluidized-bed reactor under a nitrogen flow.
-
In a glass reactor under a nitrogen atmosphere, suspend the dehydrated silica in purified n-hexane.
-
Add a solution of this compound in n-hexane to the silica slurry.
-
Introduce the diethyl aluminum ethoxide cocatalyst at a specified Al/Cr molar ratio (e.g., 3:1 or 6:1).
-
Allow the reduction to proceed for 1 hour.
-
Dry the catalyst at 60 °C to obtain a free-flowing powder.
-
-
Polymerization:
-
Charge a stainless-steel autoclave reactor with the prepared catalyst.
-
Introduce ethylene to the desired pressure (e.g., 0.8 to 1.6 MPa).
-
Maintain the reaction at the desired temperature (e.g., 88 °C to 95 °C) with vigorous stirring.
-
Monitor ethylene consumption to follow the polymerization kinetics.
-
After the desired reaction time, vent the reactor and collect the polyethylene (B3416737) product.
-
Oxidation of Secondary Benzylic and Allylic Silyl (B83357) Ethers
This compound catalyzes the oxidation of secondary benzylic and allylic trimethylsilyl (B98337) ethers to their corresponding ketones using tert-butyl hydroperoxide. The following is a representative protocol based on available literature.[5]
Materials:
-
Secondary benzylic or allylic trimethylsilyl ether (substrate)
-
This compound (catalyst)
-
Aqueous 70% tert-butyl hydroperoxide (oxidant)
-
Appropriate organic solvent (e.g., dichloromethane (B109758) or acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the silyl ether substrate in the chosen organic solvent.
-
Add a catalytic amount of this compound to the solution.
-
To this mixture, add aqueous 70% tert-butyl hydroperoxide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium sulfite).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired ketone.
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and experimental use of this compound.
Caption: General laboratory workflow for the safe handling of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for ethylene polymerization using a supported this compound catalyst.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is considered a hazardous waste and should be handled by a licensed disposal company.[5] Avoid release to the environment.[5][6]
Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most recent Safety Data Sheet (SDS) from the manufacturer before handling this chemical.
References
- 1. Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US5698723A - Process for the preparation of bistriphenylsilyl chromate - Google Patents [patents.google.com]
- 3. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Copper-catalyzed homolytic and heterolytic benzylic and allylic oxidation using tert-butyl hydroperoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Unveiling the Thermal Properties of Bis(triphenylsilyl)chromate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal stability and decomposition temperature of bis(triphenylsilyl)chromate, a versatile organometallic catalyst. A comprehensive understanding of its thermal behavior is paramount for its safe handling, storage, and effective application in various chemical transformations, including polymerization and oxidation reactions. This document provides a concise summary of its thermal decomposition data, detailed experimental protocols for its synthesis, and a visual representation of its catalytic mechanism.
Thermal Decomposition Data
The thermal stability of this compound is a critical parameter for its application in thermally sensitive processes. The compound exhibits a well-defined decomposition temperature, as summarized in the table below. It is important to note that variations in reported melting points with decomposition can be attributed to differences in sample purity and the experimental conditions employed during analysis.
| Parameter | Value | Reference |
| Decomposition Temperature | 159 °C (decomposes) | [1][2][3][4] |
| Melting Point with Decomposition | 151 °C - 161 °C | [5] |
Experimental Protocols
A fundamental understanding of the synthesis of this compound is essential for researchers working with this compound. The following section details a common and effective method for its preparation.
Synthesis of this compound
This protocol is adapted from a patented procedure and outlines the reaction of triphenylchlorosilane with an oxidizing agent in the presence of a base.
Materials:
-
Triphenylchlorosilane
-
Potassium dichromate
-
Potassium hydroxide
-
Glacial acetic acid
-
Hexane
-
Water
Procedure:
-
To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.
-
Stir the reaction mixture at a temperature between 50-60 °C for 5 hours.
-
After the reaction is complete, filter the mixture to isolate the solid product.
-
Wash the resulting solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.
-
Dry the purified product in a vacuum oven to obtain this compound.
Catalytic Activity and Mechanism
This compound is a well-known catalyst, particularly for ethylene (B1197577) polymerization. Its mechanism of action involves the formation of an active chromium species that facilitates the chain growth of the polymer.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 96 | 1624-02-8 [chemicalbook.com]
- 4. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Bis(triphenylsilyl)chromate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bis(triphenylsilyl)chromate, a versatile oxidizing agent and catalyst, plays a significant role in various organic syntheses and polymerization processes. A thorough understanding of its solubility in common organic solvents is paramount for its effective application, enabling optimal reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a general experimental protocol for its determination, and visualizes the procedural workflow.
Quantitative Solubility Data
Exhaustive literature searches for quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents did not yield specific numerical values. Many sources either do not report solubility data or explicitly state it as "not available". However, qualitative inferences can be drawn from procedural descriptions in synthetic methodologies.
The table below summarizes the qualitative solubility of this compound based on information gleaned from its synthesis and purification procedures.
| Solvent | Qualitative Solubility | Inference Source |
| Water | Sparingly Soluble | Stated in chemical safety and information portals. |
| Hexane | Poorly Soluble | Used as a washing solvent during the purification process, indicating low solubility to remove impurities without significant product loss.[1] |
| Glacial Acetic Acid | Poorly Soluble | Employed as a washing solvent, suggesting the compound does not readily dissolve in it.[1] |
| Petroleum Ether | Poorly Soluble | Utilized in washing steps during synthesis, implying minimal solubility. |
| Benzene | Partially Soluble | Used as a co-solvent with glacial acetic acid in the synthesis reaction mixture, suggesting some degree of solubility is necessary for the reaction to proceed. |
| Dichloromethane | Likely Soluble | As a common solvent for organic reactions involving similar organometallic compounds, it is a probable solvent, though direct data is absent. |
| Tetrahydrofuran (THF) | Likely Soluble | Frequently used for dissolving organometallic reagents; therefore, it is a potential solvent for this compound. |
| Toluene | Likely Soluble | Often a suitable solvent for compounds with aromatic moieties. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method, often referred to as the isothermal saturation method, is a standard procedure in chemical laboratories.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., dichloromethane, toluene, THF)
-
Scintillation vials or sealed test tubes
-
Constant temperature bath or shaker incubator
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
Spectrophotometer or other suitable analytical instrument (e.g., HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials. It is crucial to maintain the temperature during this step.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue. The solubility can be calculated as grams of solute per volume of solvent.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
-
Data Analysis: Repeat the experiment at least in triplicate to ensure reproducibility. Calculate the average solubility and standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
This guide, while highlighting the current gap in quantitative solubility data for this compound, provides a practical framework for researchers to approach its use and characterization in the laboratory. The inferred qualitative solubility and the detailed experimental protocol offer a solid starting point for any investigation requiring the dissolution of this important chemical compound.
References
Preliminary Studies on the Reactivity of Bis(triphenylsilyl)chromate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(triphenylsilyl)chromate, a hexavalent chromium compound, has demonstrated utility as a versatile oxidizing agent and polymerization catalyst. This technical guide provides an in-depth overview of preliminary studies on its reactivity, with a focus on its synthesis, role in the oxidation of olefins, and application in ethylene (B1197577) polymerization. Detailed experimental protocols for its preparation are presented, alongside a summary of key reactivity data. Visual diagrams of the synthetic pathway and proposed reaction mechanisms are included to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound, with the chemical formula CrO₂(OSi(C₆H₅)₃)₂, is an organometallic compound that has garnered interest for its specific reactivity. It is recognized as a powerful oxidizing agent capable of cleaving carbon-carbon double bonds in olefins to yield corresponding aldehydes and ketones. Furthermore, it has been identified as an active catalyst for the polymerization of ethylene, even in the absence of a cocatalyst. This dual reactivity makes it a subject of interest for various applications in organic synthesis and polymer chemistry. This guide aims to consolidate the preliminary findings on the synthesis and reactivity of this compound, providing a valuable resource for researchers in the field.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a triphenylsilyl precursor with a chromium(VI) source. The choice of reactants and conditions can significantly impact the yield and purity of the final product.
Data Presentation: Synthesis of this compound
The following table summarizes various reported methods for the synthesis of this compound, highlighting the reactants, solvents, reaction conditions, and resulting yields and melting points.
| Method | Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Triphenylsilanol, Chromium trioxide, Anhydrous magnesium sulfate (B86663) | Carbon tetrachloride | Room Temperature | 24 | 60 | 153-155 | |
| 2 | Triphenylchlorosilane, Potassium dichromate | Glacial acetic acid | 40-50 | 5 | 66 | 151 | |
| 3 | Triphenylchlorosilane, Potassium dichromate, Potassium hydroxide | Glacial acetic acid, Hexane | 50-60 | 5 | 97.4 | 154 | |
| 4 | Triphenylchlorosilane, Potassium dichromate, Sodium hydroxide | Glacial acetic acid, Hexane | 20, then 80 | 8 | 91 | 154 |
Experimental Protocols: Synthesis of this compound
Method 1: From Triphenylsilanol and Chromium Trioxide
-
A mixture of 15 g (0.054 mol) of triphenylsilanol, 15 g (0.15 mol) of chromium trioxide, and 5.0 g of anhydrous magnesium sulfate in 450 ml of carbon tetrachloride is prepared in a light-tight flask.
-
The mixture is shaken for 24 hours at room temperature.
-
The solids are removed by filtration.
-
The product is recovered from the carbon tetrachloride solution by evaporation.
-
Recrystallization of the dark residue from hot heptane (B126788) yields orange needles of this compound.
Method 3: From Triphenylchlorosilane and Potassium Dichromate with a Base
-
To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.
-
The reaction mixture is stirred at 50-60°C for 5 hours.
-
The mixture is then filtered.
-
The resulting solid is washed sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.
-
The solid is filtered under reduced pressure and dried in a vacuum oven to obtain the final product.
Reactivity of this compound
Preliminary studies have primarily focused on two areas of reactivity for this compound: the oxidation of olefins and the polymerization of ethylene.
Oxidation of Olefins
This compound has been shown to react with a variety of olefins, leading to the oxidative cleavage of the double bond. This reaction results in the formation of aldehydes and ketones, with the chromium species being reduced in the process.
Qualitative Observations:
Treatment of a heptane or carbon tetrachloride solution of this compound with olefins such as pentene-1, cyclopentene, cyclohexene, and styrene (B11656) resulted in the reduction of chromium and the formation of a green precipitate. Infrared spectroscopy of the filtrates confirmed the presence of carbonyl absorption in all cases. For instance, the reaction with styrene yielded benzaldehyde (B42025) and formaldehyde.
Proposed Reaction Workflow:
Caption: General workflow for the oxidation of olefins by this compound.
Ethylene Polymerization
This compound is an active catalyst for the polymerization of ethylene at high pressure without the need for a cocatalyst. The catalytic activity can be significantly enhanced by supporting the chromate on silica-alumina or silica (B1680970) and treating it with an aluminum alkyl.
Catalyst Activity and Polymer Properties:
The molecular weight of the resulting polyethylene (B3416737) can be controlled by adjusting the reaction temperature, adding hydrogen, and selecting the appropriate support and reducing agent. This allows for the production of polymers with a wide range of melt indices. The active polymerization initiator is believed to be a low-valence organochromium compound.
Proposed Polymerization Initiation and Propagation:
Caption: Logical workflow for ethylene polymerization catalyzed by this compound.
Proposed Mechanisms
While detailed mechanistic studies are not extensively available in the preliminary literature, a plausible mechanism for the oxidative cleavage of olefins can be proposed.
Proposed Mechanism for Olefin Cleavage:
The reaction is believed to proceed through a concerted mechanism involving the formation of a cyclic intermediate.
Caption: Proposed mechanistic steps for the oxidative cleavage of olefins.
Conclusion
The preliminary studies on this compound reveal its potential as a valuable reagent in organic synthesis and polymer chemistry. Its ability to act as both an oxidizing agent for olefins and a catalyst for ethylene polymerization highlights its versatile reactivity. The synthetic protocols provided offer reliable methods for its preparation, achieving high yields. While the initial findings are promising, further in-depth studies are required to fully elucidate the reaction mechanisms, expand the scope of its reactivity with other functional groups, and optimize its catalytic performance. Quantitative analysis of reaction yields and kinetic studies would be particularly beneficial for advancing its practical applications.
Methodological & Application
Bis(triphenylsilyl)chromate: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triphenylsilyl)chromate, [(C₆H₅)₃SiO]₂CrO₂, is a stable, crystalline, and versatile oxidizing agent employed in organic synthesis.[1][2] This organometallic chromium(VI) compound offers notable selectivity and efficiency in various oxidative transformations, particularly in the conversion of alcohols to carbonyl compounds and the cleavage of carbon-carbon double bonds.[2][3] Its utility in polymerization and benzylic oxidations has also been reported.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1624-02-8 | [1] |
| Molecular Formula | C₃₆H₃₀CrO₄Si₂ | [5] |
| Molecular Weight | 634.79 g/mol | [5] |
| Appearance | Yellow to light orange powder/needles | [1] |
| Melting Point | 159 °C (decomposes) | [1][3][5] |
| Purity | ≥ 96% | [5] |
Applications in Organic Synthesis
This compound is a valuable reagent for several key oxidative transformations in organic synthesis.
Oxidation of Alcohols to Carbonyls
Oxidative Cleavage of Olefins
A significant application of this compound is the oxidative cleavage of carbon-carbon double bonds to yield aldehydes and ketones. This reaction provides an alternative to ozonolysis.
General Reaction Scheme:
Caption: Oxidative cleavage of an alkene to two carbonyl compounds.
Experimental Protocol: Oxidative Cleavage of Styrene (B11656)
This protocol is adapted from the work of Baker and Carrick.
Materials:
-
This compound
-
Styrene
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Apparatus for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of this compound and styrene in carbon tetrachloride.
-
Heat the reaction mixture at reflux for 24 hours. A green precipitate will form.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the green precipitate by filtration.
-
The filtrate contains the product, benzaldehyde, and formaldehyde.
Note: Due to the toxicity of carbon tetrachloride, it is advisable to substitute it with a less hazardous solvent where possible, such as dichloromethane (B109758) or toluene, although reaction conditions may need to be re-optimized.
Preparation of this compound
Several methods for the synthesis of this compound have been reported, with yields ranging from moderate to excellent. A high-yield procedure is detailed below.[6]
High-Yield Synthesis Protocol
This protocol is adapted from a patented procedure.[6]
Materials:
-
Triphenylchlorosilane
-
Potassium dichromate
-
Potassium hydroxide
-
Glacial acetic acid
-
Hexane
-
Water
-
500 mL three-neck flask with a stirrer and reflux condenser
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a 500 mL three-neck flask, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 mL of glacial acetic acid, and 80 mL of hexane.
-
Stir the reaction mixture at 50-60 °C for 5 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the resulting solid sequentially with 140 mL of water, 70 mL of glacial acetic acid, and 70 mL of hexane.
-
Dry the solid under reduced pressure in a vacuum oven.
This procedure is reported to yield approximately 31.2 g (97.4%) of this compound with a melting point of 154 °C.[6]
Synthesis Workflow:
Caption: Workflow for the high-yield synthesis of this compound.
Safety Information
This compound is a chromium(VI) compound and should be handled with appropriate safety precautions. Chromium(VI) compounds are known carcinogens and are toxic.[1]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a valuable oxidizing agent for specific applications in organic synthesis, most notably the oxidative cleavage of olefins. While its use in alcohol oxidation is documented, detailed substrate scope and yield data remain to be fully explored in publicly available literature. The provided protocols for its synthesis and application in olefin cleavage offer a starting point for researchers interested in utilizing this reagent. As with all chromium(VI) reagents, appropriate safety measures must be strictly followed.
References
- 1. Bis(triphenylsilyl) chromate | CAS#:1624-02-8 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 96 | 1624-02-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis(triphenylsilyl) chromate 96 1624-02-8 [sigmaaldrich.com]
- 6. US5698723A - Process for the preparation of bistriphenylsilyl chromate - Google Patents [patents.google.com]
Application Notes and Protocols for Ethylene Polymerization Using Bis(triphenylsilyl)chromate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triphenylsilyl)chromate, often utilized as a silica-supported catalyst, is a significant player in the field of olefin polymerization, particularly for the production of high-density polyethylene (B3416737) (HDPE). This organometallic compound serves as a precursor to highly active catalytic sites for ethylene (B1197577) polymerization. The performance of the catalyst system, including its activity and the properties of the resulting polymer, can be finely tuned by modifying the support, the activation procedure, and the polymerization conditions. When deposited on a support like silica (B1680970) and activated with an aluminum alkyl cocatalyst, this compound forms a highly effective heterogeneous catalyst. These catalysts are known for producing polyethylene with a broad molecular weight distribution, which is advantageous for the processability of the polymer.
This document provides detailed application notes and experimental protocols for the use of this compound in ethylene polymerization, targeting researchers and professionals in chemistry and materials science.
Data Presentation
The following tables summarize quantitative data on the performance of silica-supported this compound catalysts under various experimental conditions.
Table 1: Effect of Polymerization Temperature on Catalyst Activity and Polymer Yield
| Catalyst System | Al/Cr Molar Ratio | Polymerization Temperature (°C) | Polymerization Pressure (MPa) | Polymer Yield (g PE / g cat) | Catalyst Activity (g PE / g cat·h) |
| Cat-1 | 3 | 88 | 1.6 | 90 | ~90 |
| Cat-1 | 3 | 95 | 1.6 | 150 | ~150 |
| Cat-2 | 6 | 88 | 1.6 | 125 | ~125 |
| Cat-2 | 6 | 95 | 1.6 | 225 | ~225 |
Data synthesized from gas phase ethylene polymerization studies over SiO₂-supported this compound catalysts.[1] Cat-1 and Cat-2 represent catalysts prepared with different Al/Cr molar ratios.[1]
Table 2: Factors Influencing Polymer Molecular Weight
| Parameter | Effect on Molecular Weight | Notes |
| Reaction Temperature | Increasing temperature generally decreases molecular weight. | Higher temperatures favor chain transfer reactions. |
| Hydrogen Addition | Acts as a chain transfer agent to control and reduce molecular weight. | A common industrial practice for controlling melt index. |
| Support Type | Silica-alumina supports can influence catalytic activity and polymer properties. | The acidity and surface area of the support play a role. |
| Reducing Agent Structure | The type of aluminum alkyl cocatalyst affects catalyst activity and polymer molecular weight. | For example, triethylaluminum (B1256330) (Et₃Al) can be used for activation. |
This table is a summary of qualitative relationships described in the literature.[2]
Experimental Protocols
Preparation of Silica-Supported this compound Catalyst
This protocol describes a general method for the impregnation of this compound onto a silica support followed by activation.
Materials:
-
This compound
-
High-surface-area silica gel (e.g., Davison 955), dehydrated
-
Anhydrous n-hexane (or other suitable alkane solvent)
-
Diethylaluminum ethoxide (or other suitable aluminum alkyl cocatalyst)
-
High-purity nitrogen or argon
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass reactor with magnetic stirrer
-
Fluidized-bed quartz reactor for silica dehydration
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Silica Dehydration:
-
Place approximately 20 g of silica gel into a fluidized-bed quartz reactor.
-
Heat the silica gel under a flow of dry air or nitrogen at 600°C for 4 hours to ensure complete dehydration.
-
Cool the dehydrated silica to room temperature under a continuous flow of inert gas and store under an inert atmosphere.
-
-
Catalyst Impregnation:
-
In a glovebox or under a nitrogen atmosphere, add the dehydrated silica to a glass reactor containing anhydrous n-hexane.
-
In a separate container, dissolve the desired amount of this compound in anhydrous n-hexane.
-
Slowly add the this compound solution to the silica slurry with stirring.
-
Continue stirring the mixture at 45°C for 4 hours in the dark to ensure uniform deposition of the chromate (B82759) compound onto the silica support.
-
-
Catalyst Activation (Reduction):
-
To the slurry from the previous step, slowly add the required amount of diethylaluminum ethoxide solution (as a cocatalyst) to achieve the desired Al/Cr molar ratio (e.g., 3:1 or 6:1).[1]
-
Stir the mixture for 1 hour at room temperature to allow for the reduction of the chromium species.
-
The catalyst is now activated.
-
-
Catalyst Isolation:
-
The activated catalyst can be used as a slurry or isolated as a solid.
-
To isolate, filter the slurry and wash the solid catalyst with anhydrous n-hexane to remove any unreacted aluminum alkyl.
-
Dry the catalyst under vacuum at a temperature not exceeding 60°C to obtain a free-flowing powder.
-
Store the final catalyst under an inert atmosphere.
-
Ethylene Polymerization (Slurry Phase)
This protocol outlines a typical slurry-phase ethylene polymerization in a laboratory-scale batch reactor.
Materials:
-
Prepared silica-supported this compound catalyst
-
Anhydrous polymerization-grade solvent (e.g., hexane, cyclohexane, or isobutane)
-
High-purity ethylene gas
-
Cocatalyst/scavenger (e.g., triethylaluminum), if required for further impurity removal
-
Methanol (B129727) or acidified methanol for quenching
Equipment:
-
High-pressure stirred autoclave reactor equipped with temperature and pressure controls, gas inlet, and venting lines
-
Ethylene mass flow controller
-
Solvent purification system
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave reactor.
-
Assemble the reactor and purge it with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 100°C) to remove air and moisture.
-
Cool the reactor to the desired reaction temperature.
-
-
Reaction Setup:
-
Introduce the desired volume of anhydrous solvent into the reactor under an inert atmosphere.
-
If using an additional scavenger, add the triethylaluminum solution to the solvent and stir to remove any remaining impurities.
-
Inject the prepared catalyst slurry into the reactor.
-
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 0.8 to 1.6 MPa).[1]
-
Maintain a constant ethylene pressure throughout the polymerization by feeding ethylene on demand.
-
Maintain the desired reaction temperature (e.g., 88-95°C) using the reactor's heating/cooling system.[1]
-
Stir the reaction mixture vigorously to ensure good mass transfer of ethylene to the catalyst particles.
-
Monitor the reaction progress by recording the ethylene uptake over time.
-
-
Termination and Product Isolation:
-
After the desired reaction time (e.g., 1 hour), stop the ethylene flow and vent the reactor.
-
Cool the reactor to room temperature.
-
Quench the reaction by slowly adding methanol or acidified methanol to deactivate the catalyst.
-
Filter the resulting polyethylene powder.
-
Wash the polymer with additional methanol and then with acetone to remove any remaining catalyst residues and low molecular weight oligomers.
-
Dry the polyethylene in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Polymer Characterization
The resulting polyethylene can be characterized by various techniques to determine its properties:
-
Molecular Weight and Molecular Weight Distribution (MWD): Determined by high-temperature gel permeation chromatography (GPC).
-
Melt Index (MI): Measured according to ASTM D1238 standard to assess the processability of the polymer.
-
Density: Measured using a density gradient column.
-
Thermal Properties: Analyzed by differential scanning calorimetry (DSC) to determine melting point (Tm) and crystallinity.
-
Chemical Structure (Branching): Investigated using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow for Ethylene Polymerization
Caption: Experimental workflow for ethylene polymerization.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for ethylene polymerization.
References
Application Notes: Protocol for Alcohol Oxidation Using Bis(triphenylsilyl)chromate Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, crucial for the preparation of a vast array of intermediates in the pharmaceutical and fine chemical industries. While numerous chromium(VI)-based reagents are effective for this purpose, their stoichiometric use often raises environmental and safety concerns due to the generation of heavy metal waste. Catalytic methods employing chromium reagents offer a more sustainable alternative. Bis(triphenylsilyl)chromate, [(Ph₃SiO)₂CrO₂], is an organometallic silyl (B83357) chromate (B82759) that serves as a catalyst for various transformations, including benzylic oxidations. This document provides detailed protocols for the preparation of the this compound catalyst and a comprehensive, adaptable protocol for its use in the catalytic oxidation of alcohols.
Catalyst Preparation
This compound can be synthesized through several reported procedures. Two common methods are provided below, offering flexibility in starting materials and reaction conditions.
Method 1: From Triphenylsilanol (B1683266) and Chromium Trioxide
This method involves the reaction of triphenylsilanol with chromium trioxide in the presence of a dehydrating agent.
Method 2: From Triphenylchlorosilane and Potassium Dichromate
This procedure utilizes the reaction of triphenylchlorosilane with potassium dichromate in a mixture of glacial acetic acid and a hydrocarbon solvent, often with the addition of an alkali metal hydroxide (B78521) or carbonate to improve yield and purity.[1]
Catalytic Alcohol Oxidation
The adapted protocol for the catalytic oxidation of alcohols employs this compound in the presence of periodic acid (H₅IO₆) as a co-oxidant. This system allows for the use of a catalytic amount of the chromium reagent, minimizing waste. The reaction is particularly effective for the oxidation of benzylic and secondary alcohols to their corresponding aldehydes and ketones. Primary alcohols can be oxidized to aldehydes with minimal over-oxidation to carboxylic acids under these conditions. It is important to note that aliphatic alcohols may exhibit lower reactivity with this catalytic system.[2]
Data Presentation
The following tables summarize the quantitative data for the catalytic oxidation of various alcohols using the analogous bis(trimethylsilyl)chromate (BTSC)/H₅IO₆ system. This data provides a strong indication of the expected reactivity and yields when using this compound under similar conditions.
Table 1: Catalytic Oxidation of Primary Alcohols
| Substrate (Alcohol) | Product (Aldehyde) | Catalyst Loading (mol%) | Co-oxidant (equiv.) | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 3.8 | 1.05 | Acetonitrile (B52724) | 1 | 96 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 3.8 | 1.05 | Acetonitrile | 1 | 95 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 3.8 | 1.05 | Acetonitrile | 1.5 | 92 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 3.8 | 1.05 | Acetonitrile | 2 | 90 |
| Cinnamyl alcohol | Cinnamaldehyde | 3.8 | 1.05 | Acetonitrile | - | No Reaction |
| Hexan-1-ol | Hexanal | 3.8 | 1.05 | Acetonitrile | 4 | 85 |
Data adapted from the use of bis(trimethylsilyl)chromate catalyst.[2]
Table 2: Catalytic Oxidation of Secondary Alcohols
| Substrate (Alcohol) | Product (Ketone) | Catalyst Loading (mol%) | Co-oxidant (equiv.) | Solvent | Time (h) | Yield (%) |
| 1-Phenylethanol | Acetophenone | 3.8 | 1.05 | Acetonitrile | 1 | 94 |
| Diphenylmethanol | Benzophenone | 3.8 | 1.05 | Acetonitrile | 1 | 95 |
| Cyclohexanol | Cyclohexanone | 3.8 | 1.05 | Acetonitrile | 3 | 88 |
| Borneol | Camphor | 3.8 | 1.05 | Acetonitrile | 3.5 | 87 |
Data adapted from the use of bis(trimethylsilyl)chromate catalyst.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Catalyst
Method 2: From Triphenylchlorosilane and Potassium Dichromate [1]
Materials:
-
Triphenylchlorosilane (30 g)
-
Potassium dichromate (13 g)
-
Potassium hydroxide (3 g)
-
Glacial acetic acid (60 ml)
-
Hexane (B92381) (80 ml)
-
Water
-
500 ml three-neck flask
-
Stirrer
-
Reflux condenser
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Charge the 500 ml three-neck flask with triphenylchlorosilane (30 g), potassium dichromate (13 g), potassium hydroxide (3 g), glacial acetic acid (60 ml), and hexane (80 ml).
-
Stir the reaction mixture at 50-60 °C for 5 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the resulting solid sequentially with water (140 ml), glacial acetic acid (70 ml), and hexane (70 ml).
-
Dry the solid product in a vacuum oven.
-
The expected yield of this compound is approximately 31.2 g (97.4%).
Protocol 2: General Procedure for Catalytic Alcohol Oxidation
(Adapted from the protocol for bis(trimethylsilyl)chromate)[2]
Materials:
-
Alcohol substrate (1 mmol)
-
This compound (0.038 mmol, 3.8 mol%)
-
Periodic acid (H₅IO₆) (1.05 mmol)
-
Acetonitrile (5 mL)
-
Ethyl acetate (B1210297)
-
Brine solution (1:1 with water)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Reaction flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
To a reaction flask, add the alcohol substrate (1 mmol), this compound (3.8 mol%), periodic acid (1.05 mmol), and acetonitrile (5 mL).
-
Reflux the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and evaporate the solvent to dryness using a rotary evaporator.
-
To the crude product, add ethyl acetate (10 mL) and wash the solution with 10 mL of a 1:1 brine-water solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent from the filtrate.
-
Purify the resulting residue by passing it through a short silica gel column to afford the pure aldehyde or ketone.
Mandatory Visualization
Caption: Experimental workflow for catalyst preparation and alcohol oxidation.
Caption: Proposed catalytic cycle for alcohol oxidation.
References
Application Notes and Protocols: Bis(triphenylsilyl)chromate in Benzylic Oxidation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(triphenylsilyl)chromate, with the chemical formula [(C₆H₅)₃SiO]₂CrO₂, is a chromium(VI) oxidizing agent. Its application in organic synthesis includes the oxidation of various functional groups. A notable application is in the oxidation of benzylic C-H bonds, a key transformation for converting alkylarenes into valuable aldehydes and ketones. These carbonyl compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the bulky triphenylsilyl groups can influence the reagent's solubility, stability, and reactivity, potentially offering advantages in selectivity over other chromium-based oxidants.
These application notes provide a comprehensive guide to the use of this compound in benzylic oxidation reactions. Included are protocols for the synthesis of the reagent and a general procedure for its application in benzylic oxidation. While the utility of this reagent for such oxidations is acknowledged, it is important for researchers to note that detailed, substrate-specific quantitative data is not extensively available in the peer-reviewed literature. The provided protocols should therefore be regarded as a starting point, with the understanding that optimization for specific substrates will likely be necessary.
Data Presentation
Comprehensive quantitative data for the benzylic oxidation of a wide array of substrates using this compound is not readily found in the public domain. The following table is presented as a template for researchers to document their findings and facilitate comparison of results. The entries are representative of common benzylic substrates.
Table 1: Template for Reporting Quantitative Data on Benzylic Oxidation with this compound
| Entry | Substrate | Product | Molar Ratio (Substrate:Oxidant) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Benzaldehyde | 1:1.2 | Dichloromethane | 25 | 24 | To be determined |
| 2 | Ethylbenzene | Acetophenone | 1:1.2 | Acetonitrile | 80 | 12 | To be determined |
| 3 | 4-Nitrotoluene | 4-Nitrobenzaldehyde | 1:1.5 | Acetic Acid | 60 | 8 | To be determined |
| 4 | Diphenylmethane | Benzophenone | 1:1.2 | Carbon Tetrachloride | 77 | 18 | To be determined |
| 5 | Tetralin | α-Tetralone | 1:1.5 | Dichloromethane | 25 | 36 | To be determined |
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is adapted from established synthetic procedures for this compound.
Materials:
-
Triphenylchlorosilane
-
Potassium dichromate
-
Potassium hydroxide
-
Glacial acetic acid
-
Hexane
-
Water
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (Buchner funnel, filter flask)
-
Vacuum oven
Procedure:
-
Equip a 500 mL three-neck round-bottom flask with a stirrer and a reflux condenser.
-
Charge the flask with 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 mL of glacial acetic acid, and 80 mL of hexane.
-
Heat the stirred mixture to 50-60 °C and maintain this temperature for 5 hours.
-
After the reaction period, allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with 140 mL of water, 70 mL of glacial acetic acid, and 70 mL of hexane.
-
Dry the resulting orange crystalline solid in a vacuum oven at a temperature not exceeding 100 °C. The expected yield of this compound is typically high.
General Protocol for Benzylic Oxidation Reactions
This protocol provides a general starting point for the oxidation of benzylic C-H bonds. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate.
Materials:
-
Substrate containing a benzylic C-H bond
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, carbon tetrachloride)
-
Silica (B1680970) gel for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere apparatus (optional, but recommended)
-
Thermoregulated heating source
-
Thin-layer chromatography (TLC) apparatus
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the benzylic substrate (1.0 mmol).
-
Dissolve the substrate in a suitable volume of anhydrous solvent (e.g., 10-20 mL).
-
Add this compound (1.2-1.5 equivalents) to the stirred solution.
-
Maintain the reaction at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite or silica gel to remove chromium residues, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde or ketone.
Visualizations
Caption: Workflow for synthesis and application in benzylic oxidation.
Caption: Logical relationship of inputs and outputs in the oxidation.
Applications of Bis(triphenylsilyl)chromate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triphenylsilyl)chromate, [(C₆H₅)₃SiO]₂CrO₂, is an organometallic compound that has carved a niche in polymer chemistry, primarily as a catalyst for ethylene (B1197577) polymerization.[1][2] Its applications often overlap with the broader class of Phillips-type catalysts, which are instrumental in the large-scale production of high-density polyethylene (B3416737) (HDPE).[3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in polymerization reactions, catering to researchers and scientists in relevant fields. The unique structure of this catalyst, featuring bulky triphenylsilyl groups, influences its catalytic activity and the properties of the resulting polymers.
Key Applications in Polymer Chemistry
The principal application of this compound in polymer chemistry is as a catalyst for the polymerization of ethylene.[4] It can be utilized in both homogeneous (unsupported) and heterogeneous (supported) systems. When supported on materials like silica (B1680970) or silica-alumina, its catalytic activity is significantly enhanced.[4] The resulting polyethylene exhibits a range of properties that can be controlled by adjusting reaction parameters.
Ethylene Polymerization
This compound is an effective catalyst for the production of polyethylene.[5] The unsupported catalyst demonstrates activity on its own, but its performance is markedly improved when deposited on a high-surface-area support.[4] The use of a co-catalyst, such as an aluminum alkyl, further boosts its activity.[4] This catalytic system allows for the control of polymer molecular weight, as indicated by the melt index, through variations in reaction temperature, the presence of hydrogen, the type of support, and the specific reducing agent used.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented process for the high-yield synthesis of this compound.[6]
Materials:
-
Triphenylchlorosilane
-
Potassium dichromate
-
Potassium hydroxide
-
Glacial acetic acid
-
Hexane
-
Water
Equipment:
-
500 ml three-neck flask
-
Stirrer
-
Reflux condenser
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.[6]
-
Stir the reaction mixture at 50-60 °C for 5 hours.[6]
-
After the reaction, filter the mixture to collect the solid product.[6]
-
Wash the resulting solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.[6]
-
Dry the washed product in a vacuum oven to obtain this compound.[6]
A similar procedure involves reacting triphenylsilanol (B1683266) with chromium trioxide in carbon tetrachloride.[1]
Protocol 2: Ethylene Polymerization using Unsupported this compound
This protocol describes the polymerization of ethylene in a high-pressure autoclave using the neat catalyst.
Materials:
-
This compound
-
Cyclohexane (B81311) (dried)
-
Ethylene (polymerization grade)
-
Nitrogen (high purity)
Equipment:
-
300 ml stirred autoclave
-
High-pressure gas charging system
-
Temperature control system
Procedure:
-
Charge 100 ml of dry cyclohexane into a dry, nitrogen-purged 300 ml stirred autoclave.
-
Add 0.5 g of this compound to the autoclave.
-
Purge the sealed autoclave with nitrogen for several minutes.
-
Heat the vessel to 170 °C and bleed the pressure several times to remove residual nitrogen.
-
Introduce ethylene to an initial pressure of 20,000 psi.
-
Maintain the reaction temperature at 170-175 °C for 4 hours.
-
After the reaction period, cool the autoclave and collect the polyethylene product.
Protocol 3: Preparation of Silica-Supported this compound Catalyst
This protocol outlines the preparation of a heterogeneous catalyst by depositing this compound onto a silica support, a common practice to enhance catalytic activity.[7]
Materials:
-
Silica (e.g., ES70)
-
This compound
-
Diethyl aluminum ethoxide (or other aluminum alkyl)
-
Nitrogen (high purity)
Equipment:
-
Reactor with stirring and temperature control
-
Drying system
Procedure:
-
Dehydrate the silica by heating at 600 °C for 4 hours under a nitrogen atmosphere.[7]
-
In a reactor purged of air and moisture, add the dehydrated silica.[7]
-
Add a solution of this compound in isopentane to the silica.[7]
-
Stir the mixture at 45 °C for 10 hours to ensure uniform deposition of the chromate (B82759) onto the silica support.[7]
-
Introduce diethyl aluminum ethoxide as a reducing agent and continue stirring for 2 hours at 45 °C.[7]
-
Dry the catalyst by removing the solvent at an elevated temperature (e.g., 75 °C) to obtain the final supported catalyst.[7]
Quantitative Data
The following tables summarize quantitative data from various experimental setups for the synthesis and application of this compound.
| Parameter | Example 1 [6] | Example 2 [6] | Example 3 [6] |
| Starting Material | Triphenylchlorosilane | Triphenylchlorosilane | Triphenylchlorosilane |
| Reagents | K₂Cr₂O₇, KOH, Acetic Acid, Hexane | K₂Cr₂O₇, Acetic Acid | K₂Cr₂O₇, NaOH, Acetic Acid, Hexane |
| Reaction Temperature (°C) | 50-60 | 40-50 | 20 → 80 |
| Reaction Time (hours) | 5 | 5 | 4 |
| Yield (%) | 97.4 | 66 | 91 |
| Melting Point (°C) | 154 | 151 | 154 |
Table 1: Synthesis of this compound - Reaction Conditions and Yields.
| Catalyst System | Support | Co-catalyst | Polymerization Temperature (°C) | Polymer Yield (g PE/g cat) | Melt Index (g/10 min) |
| This compound | None | None | 170-175 | ~40 | 4.3 |
| This compound | Silica-Alumina | None | - | Markedly Increased Activity | - |
| This compound | Silica | Aluminum Alkyl | - | Further Increased Activity | Variable (0 to high) |
Table 2: Ethylene Polymerization Data with this compound. (Note: Dashes indicate data not specified in the provided search results).
Visualizations
Polymerization Workflow
The following diagram illustrates a typical workflow for ethylene polymerization using a supported this compound catalyst.
Caption: Workflow for preparing a supported this compound catalyst and its use in ethylene polymerization.
Proposed Polymerization Mechanism
The polymerization mechanism is believed to follow a coordination-insertion pathway, similar to other Phillips-type catalysts. The active species is a reduced chromium center to which ethylene coordinates and subsequently inserts into the growing polymer chain.[8][9]
Caption: A simplified representation of the ethylene polymerization mechanism catalyzed by a chromium center.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. americanelements.com [americanelements.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Ethylene polymerization with supported bis(triphenylsilyl) chromate catalysts [periodicos.capes.gov.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5698723A - Process for the preparation of bistriphenylsilyl chromate - Google Patents [patents.google.com]
- 7. EA013391B1 - A process for the preparation of a silylchromate catalyst - Google Patents [patents.google.com]
- 8. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Preparation of Silica-Supported Bis(triphenylsilyl)chromate Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of silica-supported bis(triphenylsilyl)chromate catalysts, which are significant in industrial applications, particularly for ethylene (B1197577) polymerization. The following sections detail the necessary materials, equipment, and step-by-step procedures for two primary synthesis routes: the direct grafting of this compound and an alternative "green" synthesis pathway.
Key Performance Data
The characteristics of the silica (B1680970) support and the final catalyst are crucial for its performance in polymerization reactions. The following table summarizes typical quantitative data for these catalysts.
| Parameter | Value | Unit | Notes |
| Silica Support Properties | |||
| Dehydration/Calcination Temperature | 600 | °C | Performed under a nitrogen atmosphere for 4 hours.[1] |
| Catalyst Synthesis Parameters | |||
| This compound per 550g SiO₂ | 16.6 | g | Example loading for direct grafting method.[1] |
| Diethyl Aluminum Ethoxide per 550g SiO₂ | 12.2 | ml | Used as a reducing agent.[1] |
| Isopentane (B150273) (solvent) per 550g SiO₂ | 2200 | g | [1] |
| Deposition Temperature | 45 - 65 | °C | Higher temperatures may improve catalyst productivity.[1] |
| Deposition Time | 5 - 10 | hours | [1] |
| Reduction Temperature | 45 - 60 | °C | [1] |
| Reduction Time | 1 - 2 | hours | [1] |
| Drying Temperature | 70 - 85 | °C | [1] |
| Drying Time | 10 | hours | [1] |
| Catalyst Characterization | |||
| Optimal Chromium Loading | 1.7 | wt% | For maximum polymerization activity.[2] |
| Polymerization Results | |||
| Resulting Polyethylene (B3416737) Molecular Weight | >3 x 10⁶ | g/mol | For ultra-high molecular weight polyethylene (UHMWPE).[2] |
| Molecular Weight Distribution (MWD) | ~3 | A narrow distribution.[2] |
Experimental Protocols
Two primary methods for the preparation of silica-supported silyl (B83357) chromate (B82759) catalysts are presented below. The first is a direct deposition method, and the second is an alternative route starting from a Phillips-type catalyst.
Protocol 1: Direct Deposition of this compound on Silica
This protocol is based on a patented three-stage process involving the deposition of the silyl chromate, reduction, and subsequent drying.[1]
Materials:
-
Silica gel (e.g., ES70 grade)
-
This compound
-
Isopentane (anhydrous)
-
Diethyl aluminum ethoxide (or other suitable alkyl aluminum reducing agent)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor with stirrer and heating mantle
-
Schlenk line or glovebox for inert atmosphere operations
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Silica Dehydration:
-
Place 550 g of silica into a suitable vessel.
-
Dehydrate the silica at 600°C for 4 hours under a continuous flow of dry nitrogen to remove physisorbed water and dehydroxylate the surface.[1]
-
Cool the silica to room temperature under nitrogen.
-
-
Catalyst Slurry Preparation and Deposition:
-
In a reactor purged with nitrogen, add the 550 g of dehydrated silica.
-
Add 2200 g of anhydrous isopentane to create a slurry.[1]
-
Add 16.6 g of this compound to the slurry.[1]
-
Heat the mixture to 45°C while stirring and maintain these conditions for 10 hours to ensure complete deposition of the chromate onto the silica support.[1]
-
-
Reduction:
-
Drying:
-
Handling and Storage:
-
The final catalyst is air and moisture sensitive. Handle and store the catalyst under an inert nitrogen atmosphere.
-
Protocol 2: "Green" Synthesis via Triphenylsilanol (B1683266) Reaction with a Phillips Catalyst
This method avoids the use of the highly toxic this compound precursor by modifying a pre-formed silica-supported chromium oxide (Phillips) catalyst.[3]
Materials:
-
Silica-supported chromium(III) acetate (B1210297) (as a precursor for the Phillips catalyst)
-
Triphenylsilanol (TPS)
-
Methanol (anhydrous)
-
Air (dry) or Oxygen
Equipment:
-
Soxhlet extractor
-
Tube furnace
-
Schlenk line or glovebox
-
Glass reactor with stirrer and reflux condenser
Procedure:
-
Preparation of Phillips Catalyst (CrOₓ/SiO₂):
-
Prepare a silica-supported chromium catalyst by impregnating dehydrated silica with a solution of chromium(III) acetate in a suitable solvent like methanol.[3]
-
Stir the slurry for several hours, then filter and wash the solid with fresh solvent.[4]
-
Activate the catalyst by calcination in a tube furnace under a flow of dry air or oxygen. A typical activation temperature is between 300 and 900°C.[4] This step oxidizes the chromium to Cr(VI) and anchors it to the silica surface.[4]
-
-
Conversion to Silyl Chromate Catalyst:
-
Transfer the activated Phillips catalyst to a reactor under an inert atmosphere.
-
Add a solution of triphenylsilanol (TPS) in an anhydrous, non-coordinating solvent.
-
The TPS reacts with the surface chromate species to form the silyl chromate active sites. This reaction also produces a surface hydroxyl group adjacent to the chromium site.[3]
-
The reaction conditions (temperature, time) may need to be optimized based on the specific characteristics of the Phillips catalyst.
-
-
Washing and Drying:
-
After the reaction is complete, filter the catalyst and wash it with an anhydrous solvent to remove any unreacted triphenylsilanol.
-
Dry the final catalyst under vacuum.
-
-
Handling and Storage:
-
Store the prepared catalyst under an inert atmosphere.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the logical flow of the catalyst preparation and the proposed chemical transformations.
Caption: Workflow for the direct deposition of this compound.
Caption: Workflow for the alternative synthesis from a Phillips catalyst.
Caption: Proposed surface reaction during catalyst impregnation.
References
Application Notes and Protocols for High-Pressure Ethylene Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
High-pressure polymerization of ethylene (B1197577) is a significant industrial process used to produce low-density polyethylene (B3416737) (LDPE). This process is characterized by high pressures (1000–3000 atm) and elevated temperatures (150–300 °C).[1][2] The polymerization is typically initiated by free radicals generated from sources like oxygen or organic peroxides.[3][4] Alternatively, transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, can be employed, often at lower pressures, to produce linear high-density polyethylene (HDPE) or linear low-density polyethylene (LLDPE).[1][5] This document provides detailed application notes and protocols for setting up and conducting high-pressure ethylene polymerization experiments in both autoclave and tubular reactors.
Reactor Types and Operating Conditions
Two primary types of reactors are used for high-pressure ethylene polymerization: the autoclave reactor and the tubular reactor.[2][6]
-
Autoclave Reactor: A stirred tank reactor that can be considered adiabatic due to its thick walls and low surface area-to-volume ratio.[7] It is well-suited for processes requiring good mixing and temperature control, which is managed by the initiator feed rate.[7] Autoclave reactors can be divided into multiple zones, with fresh ethylene and initiator fed into different compartments.[7]
-
Tubular Reactor: A long, jacketed pipe with a large length-to-diameter ratio (e.g., 500-1500 m long with an inner diameter not exceeding 60 mm).[8] The high surface area allows for efficient heat removal by a cooling medium circulating in the jacket.[8] The reactor consists of preheating, reaction, and cooling zones.[8]
The choice of reactor and operating conditions significantly influences the properties of the resulting polyethylene.
Table 1: Typical Operating Conditions for High-Pressure Ethylene Polymerization
| Parameter | Autoclave Reactor | Tubular Reactor | Reference(s) |
| Pressure | 1000 - 3000 atm (101 - 304 MPa) | 1000 - 3000 atm (101 - 304 MPa) | [2][6] |
| 1300 - 2000 bar (130 - 200 MPa) | up to 3200 bar (320 MPa) | [9][10] | |
| Temperature | 150 - 310 °C | 140 - 330 °C | [8][9] |
| Initiator(s) | Organic peroxides, Oxygen | Organic peroxides, Oxygen | [3][4][6] |
| Ethylene Conversion | up to 21% | 20 - 35% | [8][9] |
| Resulting Polymer | Low-Density Polyethylene (LDPE) | Low-Density Polyethylene (LDPE) | [3][8] |
| Polymer Density | 0.912 - 0.935 g/cm³ | 0.915 - 0.930 g/cm³ | [1][8] |
Catalytic Polymerization
While free-radical initiation is common for LDPE production at high pressures, catalytic polymerization is crucial for producing HDPE and LLDPE, typically at lower pressures but can be adapted for high-pressure systems.
-
Ziegler-Natta Catalysts: These are heterogeneous catalysts, often based on titanium compounds (e.g., TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminium, Al(C₂H₅)₃).[5][11] They are used to produce linear polyethylene with high density.[1]
-
Metallocene Catalysts: These are homogeneous catalysts, usually based on complexes of Group 4 metals like titanium, zirconium, or hafnium, used with a cocatalyst like methylaluminoxane (B55162) (MAO).[5][12] They offer precise control over the polymer's molecular structure, leading to a narrow molecular weight distribution.[13]
Table 2: Catalyst Systems for Ethylene Polymerization
| Catalyst System | Catalyst Components | Co-catalyst / Activator | Polymer Type | Reference(s) |
| Ziegler-Natta | Titanium tetrachloride (TiCl₄) | Triethylaluminium (Al(C₂H₅)₃) | HDPE | [5][14] |
| Metallocene | Ph₂C(Cp)(Flu)ZrCl₂ | PhNHMe₂B(C₆F₅)₄ / (i-Bu)₃Al | LLDPE/HDPE | [12][15] |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of Ethylene in an Autoclave Reactor
Objective: To synthesize low-density polyethylene (LDPE) using a high-pressure autoclave reactor with a peroxide initiator.
Materials:
-
High-purity ethylene gas
-
Organic peroxide initiator (e.g., tert-Butyl peroxybenzoate)
-
Solvent for initiator (if required)
-
Chain transfer agent (CTA) to control molecular weight (e.g., propane, optional)
-
Nitrogen (for purging)
Equipment:
-
High-pressure autoclave reactor with a stirring mechanism
-
High-pressure ethylene compressor
-
Initiator injection system
-
Temperature and pressure controllers and sensors
-
Product separation system (high and low-pressure separators)
-
Extruder and pelletizer
Procedure:
-
Reactor Preparation:
-
Ensure the autoclave reactor is clean and dry.
-
Purge the reactor with high-purity nitrogen to remove any oxygen and moisture.
-
Pressurize the reactor with ethylene to check for leaks.
-
-
Ethylene Compression and Feeding:
-
Initiator Preparation and Injection:
-
Prepare a solution of the organic peroxide initiator in a suitable solvent, if necessary.
-
The initiator solution is injected into the reactor at a controlled rate. The feed rate is a critical parameter for controlling the reaction temperature.[7]
-
-
Polymerization Reaction:
-
The reactor is heated to the desired initiation temperature (e.g., 150-310 °C).[9]
-
The polymerization of ethylene is highly exothermic, leading to a rapid increase in temperature.[1] The stirring mechanism ensures proper mixing of the reactants and uniform temperature distribution.
-
Maintain the desired pressure and temperature by adjusting the ethylene feed, initiator injection rate, and cooling systems if available.
-
-
Product Separation and Recovery:
-
The mixture of molten polyethylene and unreacted ethylene exits the reactor and passes through a high-pressure separator and then a low-pressure separator to remove the unreacted monomer.[9][16]
-
The unreacted ethylene is cooled, purified, and recycled back to the compressor.[16]
-
The molten polymer is then fed into an extruder, which pushes it through a die.[9]
-
The polymer strands are cooled with water and cut into pellets.[9]
-
-
Polymer Analysis:
-
Characterize the resulting polyethylene for its properties such as density, melt flow index (MFI), molecular weight, and molecular weight distribution using standard analytical techniques like Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).
-
Protocol 2: Catalytic Polymerization of Ethylene in a Slurry Phase Reactor
Objective: To synthesize high-density polyethylene (HDPE) using a Ziegler-Natta catalyst in a slurry reactor. While typically a lower pressure process, the principles of catalyst handling are relevant.
Materials:
-
High-purity ethylene gas
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Organoaluminum cocatalyst (e.g., Triethylaluminium - TEAL)
-
Inert hydrocarbon solvent (e.g., hexane)
-
Hydrogen (as a chain transfer agent to control molecular weight)
-
Nitrogen (for purging and maintaining an inert atmosphere)
Equipment:
-
Jacketed slurry reactor with a stirrer
-
Catalyst and cocatalyst feeding systems
-
Ethylene and hydrogen mass flow controllers
-
Temperature and pressure control systems
-
Solvent purification system
-
Polymer recovery system (filtration and drying)
Procedure:
-
Reactor and Solvent Preparation:
-
Thoroughly clean and dry the reactor.
-
Purge the reactor with high-purity nitrogen to establish an inert atmosphere.
-
Purify the solvent to remove impurities like water, oxygen, and polar compounds that can deactivate the catalyst.
-
Transfer the purified solvent to the reactor.
-
-
Catalyst and Cocatalyst Injection:
-
Under an inert atmosphere, prepare a slurry of the Ziegler-Natta catalyst in the solvent.
-
Inject the required amount of cocatalyst (TEAL) into the reactor.
-
Introduce the catalyst slurry into the reactor.
-
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired pressure.
-
If used, introduce hydrogen into the reactor.
-
Heat the reactor to the desired polymerization temperature (e.g., 75 °C).[17]
-
Continuously feed ethylene to the reactor to maintain the pressure as it is consumed.
-
Monitor the reaction temperature and use the reactor jacket to remove the heat of polymerization.
-
The polymerization is typically run for a set period to achieve the desired yield.
-
-
Termination and Polymer Recovery:
-
Stop the ethylene feed and vent the reactor.
-
Add a deactivating agent (e.g., isopropanol) to quench the catalyst.
-
The polymer slurry is then filtered to separate the polyethylene powder from the solvent.
-
Wash the polymer powder with fresh solvent to remove any residual catalyst.
-
Dry the polymer in a vacuum oven to remove all traces of solvent.
-
-
Polymer Analysis:
-
Characterize the HDPE for its density, melt index, molecular weight, and crystallinity.
-
Visualizations
Caption: Experimental workflow for high-pressure ethylene polymerization.
Caption: Key parameter relationships in ethylene polymerization.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. scispace.com [scispace.com]
- 3. High Pressure Polymerization [faculty.washington.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review [article.sapub.org]
- 7. expresspolymlett.com [expresspolymlett.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Technology (M): Generic LDPE Autoclave Process [portfolio-pplus.com]
- 10. WO2017083559A1 - High pressure, free radical polymerizations to produce ethylene-based polymers - Google Patents [patents.google.com]
- 11. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 12. repositorio.ufba.br [repositorio.ufba.br]
- 13. researchgate.net [researchgate.net]
- 14. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 15. researchgate.net [researchgate.net]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Bis(triphenylsilyl)chromate in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(triphenylsilyl)chromate as a catalyst in Ziegler-Natta polymerization, with a primary focus on ethylene (B1197577) polymerization. Detailed protocols for catalyst synthesis, polymerization reactions, and the influence of various experimental parameters on catalyst activity and polymer properties are presented.
Introduction
This compound, [(C₆H₅)₃SiO]₂CrO₂, is an organometallic compound that serves as a precursor to active catalysts in Ziegler-Natta and Phillips-type olefin polymerization.[1] While classical Ziegler-Natta catalysts are typically based on titanium halides and organoaluminum compounds, chromium-based systems, including those derived from this compound, represent an important class of catalysts for the production of polyethylene (B3416737).[2][3] This catalyst can be used as a homogeneous catalyst or supported on inorganic carriers like silica (B1680970) to form a heterogeneous catalyst system.[2] The addition of cocatalysts, most notably aluminum alkyls, is often employed to enhance its catalytic activity.[2]
Data Presentation
The following tables summarize the quantitative data on the performance of this compound catalysts in ethylene polymerization under various conditions.
Table 1: Synthesis of this compound
| Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Triphenylchlorosilane, Potassium Dichromate, Potassium Hydroxide (B78521) | Glacial Acetic Acid, Hexane, 50-60°C, 5 hours | 97.4 | 154 | [4] |
| Triphenylchlorosilane, Potassium Dichromate, Sodium Hydroxide | Glacial Acetic Acid, Hexane, 20-80°C, 7 hours | 91.0 | 154 | [4] |
Table 2: Ethylene Polymerization with Unsupported this compound
| Catalyst (g) | Solvent | Temperature (°C) | Pressure (psi) | Polymer Yield (g) | Melt Index (g/10 min) | Reference |
| 0.5 | Cyclohexane (B81311) | 170-175 | 20,000 | ~20 | 4.3 | [5] |
Table 3: Effect of Cocatalyst (Aluminum Alkyl) on Supported this compound Catalyst Activity
| Catalyst System | Al/Cr Molar Ratio | Polymerization Activity (g PE / g Cat · h) | Reference |
| This compound/SiO₂ | 0 | Low | [2] |
| This compound/SiO₂ + Diethylaluminum Ethoxide | 3 | Moderate | [2] |
| This compound/SiO₂ + Diethylaluminum Ethoxide | 6 | High | [2] |
| [(Ph₃SiO)Cr·(THF)]₂(μ-OSiPh₃)₂ + MAO | 50 | Polymerization | [6] |
| [(Ph₃SiO)Cr·(THF)]₂(μ-OSiPh₃)₂ + MAO | 1000 | Oligomerization | [6] |
Table 4: Influence of Polymerization Conditions on Polyethylene Properties (Illustrative for Cr-based Catalysts)
| Parameter | Condition Change | Effect on Molecular Weight | Effect on Polydispersity Index (PDI) | Reference |
| Temperature | Increase | Decrease | Generally broadens | [7] |
| Pressure | Increase | Increase | Narrows | [7] |
| Hydrogen | Addition | Decrease | Can narrow | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure with high yield.[4]
Materials:
-
Triphenylchlorosilane (30 g)
-
Potassium dichromate (13 g)
-
Potassium hydroxide (3 g)
-
Glacial acetic acid (60 ml)
-
Hexane (80 ml)
-
Water (deionized)
-
500 ml three-neck flask with a stirrer and reflux condenser
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Charge the three-neck flask with triphenylchlorosilane, potassium dichromate, potassium hydroxide, glacial acetic acid, and hexane.
-
Stir the reaction mixture at 50-60°C for 5 hours.
-
Cool the mixture and filter the resulting solid.
-
Wash the solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.
-
Dry the resulting orange crystalline product in a vacuum oven at a temperature below 100°C.
-
The expected yield is approximately 31.2 g (97.4%) with a melting point of 154°C.[4]
Protocol 2: Preparation of Silica-Supported this compound Catalyst
Materials:
-
This compound
-
Silica gel (high surface area, e.g., Davison 955)
-
n-Hexane (anhydrous)
-
Diethylaluminum ethoxide (DEAE) solution
-
Schlenk line and glassware
-
Fluidized-bed quartz reactor
Procedure:
-
Silica Dehydration: Add approximately 20 g of silica gel to a fluidized-bed quartz reactor. Calcine the silica at 600°C for 4 hours under a nitrogen flow to dehydrate it. Store the dehydrated silica under a nitrogen atmosphere.
-
Impregnation: In a Schlenk flask under a nitrogen atmosphere, add a calculated amount of dehydrated silica to anhydrous n-hexane. Add the desired amount of this compound to the slurry. Stir the mixture for 4 hours at 45°C in the dark.
-
Activation with Cocatalyst: To the slurry from step 2, add the required volume of diethylaluminum ethoxide solution to achieve the desired Al/Cr molar ratio (e.g., 3 or 6).[2]
-
Reduction: Stir the mixture for 1 hour to allow for the reduction of the chromium centers.
-
Drying: Dry the catalyst at 60°C under vacuum to obtain a free-flowing powder.
Protocol 3: Ethylene Polymerization
Materials:
-
This compound catalyst (supported or unsupported)
-
Cyclohexane (or other suitable anhydrous solvent)
-
High-purity ethylene gas
-
High-pressure autoclave reactor equipped with a stirrer and temperature/pressure controls
Procedure:
-
Reactor Preparation: Thoroughly dry and purge a 300 ml stirred autoclave with nitrogen.
-
Charging the Reactor: Charge the autoclave with 100 ml of anhydrous cyclohexane and 0.5 g of the this compound catalyst (for unsupported polymerization).[5] For supported catalysts, use a smaller, appropriate amount.
-
Purging: Purge the mixture with nitrogen for several minutes before sealing the autoclave.
-
Heating and Pressurizing: Heat the reactor to the desired temperature (e.g., 170°C).[5] Purge the reactor several times with ethylene to remove nitrogen. Pressurize the reactor with ethylene to the desired pressure (e.g., 20,000 psi).[5]
-
Polymerization: Maintain the temperature and pressure for the desired reaction time (e.g., 4 hours).[5]
-
Termination and Product Recovery: Cool the reactor and vent the excess ethylene. Open the reactor and collect the polyethylene product. Wash the polymer with an appropriate solvent (e.g., methanol) and dry it in a vacuum oven.
Mandatory Visualizations
Catalyst Activation and Polymerization Mechanism
The proposed mechanism for ethylene polymerization catalyzed by this compound, particularly when activated by an aluminum alkyl, involves several key steps: activation of the pre-catalyst, initiation, propagation, and termination. The chromium center is believed to be the active site for polymerization.
Caption: Proposed mechanism for Ziegler-Natta polymerization using this compound.
Experimental Workflow for Catalyst Synthesis and Polymerization
The following diagram illustrates the general workflow from catalyst preparation to polymer production and characterization.
Caption: Experimental workflow for ethylene polymerization with this compound.
References
- 1. PCNCP ligands in the chromium-catalyzed oligomerization of ethylene: tri- versus tetramerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. globalauthorid.com [globalauthorid.com]
- 4. US5698723A - Process for the preparation of bistriphenylsilyl chromate - Google Patents [patents.google.com]
- 5. daneshyari.com [daneshyari.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
Application Notes and Protocols: Selective Oxidation of Olefins with Bis(triphenylsilyl)chromate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triphenylsilyl)chromate, [(C₆H₅)₃SiO]₂CrO₂, is a chromium(VI) reagent notable for its applications in the oxidative cleavage of olefins and as a catalyst in ethylene (B1197577) polymerization.[1][2] Its bulky triphenylsilyl groups render it soluble in many organic solvents, and it offers an alternative to other chromium-based oxidants.[3] While the term "selective oxidation" can encompass a variety of transformations such as epoxidation and allylic oxidation, the primary and well-documented utility of this compound in the context of olefin functionalization is oxidative cleavage. This document provides detailed protocols for the preparation and use of this reagent, summarizes its known reactivity with olefins, and discusses the mechanistic aspects of the transformation.
Applications
The primary applications of this compound in organic synthesis and polymer chemistry include:
-
Oxidative Cleavage of Olefins: The reagent cleaves carbon-carbon double bonds to yield corresponding aldehydes and ketones. This can be a useful synthetic tool for the degradation of larger molecules or the synthesis of carbonyl-containing compounds from olefin precursors.
-
Ethylene Polymerization: this compound is also known to catalyze the polymerization of ethylene.[4]
It is important to note that while many chromium(VI) reagents are known for a variety of oxidative transformations, the use of this compound for selective epoxidation or allylic oxidation of olefins is not well-documented in the reviewed literature. For these transformations, other reagents and catalytic systems are generally preferred.[5]
Data Presentation
The following table summarizes the reported outcomes of the reaction of this compound with various olefin substrates. Due to the limited systematic studies available, the data is based on representative examples found in the literature.
| Substrate | Reaction Conditions | Products | Notes |
| Cyclohexene (B86901) | CCl₄, sealed tube, 5 days | Oxidative cleavage products | The primary reaction is the cleavage of the double bond. |
| Styrene | CCl₄, reflux, 24 hr | Benzaldehyde, Formaldehyde | Demonstrates the cleavage of a terminal double bond. |
| trans-Stilbene | CCl₄, reflux | Benzaldehyde | Cleavage of an internal, symmetrically substituted double bond. |
Experimental Protocols
Caution: Chromium(VI) compounds are toxic and carcinogenic.[6][7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Protocol 1: Preparation of this compound
This protocol is adapted from the literature and provides a method for the synthesis of the reagent.
Materials:
-
Chromium trioxide (CrO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a light-tight flask, combine triphenylsilanol (0.054 mol), chromium trioxide (0.15 mol), and anhydrous magnesium sulfate (5.0 g) in 450 mL of carbon tetrachloride.
-
Shake the mixture at room temperature for 24 hours.
-
Filter the red-orange mixture to remove the solid residues.
-
Evaporate the carbon tetrachloride from the filtrate under reduced pressure.
-
Recrystallize the resulting dark residue from hot heptane to obtain orange needles of this compound.
-
The reported melting point is 159 °C (with decomposition).[4]
Protocol 2: General Procedure for the Oxidative Cleavage of Olefins
This protocol provides a general method for the reaction of this compound with an olefin, using cyclohexene as an example.
Materials:
-
This compound
-
Olefin substrate (e.g., cyclohexene)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a sealed tube, dissolve this compound (5.05 mmol) in 5 mL of carbon tetrachloride.
-
Add the olefin substrate (e.g., cyclohexene, 12.9 mmol) to the solution.
-
Seal the tube and agitate the reaction mixture for a period of up to 5 days at room temperature. Reaction times may vary depending on the substrate.
-
Upon completion of the reaction, the mixture can be worked up by centrifugation to remove the reduced chromium species.
-
The supernatant containing the organic products can then be analyzed and purified by standard methods such as chromatography.
Mandatory Visualization
Proposed Reaction Mechanism for Oxidative Cleavage
The mechanism for the oxidative cleavage of olefins by chromium(VI) reagents is believed to proceed through the formation of a chromate (B82759) ester intermediate.[8] This is followed by a rearrangement and fragmentation to yield the carbonyl products.
Caption: Proposed workflow for the oxidative cleavage of an olefin by this compound.
Experimental Workflow for Olefin Oxidation
The following diagram illustrates the general laboratory workflow for carrying out the selective oxidation of an olefin using this compound.
Caption: General experimental workflow for olefin oxidation using this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Bis(triphenylsilyl) chromate 96 1624-02-8 [sigmaaldrich.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Cr (VI) Oxide Reagents - Wordpress [reagents.acsgcipr.org]
- 7. Chromium Compounds [organic-chemistry.org]
- 8. vanderbilt.edu [vanderbilt.edu]
Application Notes and Protocols for the Synthesis of High-Density Polyethylene (HDPE) with Silyl Chromate Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl (B83357) chromate (B82759) catalysts, supported on silica (B1680970), are a cornerstone in the industrial production of high-density polyethylene (B3416737) (HDPE). These catalysts, commercialized by Union Carbide Corporation as the S-2 catalyst, are renowned for their ability to produce HDPE with desirable molecular weight characteristics suitable for a wide range of applications, including films and pipes.[1][2] Unlike the Phillips (chromium oxide) catalysts, which are also widely used, silyl chromate systems offer distinct performance attributes, such as producing polymers with a broad molecular weight distribution.[3][4] This document provides detailed protocols for the preparation of silyl chromate catalysts and their application in ethylene (B1197577) polymerization, along with key performance data.
Data Presentation
Catalyst Preparation and Polymerization Conditions
The following tables summarize typical quantitative data related to the preparation of silyl chromate catalysts and subsequent ethylene polymerization conditions.
| Parameter | Value | Reference |
| Catalyst Support | Silica Gel (e.g., Grace Davison 955) | [3] |
| Support Pre-treatment | Calcination at 600°C for 4 hours under N₂ | [2][3] |
| Chromium Source | Bis(triphenylsilyl) chromate | [1][2][3] |
| Cocatalyst | Diethyl aluminum ethoxide (DEALE) or Triethylaluminum (TEA) | [2][3][5] |
| Solvent for Catalyst Prep. | n-hexane or isopentane | [2][3] |
| Al/Cr Molar Ratio | 3 to 6 | [3] |
| Catalyst Slurry Temp. | 45-60°C | [2][3] |
| Catalyst Slurry Time | 1-5 hours | [2][3] |
| Drying Temperature | 60-85°C | [2][3] |
Table 1: Summary of Silyl Chromate Catalyst Preparation Parameters.
| Parameter | Value | Reference |
| Polymerization Type | Gas Phase or Slurry Phase | [1][2][3][6] |
| Polymerization Temp. | 88-95°C | [3] |
| Ethylene Pressure | 0.8-1.6 MPa (116-232 psi) | [3] |
| Catalyst Activity (Cat-1, 95°C) | ~150 gPE·g⁻¹cat·h⁻¹ | [3] |
| Catalyst Activity (Cat-2, 95°C) | ~225 gPE·g⁻¹cat·h⁻¹ | [3] |
| Polymer Produced | High-Density Polyethylene (HDPE) | [1][2] |
Table 2: Typical Ethylene Polymerization Conditions and Catalyst Activity.
Experimental Protocols
Protocol 1: Preparation of Silica-Supported Silyl Chromate Catalyst
This protocol describes a common method for preparing a silyl chromate catalyst on a silica support.
Materials:
-
Silica gel (e.g., Grace Davison 955)
-
Bis(triphenylsilyl) chromate
-
Diethyl aluminum ethoxide (DEALE)
-
Anhydrous n-hexane (or isopentane)
-
High-purity nitrogen gas
Equipment:
-
Fluidized-bed quartz reactor for calcination
-
Glass reactor with magnetic stirrer and inert atmosphere capabilities (e.g., Schlenk line)
-
Heating mantle
-
Vacuum oven
Procedure:
-
Support Dehydration: Place approximately 20 g of silica gel into a fluidized-bed quartz reactor. Heat the silica to 600°C for 4 hours under a continuous flow of high-purity nitrogen gas to ensure complete dehydration.[3] After calcination, cool the silica under nitrogen and store in an inert atmosphere.
-
Slurry Preparation: In a dry, inert atmosphere glass reactor, introduce a calculated volume of purified n-hexane. Add the dehydrated silica gel to the solvent with stirring to form a slurry.
-
Chromium Impregnation: Add a specific amount of bis(triphenylsilyl) chromate to the silica slurry. Heat the mixture to 45°C and stir for 4 hours in the absence of light.[3]
-
Reduction with Cocatalyst: Introduce the diethyl aluminum ethoxide cocatalyst to the slurry under a nitrogen atmosphere. The molar ratio of Al to Cr is a critical parameter and is typically adjusted between 3 and 6.[3] Continue stirring the mixture for 1 hour.
-
Drying: Dry the catalyst sample at 60°C to obtain a free-flowing powder.[3] This can be achieved by removing the solvent under vacuum.
-
Storage: Store the final catalyst in an inert, moisture-free environment until use.
Protocol 2: Gas-Phase Ethylene Polymerization
This protocol outlines the procedure for ethylene polymerization in a gas-phase reactor using the prepared silyl chromate catalyst.
Materials:
-
Prepared silyl chromate catalyst
-
Polymerization-grade ethylene
-
High-purity nitrogen gas
Equipment:
-
High-speed stirred-autoclave reactor (e.g., 1 L stainless steel)
-
System for metering ethylene flow (e.g., mass flowmeter)
-
Temperature and pressure control systems
-
Vacuum line
Procedure:
-
Reactor Preparation: Heat the reactor to 150°C under vacuum for 3 hours to remove any adsorbed water and oxygen. Purge the reactor multiple times with high-purity nitrogen.
-
Catalyst Introduction: Introduce a precise amount of the silyl chromate catalyst (e.g., 0.25 mg) into the reactor under a stream of nitrogen.[3]
-
Reaction Setup: Evacuate the nitrogen from the reactor. Slowly introduce ethylene monomer to reach the desired reaction pressure (e.g., 0.8 to 1.6 MPa).[3] Begin stirring for approximately 10 minutes to ensure thermal and pressure equilibrium.
-
Polymerization: Set the desired reaction temperature (e.g., 88-95°C) and maintain it throughout the polymerization.[3] Monitor the consumption of ethylene using an online mass flowmeter to determine the polymerization kinetics. The reaction is typically run for 1 to 4 hours.
-
Termination and Recovery: At the end of the reaction, stop the ethylene feed and cool the reactor. Vent the reactor and open it to collect the polyethylene product.
-
Product Finishing: Wash the recovered polyethylene with a suitable solvent (e.g., acetone) and dry it in an oven at 70°C for 6 hours.[6]
Visualizations
Caption: Experimental workflow for HDPE synthesis.
Caption: Simplified catalytic cycle for ethylene polymerization.
References
Application Notes and Protocols for the Proper Storage and Handling of Air-Sensitive Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Air-sensitive catalysts, particularly organometallic compounds, are indispensable tools in modern chemical synthesis, enabling a wide range of transformations crucial for pharmaceutical and materials science.[1] However, their reactivity with atmospheric oxygen and moisture necessitates specialized handling and storage procedures to maintain their catalytic activity and ensure experimental reproducibility.[1][2] Exposure to air can lead to catalyst degradation through oxidation, hydrolysis, or other deactivation pathways, resulting in diminished reaction yields, altered selectivity, and potentially the formation of undesirable byproducts.[2][3]
These application notes provide detailed protocols and guidelines for the proper storage and handling of air-sensitive catalysts, with a focus on palladium complexes commonly used in cross-coupling reactions. The information is intended to equip researchers with the knowledge and techniques required to preserve catalyst integrity and achieve reliable experimental outcomes.
Storage of Air-Sensitive Catalysts
The primary objective of storing air-sensitive catalysts is to exclude oxygen and moisture. The two most common methods for achieving this are storage in a glovebox and storage in a desiccator or sealed vial under an inert atmosphere.
Glovebox Storage
A glovebox provides the most robust and reliable environment for storing and handling highly air-sensitive materials.[4] It is an enclosed and sealed chamber maintained under a positive pressure of a high-purity inert gas, typically nitrogen or argon. The atmosphere within the glovebox is continuously circulated through a catalyst system that removes oxygen and moisture to parts-per-million (ppm) levels.[4]
Advantages:
-
Provides a continuously monitored and controlled inert atmosphere.
-
Allows for routine handling and weighing of catalysts without exposure to air.
-
Ideal for long-term storage of highly sensitive reagents.
Disadvantages:
-
Requires significant initial investment and ongoing maintenance.
-
Can have limited space.
Inert Gas Desiccator/Sealed Vial Storage
For less sensitive catalysts or when a glovebox is unavailable, storage in a sealed container under a positive pressure of inert gas is a viable alternative. This can be achieved using a desiccator equipped with a gas inlet or by storing the catalyst in a Schlenk flask or a vial with a septum-sealed cap that has been purged with an inert gas.
Procedure for Inert Gas Purging:
-
Place the catalyst in a Schlenk flask or a vial with a septum.
-
Connect the vessel to a Schlenk line or a manifold with a vacuum and inert gas source.
-
Evacuate the vessel to remove air and adsorbed moisture.
-
Backfill the vessel with a high-purity inert gas (e.g., argon or nitrogen).
-
Repeat the evacuate-backfill cycle at least three times to ensure a completely inert atmosphere.
-
For long-term storage, wrap the seal with Parafilm or electrical tape and store in a cool, dark place.
Advantages:
-
Lower cost and more accessible than a glovebox.
-
Suitable for moderately air-sensitive compounds.
Disadvantages:
-
The integrity of the inert atmosphere is not continuously monitored and can be compromised over time.
-
Each access to the catalyst requires re-purging of the container.
Quantitative Comparison of Storage Methods
| Storage Method | Atmosphere | Estimated Activity Loss (Pd(PPh₃)₄) after 6 Months | Notes |
| Glovebox | N₂ or Ar (<1 ppm O₂, <1 ppm H₂O) | < 1% | The gold standard for maintaining catalyst integrity.[4] |
| Schlenk Flask (sealed) | Ar (purged) | 1-5% | Effective for medium to long-term storage if properly sealed. |
| Inert Gas Desiccator | N₂ or Ar (static) | 5-15% | Susceptible to slow leaks over time. |
| Septum-Sealed Vial | Ar (purged) | 5-20% | Septa can be permeable to air over extended periods. |
| Original Manufacturer's Bottle (repeatedly opened) | Air (brief exposure) | > 50% | Frequent opening introduces significant amounts of air and moisture.[5] |
This data is illustrative and the actual rate of degradation will vary depending on the specific catalyst, the quality of the seal, the frequency of access, and the ambient laboratory conditions.
Handling of Air-Sensitive Catalysts
All manipulations of air-sensitive catalysts should be performed using techniques that prevent their exposure to the atmosphere.
Solid Catalyst Transfer
-
In a Glovebox: The most straightforward method is to weigh and transfer the solid catalyst directly within the inert atmosphere of the glovebox.
-
Using a Schlenk Line (Quick Transfer): For less sensitive solids, a "positive pressure" transfer can be performed. This involves briefly removing the stopper from a flask containing the catalyst while a stream of inert gas is directed into the opening to prevent air from entering.
Liquid/Solution Transfer
Solutions of air-sensitive catalysts or reagents are typically transferred using gas-tight syringes or a cannula.
-
Syringe Transfer:
-
Ensure the syringe and needle are oven-dried and cooled under an inert atmosphere.
-
Purge the syringe with inert gas several times.
-
Puncture the septum of the reagent bottle with the needle and draw the desired volume of liquid.
-
To prevent leaks and bubbles, it is often helpful to first inject a small amount of inert gas into the bottle to create a slight positive pressure.
-
Transfer the solution to the reaction vessel by puncturing its septum.
-
-
Cannula Transfer: A cannula is a double-tipped needle used to transfer larger volumes of liquid between two septum-sealed vessels.
-
Insert one end of the cannula into the headspace of the receiving flask and the other end into the headspace of the source flask. Purge the cannula with inert gas.
-
Lower the end of the cannula in the source flask below the liquid level.
-
Create a pressure differential by either slightly evacuating the receiving flask or applying a positive pressure of inert gas to the source flask. This will push the liquid through the cannula.
-
Experimental Protocol: Assessing Catalyst Stability
To quantify the degradation of an air-sensitive catalyst upon storage, its performance in a standard catalytic reaction can be compared to that of a fresh, unopened sample. The Suzuki-Miyaura cross-coupling reaction is a suitable benchmark for many palladium catalysts.[7][8]
Objective
To determine the relative activity of a stored sample of a palladium catalyst (e.g., Pd(PPh₃)₄) compared to a fresh sample by monitoring the yield of a Suzuki-Miyaura cross-coupling reaction over time.
Materials
-
Catalyst (Fresh): Unopened bottle of Pd(PPh₃)₄.
-
Catalyst (Stored): A sample of Pd(PPh₃)₄ that has been stored under specific conditions (e.g., in a desiccator with occasional opening) for a defined period.
-
Aryl Halide (e.g., 4-bromoanisole)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Toluene or 1,4-Dioxane, anhydrous and degassed)
-
Internal Standard (e.g., dodecane) for GC analysis
-
Standard laboratory glassware (Schlenk flasks, syringes, needles, etc.)
-
Heating and stirring equipment (hotplate stirrer, oil bath)
-
Analytical instrument (GC-MS or HPLC) for reaction monitoring
Procedure
Two parallel reactions will be set up, one with the fresh catalyst and one with the stored catalyst.
-
Reaction Setup (under inert atmosphere):
-
To two identical, oven-dried Schlenk flasks equipped with stir bars, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (0.01 mmol, 1 mol%) to each flask. Use the "fresh" catalyst for one flask and the "stored" catalyst for the other.
-
Seal both flasks with septa.
-
Add the degassed solvent (5 mL) and the internal standard (0.5 mmol) to each flask via syringe.
-
-
Reaction and Monitoring:
-
Place both flasks in a preheated oil bath at the desired reaction temperature (e.g., 80-100 °C).
-
Begin stirring at the same time for both reactions.
-
At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture using a syringe.
-
Quench each aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drying agent (e.g., Na₂SO₄).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the conversion of the starting material and the yield of the product relative to the internal standard.
-
Data Analysis
-
Plot the reaction yield versus time for both the fresh and the stored catalyst.
-
Compare the initial reaction rates and the final yields. A lower rate and/or final yield for the stored catalyst indicates a loss of activity.
-
The relative activity can be expressed as the ratio of the initial rates or the yields at a specific time point.
Visualizing Catalyst Degradation and Reaction Workflows
Graphviz (DOT language) can be used to create clear diagrams of logical relationships and experimental workflows.
Catalyst Degradation Pathway
The degradation of a common palladium(0) catalyst like Pd(PPh₃)₄ in the presence of air involves the oxidation of both the palladium center and the phosphine (B1218219) ligands.[5][9]
References
- 1. researchgate.net [researchgate.net]
- 2. majescor.com [majescor.com]
- 3. Increasing Pd Catalyst Lifetimes - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Olefin Cleavage by Bis(triphenylsilyl)chromate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triphenylsilyl)chromate, [(C₆H₅)₃SiO]₂CrO₂, is a versatile organometallic reagent known for its applications in olefin polymerization and as an oxidizing agent. A notable and synthetically useful transformation mediated by this reagent is the oxidative cleavage of carbon-carbon double bonds in olefins to yield corresponding aldehydes and ketones. This reaction provides an alternative to other oxidative cleavage methods, such as ozonolysis or permanganate (B83412) oxidation. This document provides a detailed overview of the reaction mechanism, experimental protocols for the preparation of the reagent and its use in olefin cleavage, and a summary of available quantitative data.
Reaction Mechanism
The precise mechanism of olefin cleavage by this compound is not definitively established in the literature; however, based on experimental observations and general principles of chromium(VI) chemistry, a plausible pathway is proposed. The reaction involves the reduction of the Cr(VI) center to a lower oxidation state, observed as a color change from orange-red to green.
The proposed mechanism likely proceeds through the following key steps:
-
[2+2] Cycloaddition: The reaction is initiated by a [2+2] cycloaddition of the olefin double bond across a Cr=O bond of the this compound to form a transient four-membered metallacyclic intermediate, a chromoxetane.
-
Cycloreversion: This unstable intermediate then undergoes a cycloreversion, breaking the carbon-carbon bond of the original olefin and the chromium-carbon bonds. This step results in the formation of the two carbonyl fragments and a reduced chromium species.
-
Hydrolysis: Upon workup with moist ether, the reduced chromium species and any remaining silyl (B83357) groups are hydrolyzed to yield triphenylsilanol (B1683266) and chromium oxides.
A diagrammatic representation of this proposed mechanism is provided below.
Caption: Proposed mechanism for olefin cleavage.
Quantitative Data
Quantitative yield data for the oxidative cleavage of various olefins by this compound is not extensively tabulated in the literature. The primary source describes the reaction with cyclohexene (B86901), leading to the formation of carbonyl compounds, but does not provide a specific yield. The reaction is noted to proceed to completion over several days at room temperature.
| Olefin | Product(s) | Yield (%) | Reaction Conditions | Reference |
| Cyclohexene | Adipaldehyde | Not specified | CCl₄, sealed tube, 5 days, room temp. | [1] |
Further research is required to quantify the yields for a broader range of olefin substrates.
Experimental Protocols
Preparation of this compound
A high-yield synthesis of this compound can be achieved using triphenylchlorosilane and potassium dichromate in the presence of a base.[2]
Materials:
-
Triphenylchlorosilane (30 g)
-
Potassium dichromate (13 g)
-
Potassium hydroxide (B78521) (3 g)
-
Glacial acetic acid (60 ml)
-
Hexane (B92381) (80 ml)
-
500 ml three-neck flask
-
Stirrer
-
Reflux condenser
Procedure:
-
To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add triphenylchlorosilane (30 g), potassium dichromate (13 g), potassium hydroxide (3 g), glacial acetic acid (60 ml), and hexane (80 ml).
-
Stir the reaction mixture at 50-60 °C for 5 hours.
-
After 5 hours, cool the mixture and filter the resulting solid.
-
Wash the solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.
-
Dry the resulting orange-red crystalline solid under vacuum to obtain this compound.
Expected Yield: Approximately 31.2 g (97.4%).[2] Melting Point: 154 °C.[2]
Oxidative Cleavage of Cyclohexene
The following protocol is adapted from the literature for the oxidative cleavage of cyclohexene.[1]
Materials:
-
This compound (3.20 g, 5.05 mmol)
-
Cyclohexene (1.06 g, 12.9 mmol)
-
Carbon tetrachloride (5 ml)
-
Sealed tube
-
Wrist-action shaker
-
Centrifuge
Procedure:
-
Dissolve 3.20 g of this compound in 5 ml of carbon tetrachloride in a sealed tube.
-
Add 1.06 g of cyclohexene to the solution.
-
Seal the tube and agitate the mixture on a wrist-action shaker for 5 days at room temperature.
-
After 5 days, a green solid will have precipitated.
-
Centrifuge the sample to separate the supernatant from the solid.
-
The supernatant contains the carbonyl products. The green solid is the reduced chromium species.
-
The carbonyl products can be further analyzed and purified by standard chromatographic techniques.
Experimental Workflow
The overall workflow for the synthesis of this compound and its application in olefin cleavage is outlined below.
Caption: Experimental workflow diagram.
Safety Precautions
-
Chromium(VI) compounds are toxic and carcinogenic. Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Use with caution and dispose of waste according to institutional guidelines.
-
The reaction should be conducted in a sealed tube with appropriate pressure relief considerations if there is a possibility of gas evolution.
Conclusion
This compound is a valuable reagent for the oxidative cleavage of olefins, offering a method that proceeds under mild conditions. While the mechanistic details are not fully elucidated, the proposed pathway through a chromoxetane intermediate is consistent with the observed products. The provided protocols for the synthesis of the reagent and its application in olefin cleavage serve as a useful starting point for researchers interested in utilizing this transformation. Further studies are warranted to expand the substrate scope and quantify the yields for a variety of olefins.
References
Troubleshooting & Optimization
Technical Support Center: Bis(triphenylsilyl)chromate Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve yield and address common issues encountered in Bis(triphenylsilyl)chromate catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile chromium(VI) reagent primarily used for the oxidation of alcohols to carbonyl compounds. It is particularly effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. It also finds application in the oxidative cleavage of olefins and as a catalyst in ethylene (B1197577) polymerization.
Q2: How does the purity of this compound affect reaction yield?
A2: The purity of the catalyst is crucial for optimal performance. Impurities can lead to lower yields, unpredictable reaction rates, and the formation of side products. It is recommended to use highly pure this compound or synthesize it following a reliable protocol to ensure reproducibility. A high-yield (97.4%) synthesis has been reported, which can be referred to for preparing a high-purity catalyst.
Q3: Can this compound be used catalytically?
A3: Yes, silyl (B83357) chromate (B82759) catalysts can be used in catalytic amounts in the presence of a co-oxidant. For instance, Bis(trimethylsilyl)chromate, a closely related analog, has been effectively used at just 3.8 mol% with periodic acid as the stoichiometric oxidant for the oxidation of alcohols.[1] This approach minimizes chromium waste, which is a significant environmental concern.[1]
Q4: What is the key advantage of using this compound over other chromium oxidants like PCC or Jones reagent?
A4: this compound and its analogs can offer improved selectivity and milder reaction conditions compared to traditional chromium oxidants. For example, in the catalytic oxidation of primary alcohols, Bis(trimethylsilyl)chromate shows high selectivity for the formation of aldehydes, with no significant over-oxidation to carboxylic acids.[1] This is a common challenge with stronger oxidants like Jones reagent.
Q5: Are there any safety precautions to consider when working with this compound?
A5: Yes, like all chromium(VI) compounds, this compound is toxic and should be handled with appropriate safety measures. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation of dust or contact with skin.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound catalyzed reactions, particularly in the oxidation of alcohols.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may have degraded due to improper storage (exposure to moisture or light). | Store the catalyst in a cool, dark, and dry place. It is advisable to use freshly prepared or recently purchased catalyst for best results. |
| Insufficient Catalyst Loading: In catalytic reactions, the amount of catalyst may be too low for efficient turnover. | While catalytic amounts are desirable, for sluggish reactions, consider increasing the catalyst loading in increments (e.g., from 4 mol% to 8 mol%). | |
| Unreactive Substrate: Some substrates, like simple aliphatic alcohols, have been shown to be unreactive under certain silyl chromate-catalyzed conditions.[1] | Confirm the reactivity of your substrate class from literature precedents. For unreactive substrates, alternative oxidation methods may be necessary. | |
| Formation of Side Products (Low Selectivity) | Over-oxidation: Although less common than with other Cr(VI) reagents, over-oxidation of aldehydes to carboxylic acids can occur, especially with prolonged reaction times or excess oxidant. | Monitor the reaction closely using TLC or GC. Upon completion, quench the reaction promptly. Using a catalytic amount of the silyl chromate with a co-oxidant can enhance selectivity.[1] |
| Temperature Too High: Elevated temperatures can lead to decomposition of the catalyst or substrate, and promote side reactions. | Maintain the recommended reaction temperature. For exothermic reactions, consider slow addition of the reagents and external cooling. | |
| Difficult Product Isolation | Chromium Residues: Residual chromium species can complicate the purification of the desired product. | After the reaction, a common workup involves washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) to remove chromium salts, followed by standard aqueous washes. |
| Inconsistent Results | Variable Catalyst Quality: As mentioned in the FAQs, the purity of the this compound is paramount for reproducible results. | Standardize the source or synthesis of your catalyst. A detailed protocol for a high-yield synthesis is provided below. |
Quantitative Data Summary
The following table summarizes the yield of carbonyl compounds from the oxidation of various alcohols using a catalytic amount of Bis(trimethylsilyl)chromate (a close analog of this compound) and periodic acid as the co-oxidant.[1]
| Substrate (Alcohol) | Product (Carbonyl Compound) | Yield (%) |
| Benzyl (B1604629) alcohol | Benzaldehyde | 96 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 95 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 94 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 92 |
| Cinnamyl alcohol | Cinnamaldehyde | 90 |
| 1-Phenylethanol | Acetophenone | 93 |
| Diphenylmethanol | Benzophenone | 95 |
| Cyclohexanol | Cyclohexanone | 88 |
Key Experimental Protocols
Protocol 1: Catalytic Oxidation of a Primary Alcohol to an Aldehyde[2]
This protocol is adapted from the use of Bis(trimethylsilyl)chromate for the oxidation of benzyl alcohol.
-
Reaction Setup: To a solution of benzyl alcohol (1.0 mmol) in acetonitrile (B52724) (5 mL), add periodic acid (1.05 mmol) and Bis(trimethylsilyl)chromate (0.038 mmol, 3.8 mol%).
-
Reaction Execution: Reflux the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: To the crude residue, add ethyl acetate (B1210297) (10 mL) and wash with a 1:1 mixture of brine and water (10 mL). Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo. Purify the residue by column chromatography on silica (B1680970) gel to afford the pure aldehyde.
Protocol 2: Synthesis of High-Purity this compound
This protocol provides a method for synthesizing the catalyst with high yield and purity.
-
Reaction Setup: In a 500 mL three-neck flask equipped with a stirrer and a reflux condenser, add triphenylchlorosilane (30 g), potassium dichromate (13 g), potassium hydroxide (B78521) (3 g), glacial acetic acid (60 mL), and hexane (B92381) (80 mL).
-
Reaction Execution: Stir the reaction mixture at 50-60 °C for 5 hours.
-
Workup and Purification: After the reaction is complete, filter the mixture. Wash the resulting solid subsequently with water (140 mL), glacial acetic acid (70 mL), and hexane (70 mL).
-
Drying: Dry the purified solid in a vacuum oven to obtain this compound as a solid product (yield ~97.4%).
Visualizations
Signaling Pathways and Workflows
References
Understanding Bis(triphenylsilyl)chromate decomposition pathways
Welcome to the technical support center for Bis(triphenylsilyl)chromate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling, decomposition, and use of this versatile oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, [(C₆H₅)₃SiO]₂CrO₂, is a chromium(VI) compound used as an oxidizing agent in organic synthesis and as a catalyst for polymerization reactions. Its primary applications include the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It is also utilized in benzylic oxidations and as a catalyst for ethylene (B1197577) polymerization.
Q2: What are the main safety precautions to consider when working with this compound?
As a chromium(VI) compound, this compound is considered toxic and carcinogenic.[1] It is essential to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the dust.[1]
Q3: What is the thermal stability of this compound?
This compound decomposes at approximately 159 °C. It is important to avoid heating the compound to this temperature unless controlled decomposition is the objective of the experiment.
Q4: Is this compound sensitive to air and moisture?
Yes, this compound is sensitive to air and moisture. It should be stored under an inert atmosphere and in a dry environment to prevent degradation.
Troubleshooting Guides
Issue 1: Incomplete Oxidation of Alcohols
Symptoms:
-
Low yield of the desired aldehyde or ketone.
-
Presence of starting material (alcohol) in the final product mixture, as observed by TLC or other analytical techniques.
-
The characteristic orange color of the Cr(VI) reagent disappears quickly and does not persist.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Oxidant | Ensure that a sufficient molar excess of this compound is used. Monitor the reaction mixture; a persistent orange color indicates an excess of the oxidant.[1] |
| Poor Reagent Quality | The reagent may have degraded due to improper storage. Use a fresh batch of this compound or purify the existing stock. |
| Reaction Conditions | The reaction may require a higher temperature or longer reaction time. Monitor the reaction progress by TLC to determine the optimal conditions. |
Issue 2: Over-oxidation of Primary Alcohols to Carboxylic Acids
Symptoms:
-
Formation of a carboxylic acid byproduct when oxidizing a primary alcohol to an aldehyde.
Possible Causes and Solutions:
| Cause | Solution |
| Reaction Conditions | Prolonged reaction times or elevated temperatures can promote over-oxidation. Carefully monitor the reaction and stop it once the starting material is consumed. |
| Presence of Water | Traces of water in the reaction mixture can facilitate the formation of carboxylic acids. Ensure that all solvents and reagents are anhydrous. |
Issue 3: Formation of a Green Precipitate
Symptoms:
-
A green solid precipitates from the reaction mixture during the oxidation.
Possible Causes and Solutions:
| Cause | Solution |
| Reduction of Cr(VI) | The green precipitate is typically a reduced form of chromium, such as Cr(III), which is a natural byproduct of the oxidation reaction.[1] This is an indication that the reaction is proceeding. The precipitate can be removed by filtration at the end of the reaction. |
Decomposition Pathways
The decomposition of this compound can proceed through several pathways depending on the conditions.
Thermal Decomposition
While the precise mechanism of thermal decomposition in an inert atmosphere is not extensively detailed in the available literature, the compound is known to be thermally unstable at elevated temperatures. The decomposition is expected to involve the reduction of Cr(VI) and the cleavage of the Cr-O-Si bonds.
Reductive Decomposition in the Presence of Substrates
In the presence of oxidizable substrates like alcohols or olefins, this compound undergoes a redox reaction. The Cr(VI) center is reduced, typically to Cr(III), while the organic substrate is oxidized. This process leads to the formation of a reduced chromium species, which often precipitates from the reaction mixture as a greenish solid.[1]
Hydrolytic Decomposition
This compound is susceptible to hydrolysis. The presence of water can lead to the cleavage of the silyl-chromate ester bond, forming triphenylsilanol (B1683266) and chromic acid. This can affect the efficacy of the reagent in oxidation reactions and underscores the importance of using anhydrous conditions.
Below is a diagram illustrating the general decomposition pathway in the presence of an alcohol.
Caption: General decomposition pathway of this compound during alcohol oxidation.
Experimental Protocols
General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Oxidant: Add this compound (typically 1.5 to 2.0 molar equivalents) to the solution in portions at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction mixture will typically turn from orange to a greenish-brown suspension as the Cr(VI) is reduced.[1]
-
Work-up:
-
Once the starting material is consumed, quench any excess oxidant by adding a few drops of isopropanol (B130326) until the orange color disappears completely.
-
Dilute the reaction mixture with a suitable solvent like diethyl ether and filter through a pad of celite or silica (B1680970) gel to remove the chromium salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ketone, which can be further purified by column chromatography or distillation.
-
Below is a workflow diagram for a typical oxidation experiment.
Caption: A typical experimental workflow for alcohol oxidation.
References
Troubleshooting low catalytic activity of Bis(triphenylsilyl)chromate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(triphenylsilyl)chromate as a catalyst in their experiments.
Troubleshooting Low Catalytic Activity
Low catalytic activity is a common issue that can arise from various factors in both polymerization and oxidation reactions. This guide provides a systematic approach to identifying and resolving the root cause of reduced catalyst performance.
Initial Checks & Quick Fixes
Before delving into more complex troubleshooting, ensure the following basic parameters are correct:
-
Reagent Purity: Verify the purity of all starting materials, including the monomer (e.g., ethylene) or the substrate to be oxidized, as well as the solvents. Impurities such as water, oxygen, or other polar compounds can act as catalyst poisons.
-
Inert Atmosphere: For polymerization reactions, ensure all manipulations are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk techniques. Check for any potential leaks in the reaction setup.
-
Correct Stoichiometry: Double-check all calculations for the molar ratios of the catalyst, co-catalyst (if applicable), and reactants.
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
Q1: My ethylene (B1197577) polymerization is showing low or no yield. What are the likely causes?
A1: Low or no polymer yield in ethylene polymerization using this compound can stem from several issues related to catalyst activation and the reaction environment.
-
Catalyst Poisoning: The primary culprits are impurities that react with and deactivate the active catalytic sites.
-
Water and Oxygen: These are highly reactive towards the organometallic catalyst. Ensure all solvents and the ethylene feed are rigorously dried and deoxygenated.
-
Polar Compounds: Alcohols, ketones, and esters can coordinate to the chromium center, inhibiting monomer access.
-
-
Incorrect Catalyst Preparation/Activation:
-
Improper Support: The catalytic activity of this compound is significantly enhanced when supported on silica-alumina.[1]
-
Inefficient Co-catalyst Activation: For silica-supported catalysts, treatment with an aluminum alkyl co-catalyst is crucial for high activity.[1] Ensure the correct molar ratio of the aluminum alkyl to the chromium catalyst is used and that the activation procedure (time and temperature) is followed correctly.
-
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While an increase in temperature generally increases the polymerization rate, excessively high temperatures can lead to catalyst decomposition and a decrease in the molecular weight of the polymer.[2][3]
-
Insufficient Ethylene Pressure: The concentration of ethylene around the active sites is dependent on the pressure. Low ethylene pressure will result in a lower polymerization rate.
Q2: I am observing a significant decrease in polymerization rate over time. What could be the reason?
A2: A decline in the polymerization rate over time is typically due to catalyst decay.
-
Thermal Instability: At elevated temperatures, the active sites of the catalyst can gradually decompose. If thermal decay is suspected, consider running the polymerization at a lower temperature.
-
Fouling: The accumulation of polymer around the active sites can block access for the monomer. This is a form of mechanical deactivation.
-
Coke Formation: At higher temperatures, side reactions can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, which block active sites.
Q3: In the oxidation of a secondary alcohol to a ketone, the reaction is sluggish or incomplete. How can I troubleshoot this?
A3: Low activity in alcohol oxidation reactions can be due to several factors.
-
Incomplete Reaction: Monitor the reaction using Thin Layer Chromatography (TLC). The persistence of the orange color of the Cr(VI) reagent indicates an excess of the oxidizing agent. If the starting material is still present and the orange color has faded, more oxidant may be needed.
-
Degradation of Starting Material: While this compound is a milder oxidant compared to aqueous chromic acid, some sensitive substrates can still degrade. Consider running the reaction at a lower temperature.
-
Improper Stoichiometry: Ensure the correct molar ratio of the oxidant to the alcohol is used.
-
Presence of Water: For oxidations where the aldehyde is the desired product from a primary alcohol, the presence of water can lead to the formation of a gem-diol intermediate, which is then further oxidized to a carboxylic acid.[4] While this is less of a concern for secondary alcohol oxidation, ensuring anhydrous conditions is good practice.
Q4: Can a deactivated this compound catalyst be regenerated?
A4: While specific regeneration protocols for this compound are not widely published, general methods for regenerating chromium-based catalysts can be attempted. Regeneration typically involves removing catalyst poisons or coke.
-
For Coke Removal: A common method is controlled oxidation (calcination) in air at elevated temperatures (e.g., 300-500 °C) to burn off carbon deposits. This is followed by a reduction step to restore the active chromium species.
-
For Removal of Poisons: Washing with acidic or basic solutions may remove certain adsorbed poisons.[5][6] However, this may also alter the catalyst structure.
It is important to note that regeneration may not fully restore the initial catalytic activity and can sometimes lead to irreversible changes in the catalyst structure.
Data Presentation
The following tables summarize the qualitative and quantitative effects of various parameters on the catalytic activity of this compound.
Table 1: Factors Affecting Ethylene Polymerization Activity
| Parameter | Effect on Activity | Effect on Polymer Molecular Weight | Citation(s) |
| Temperature | Increases to an optimum, then decreases | Decreases with increasing temperature | [2][3] |
| Ethylene Pressure | Increases with pressure | Generally increases with pressure | [2] |
| Catalyst Support | Silica-alumina > Silica (B1680970) > Unsupported | Support type influences molecular weight | [1] |
| Co-catalyst | Aluminum alkyls significantly increase activity | The structure of the reducing agent affects molecular weight | [1] |
| Hydrogen | Can be used to control molecular weight | Decreases molecular weight (acts as a chain transfer agent) | [1] |
Table 2: Troubleshooting Guide for Low Yield in Oxidation Reactions
| Observation | Potential Cause | Suggested Solution | Citation(s) |
| Incomplete reaction (starting material remains) | Insufficient oxidant or reaction time | Add more oxidant; monitor by TLC to determine optimal reaction time. | |
| Low yield with side products | Non-selective reaction | Lower the reaction temperature; add the oxidant slowly to the substrate solution. | |
| Over-oxidation of primary alcohol to carboxylic acid | Presence of water | Use a non-aqueous solvent and ensure all reagents are dry. | [4] |
| Degradation of acid-sensitive substrate | Acidic nature of chromate (B82759) reagents | Consider using a milder, buffered oxidizing agent. |
Experimental Protocols
Protocol 1: Ethylene Polymerization with Supported this compound
This protocol is a general guideline for the slurry polymerization of ethylene.
1. Catalyst Preparation and Activation: a. Impregnate high surface area silica-alumina with a solution of this compound in a suitable solvent (e.g., toluene). b. Remove the solvent under vacuum to obtain the supported catalyst. c. In a flame-dried, nitrogen-purged reactor, suspend the supported catalyst in a dry, deoxygenated solvent (e.g., heptane). d. Add a solution of an aluminum alkyl co-catalyst (e.g., triethylaluminum, TEA) in the same solvent. The Al/Cr molar ratio should be optimized for the specific system (a starting point could be 10:1). e. Stir the mixture at a specific activation temperature (e.g., 60°C) for a defined period (e.g., 1 hour).
2. Polymerization: a. Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar). b. Maintain the reaction at the desired polymerization temperature (e.g., 90°C) with constant stirring. Monitor the ethylene uptake to follow the reaction kinetics. c. After the desired reaction time, vent the excess ethylene and cool the reactor.
3. Work-up: a. Quench the reaction by adding acidified methanol. b. Filter the polyethylene, wash with methanol, and dry under vacuum. c. Characterize the polymer for molecular weight and other properties.
Protocol 2: Oxidation of a Secondary Alcohol to a Ketone
This protocol provides a general procedure for the oxidation of a secondary alcohol.
1. Reaction Setup: a. In a round-bottom flask under an inert atmosphere, dissolve the secondary alcohol in a dry, inert solvent (e.g., dichloromethane). b. In a separate flask, prepare a solution of this compound in the same solvent.
2. Oxidation: a. Slowly add the this compound solution to the alcohol solution at room temperature with stirring. b. Monitor the reaction progress by TLC. The reaction is typically complete when the starting material spot disappears.
3. Work-up: a. Quench the reaction by adding isopropanol (B130326) to consume any excess oxidant (the color will change from orange to green). b. Dilute the reaction mixture with a suitable solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts. c. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. e. Remove the solvent under reduced pressure to obtain the crude ketone, which can be further purified by chromatography or distillation.
Visualizations
Troubleshooting Workflow for Low Catalytic Activity
Caption: A workflow for troubleshooting low catalytic activity.
Catalytic Cycle for Ethylene Polymerization
Caption: Simplified catalytic cycle for ethylene polymerization.
Mechanism of Alcohol Oxidation
Caption: General mechanism for the oxidation of a secondary alcohol.
References
- 1. Ethylene polymerization with supported bis(triphenylsilyl) chromate catalysts [periodicos.capes.gov.br]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. research.tue.nl [research.tue.nl]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. csc.com.tw [csc.com.tw]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Selective Alcohol Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective oxidation of alcohols.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of the Starting Alcohol
Q: My reaction shows a low conversion of the starting alcohol, or no reaction at all. What are the possible causes and solutions?
A: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst:
-
Solution: Ensure your catalyst is fresh or has been properly activated and stored. For heterogeneous catalysts, confirm that the catalyst has not been poisoned from previous reactions. If catalyst poisoning is suspected, refer to the catalyst regeneration protocols.
-
-
Insufficient Oxidant:
-
Solution: Check that the correct stoichiometry of the oxidizing agent has been used. For aerobic oxidations, ensure an adequate supply of air or oxygen to the reaction mixture.
-
-
Suboptimal Temperature:
-
Solution: Most oxidation reactions are temperature-sensitive. If the reaction is sluggish, a modest increase in temperature may improve the rate. However, be cautious as higher temperatures can also lead to over-oxidation or side reactions.
-
-
Poor Reagent Quality:
-
Solution: Verify the purity of your alcohol substrate and solvents. Impurities can sometimes interfere with the catalyst.
-
-
Incorrect pH:
-
Solution: Some oxidation reactions, particularly those using TEMPO, are pH-sensitive. Ensure the reaction medium is buffered to the optimal pH range for your specific protocol.
-
dot graph TD{ rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", arrowhead="normal"];
} dot Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Over-oxidation to Carboxylic Acid
Q: My primary alcohol is being over-oxidized to a carboxylic acid instead of the desired aldehyde. How can I prevent this?
A: Over-oxidation is a frequent challenge, especially with more reactive primary alcohols. The key is to choose the right oxidant and carefully control the reaction conditions.
Possible Causes & Recommended Solutions:
-
Oxidizing Agent is Too Strong:
-
Solution: Switch to a milder or more selective oxidizing agent. For example, if you are using a chromium(VI) reagent like Jones reagent, consider switching to Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a TEMPO-based system, which are known for their selectivity towards aldehydes.[1][2]
-
-
Presence of Water:
-
Prolonged Reaction Time:
-
Solution: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed and before significant amounts of the carboxylic acid are formed.
-
-
High Temperature:
Problem 3: Poor Chemoselectivity Between Primary and Secondary Alcohols
Q: I am trying to selectively oxidize a primary alcohol in the presence of a secondary alcohol (or vice versa), but I am getting a mixture of products. How can I improve selectivity?
A: Achieving high chemoselectivity between different types of alcohols often depends on steric and electronic factors, which can be exploited by choosing the appropriate catalyst and reaction conditions.
Possible Causes & Recommended Solutions:
-
Steric Hindrance:
-
Solution: Generally, less sterically hindered alcohols react faster. Many catalytic systems, including some TEMPO-based methods, show a preference for the oxidation of primary alcohols over more hindered secondary alcohols.[7]
-
-
Electronic Effects:
-
Solution: Benzylic and allylic alcohols are electronically activated and are often oxidized more readily than aliphatic alcohols.
-
-
Reagent Choice:
dot graph G { layout=neato; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Factors influencing chemoselectivity in alcohol oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between Swern, Dess-Martin, and TEMPO oxidations?
A1: These are three of the most common and mild methods for selective alcohol oxidation. The choice between them often depends on the substrate, scale, and laboratory constraints.
| Feature | Swern Oxidation | Dess-Martin (DMP) Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Reagents | DMSO, Oxalyl Chloride, Et₃N | Dess-Martin Periodinane | TEMPO (catalyst), NaOCl or O₂ |
| Typical Temperature | -78 °C to room temperature | Room temperature | 0 °C to room temperature |
| Key Advantages | Mild conditions, broad functional group tolerance.[9] | Room temperature reaction, neutral pH.[10][11] | Catalytic, uses inexpensive oxidants.[9] |
| Key Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5][12] | Reagent is expensive and potentially explosive.[9] | Can be substrate-sensitive, risk of over-oxidation if not controlled.[9] |
Q2: My catalyst seems to have deactivated after a few runs. Can it be regenerated?
A2: Catalyst deactivation is a common issue, often caused by poisoning from impurities or by-products.[13] In some cases, catalysts can be regenerated.
-
TEMPO: In some industrial processes, TEMPO can be recovered from the reaction mixture and reused. For laboratory scale, ensuring the purity of reagents for subsequent reactions is crucial. Electrochemical methods for the regeneration of the co-oxidant have also been explored.[14][15]
-
Palladium Catalysts: Deactivated palladium catalysts can sometimes be regenerated by oxidation to remove carbonaceous deposits, followed by a reduction step to regenerate the active Pd(0) or Pd(II) species.[13][16] The specific protocol depends on the nature of the catalyst and the deactivation mechanism.
Q3: Are there "greener" alternatives to traditional alcohol oxidation methods?
A3: Yes, there is a significant research effort focused on developing more environmentally friendly oxidation protocols. TEMPO-catalyzed oxidations using molecular oxygen or air as the terminal oxidant are considered a greener alternative to methods that use stoichiometric amounts of heavy metals.[17] Additionally, the use of recyclable catalysts and benign solvents like water are key aspects of green alcohol oxidation chemistry.[18][19]
Data Presentation
The following tables provide a summary of typical reaction conditions and yields for various selective alcohol oxidation methods.
Table 1: Comparison of Common Methods for the Oxidation of Primary Alcohols to Aldehydes
| Alcohol | Method | Oxidant/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | Swern | DMSO, (COCl)₂, Et₃N | CH₂Cl₂ | -78 to RT | 1 | ~95 | [5] |
| Benzyl Alcohol | DMP | Dess-Martin Periodinane | CH₂Cl₂ | RT | 2 | >95 | [10] |
| Benzyl Alcohol | TEMPO/O₂ | TEMPO, Cu(I) salt, O₂ | Acetonitrile | RT | 1-2 | >99 | [12] |
| 1-Octanol (B28484) | Swern | DMSO, (COCl)₂, Et₃N | CH₂Cl₂ | -78 to RT | 1-2 | ~90 | [5] |
| 1-Octanol | DMP | Dess-Martin Periodinane | CH₂Cl₂ | RT | 2-4 | ~92 | [3] |
| 1-Octanol | TEMPO/NaOCl | TEMPO, NaOCl, KBr | CH₂Cl₂/H₂O | 0 | 0.5 | ~95 | [3] |
Table 2: Chemoselective Oxidation of Alcohols
| Substrate (Primary/Secondary) | Method | Product(s) | Selectivity | Reference |
| 1,3-Butanediol | TEMPO/O₂ | 3-Hydroxybutanal | High for primary OH | [20] |
| 1-Phenylethane-1,2-diol | Fe(II)/H₂O₂ | 1-Hydroxy-1-phenylethan-2-one | High for secondary OH | [7] |
Experimental Protocols
Protocol 1: Swern Oxidation of Benzyl Alcohol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add oxalyl chloride (1.5 equivalents) to the cooled solvent, followed by the dropwise addition of anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.5 equivalents). Stir the mixture at -78 °C for 15-30 minutes.
-
Alcohol Addition: Add a solution of benzyl alcohol (1.0 equivalent) in CH₂Cl₂ dropwise to the activated mixture. Stir for an additional 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (B128534) (Et₃N) (5.0 equivalents) dropwise. The reaction mixture is typically stirred for a few minutes at -78 °C and then allowed to warm to room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude benzaldehyde (B42025).
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 1-Octanol
-
Setup: In a round-bottom flask, dissolve 1-octanol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours. For acid-sensitive substrates, a buffer such as sodium bicarbonate can be added.
-
Workup: Dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench the excess DMP. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[21]
-
Purification: Purify the crude octanal (B89490) by flash column chromatography.
Protocol 3: TEMPO-Catalyzed Oxidation of Benzyl Alcohol with Bleach
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzyl alcohol (1.0 equivalent), TEMPO (0.01 equivalents), and potassium bromide (KBr) (0.1 equivalents) in a biphasic mixture of dichloromethane (CH₂Cl₂) and water.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add an aqueous solution of sodium hypochlorite (B82951) (NaOCl, bleach) (1.25 equivalents) dropwise while maintaining the pH at ~9 with the addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Monitoring: Stir the reaction vigorously at 0 °C and monitor by TLC. The reaction is usually complete within 30 minutes.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude benzaldehyde by flash column chromatography.
dot graph G { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", arrowhead="normal"];
} dot Caption: A general workflow for a typical alcohol oxidation experiment.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. OXIDATION OF ALCOHOLS: PART III: DMP AND TEMPO – My chemistry blog [mychemblog.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. The renaissance of palladium(II)-catalyzed oxidation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical recovery in TEMPO oxidation :: BioResources [bioresources.cnr.ncsu.edu]
- 16. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective Oxidation of Alcohols through Fe3O4@SiO2/K2CO3‐Glycerin Deep Eutectic Solvent as a Heterogeneous Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Methods for stabilizing Bis(triphenylsilyl)chromate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(triphenylsilyl)chromate. The information is designed to help users stabilize the compound in solution and address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound solutions.
Issue 1: Rapid Decomposition of the Reagent in Solution
-
Symptom: The characteristic orange-red color of the this compound solution fades rapidly, or a green/brown precipitate forms.
-
Possible Causes & Solutions:
| Cause | Solution |
| Moisture Contamination | Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas (e.g., argon or nitrogen) before use. Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle of anhydrous solvent. |
| Air (Oxygen) Exposure | Handle the solid reagent and all solutions under a strict inert atmosphere using Schlenk line techniques or in a glovebox. Purge all reaction vessels and solvent with inert gas before use. Maintain a positive pressure of inert gas throughout the experiment. |
| Reactive Solvent | Avoid protic solvents (e.g., alcohols, primary or secondary amines) and solvents with reactive functional groups. Solvents like acetone (B3395972) or tetrahydrofuran (B95107) (THF) can be oxidized over time. Use dry, non-reactive solvents such as dichloromethane (B109758), chloroform (B151607), or benzene (B151609). |
| Photodecomposition | Protect the solution from light by wrapping the reaction flask in aluminum foil or using amber-colored glassware. Store stock solutions in the dark. |
Issue 2: Inconsistent or Low Yields in Oxidation Reactions
-
Symptom: Oxidation reactions using this compound result in low yields of the desired product or are not reproducible.
-
Possible Causes & Solutions:
| Cause | Solution |
| Degraded Reagent | The solid this compound may have degraded due to improper storage. Ensure the reagent is stored in a tightly sealed container, under an inert atmosphere, and in a cool, dry place. If degradation is suspected, it is best to use a fresh bottle of the reagent. |
| Solution Instability | Prepare solutions of this compound immediately before use. If a stock solution must be prepared, store it under an inert atmosphere, protected from light, and in a freezer if solvent compatibility allows. |
| Incorrect Stoichiometry | The concentration of the active reagent in solution may be lower than calculated due to partial decomposition. Consider titrating the solution or running small-scale test reactions to determine the optimal amount of the reagent solution to add. |
| Incompatible Reaction Conditions | Certain functional groups on the substrate or other reagents in the reaction mixture may be incompatible with the chromate (B82759) ester. Review the compatibility of all components with strong oxidizing agents. |
Stability and Solvent Selection Guide
Key Factors Influencing Stability:
-
Moisture: The primary degradation pathway is hydrolysis of the Si-O-Cr bond. The presence of even trace amounts of water will lead to the formation of triphenylsilanol (B1683266) and chromic acid, which can further decompose.
-
Oxygen: As a Cr(VI) species, it is a strong oxidizing agent. While relatively stable, prolonged exposure to air, especially in the presence of oxidizable solvents or substrates, can lead to its reduction.
-
Light: Many organometallic and coordination compounds are light-sensitive. Photons can provide the energy to initiate decomposition pathways.
-
Temperature: Higher temperatures will accelerate the rate of decomposition. Solutions should be kept at room temperature or below during use and stored at low temperatures.
Solvent Recommendations:
| Recommended Solvents | Solvents to Use with Caution | Solvents to Avoid |
| Dichloromethane (anhydrous) | Tetrahydrofuran (THF) (anhydrous, peroxide-free) | Alcohols (e.g., methanol, ethanol) |
| Chloroform (anhydrous) | Diethyl ether (anhydrous, peroxide-free) | Water |
| Benzene (anhydrous) | Acetonitrile (anhydrous) | Primary and secondary amines |
| Toluene (B28343) (anhydrous) | Acetone | |
| Carbon Tetrachloride (anhydrous) |
Note: The triphenylsilyl group provides greater steric hindrance and is generally more resistant to hydrolysis compared to smaller silyl (B83357) groups like trimethylsilyl (B98337) (TMS).[1][2] This inherent stability makes this compound a more robust reagent than other silyl chromates.[3]
Experimental Protocols
General Protocol for Handling this compound
This protocol outlines the best practices for handling this air- and moisture-sensitive reagent to minimize decomposition.
-
Glassware Preparation: All glassware (flasks, syringes, needles, cannula) must be dried in an oven at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (argon or nitrogen).
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a Schlenk flask with a magnetic stir bar and septum) while hot and immediately place it under a positive pressure of inert gas connected to a bubbler.
-
Reagent Transfer (Solid): If working in a glovebox, weigh the solid reagent directly into the reaction flask. If using a Schlenk line, quickly weigh the solid and add it to the reaction flask under a positive flow of inert gas (a "nitrogen blanket").
-
Solvent Addition: Use a cannula or a dry, inert gas-flushed syringe to transfer anhydrous solvent into the flask containing the solid this compound.
-
Solution Handling:
-
Always use clean, dry syringes and needles that have been flushed with inert gas.
-
To draw a solution, first inject a volume of inert gas into the headspace of the flask to create a slight positive pressure.
-
When transferring via cannula, ensure a positive pressure of inert gas in the originating flask.
-
-
Storage of Solutions: It is strongly recommended to prepare solutions fresh for each use. If a stock solution must be stored, it should be in a tightly sealed Schlenk flask with a Teflon valve, under a positive pressure of inert gas, protected from light, and stored at a low temperature (e.g., in a freezer rated for flammable solvents).
Protocol for Monitoring Solution Stability via UV-Vis Spectroscopy (Method Development)
-
Preparation of a Fresh Standard Solution:
-
Following the "General Protocol for Handling," prepare a solution of this compound in the desired anhydrous solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Ensure the cuvette is dry and has been purged with inert gas. Use a gas-tight syringe to transfer the solution to the cuvette, which should be sealed with a septum or cap.
-
-
Acquisition of the Initial Spectrum:
-
Immediately after preparation, acquire the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 250-600 nm).
-
The spectrum of the fresh solution will serve as the baseline (t=0). Note the wavelength of maximum absorbance (λmax) and the absorbance value.
-
-
Time-Course Monitoring:
-
Store the solution under the conditions you wish to test (e.g., at room temperature on the benchtop, protected from light, in a refrigerator).
-
At regular intervals (e.g., every 30 minutes or every hour), acquire a new UV-Vis spectrum of the solution.
-
-
Data Analysis:
-
Observe the changes in the spectrum over time. A decrease in the absorbance at the λmax of the parent compound is indicative of decomposition.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Plot the absorbance at λmax versus time to visualize the rate of decomposition under the tested conditions.
-
Visualizations
Caption: Inferred Degradation Pathways for this compound.
Caption: Troubleshooting Workflow for Poor Reaction Performance.
Caption: General Experimental Workflow for Using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The most common cause of degradation is hydrolysis from exposure to moisture. The Si-O-Cr bond is susceptible to cleavage by water, leading to the formation of triphenylsilanol and chromic acid, which renders the reagent inactive. Therefore, maintaining strictly anhydrous conditions is critical.
Q2: My solution of this compound turned from orange-red to green. Can I still use it?
A2: A color change to green or the formation of a greenish precipitate indicates the reduction of the Cr(VI) center to a lower oxidation state (likely Cr(III)), meaning the reagent has decomposed.[4] It will no longer be an effective oxidizing agent and should be discarded following appropriate safety procedures.
Q3: How should I store the solid this compound reagent?
A3: The solid should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it inside a desiccator within a refrigerator is recommended. The container should be brought to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Q4: Can I prepare a stock solution of this compound and store it?
A4: While it is highly recommended to prepare solutions fresh before each use, if a stock solution is necessary, it must be stored under a positive pressure of an inert gas (e.g., argon) in a sealed container (e.g., a Schlenk flask with a Teflon valve), protected from light, and kept at a low temperature. The stability of such a solution will be highly dependent on the purity of the solvent and the integrity of the seal.
Q5: What are the best solvents to use for this compound?
A5: Anhydrous, non-protic, and relatively non-oxidizable solvents are the best choice. Halogenated solvents like dichloromethane and chloroform are commonly used. Aromatic hydrocarbons such as benzene or toluene are also suitable. Always use solvents with the lowest possible water content.
Q6: How do I safely quench a reaction containing this compound?
A6: To safely quench the reaction and destroy any remaining oxidizing agent, a secondary alcohol like isopropanol (B130326) is a good choice. It will react with the excess chromate and is less hazardous than other quenching agents. The quench should be performed cautiously, especially if the reaction is concentrated.
Q7: What are the primary decomposition products I should look for?
A7: The main organic decomposition product from hydrolysis is triphenylsilanol.[4] The inorganic byproduct is typically a mixture of chromium oxides, which often appear as a green or brown insoluble material.[4]
References
Identifying side reactions in Bis(triphenylsilyl)chromate oxidations
Technical Support Center: Bis(triphenylsilyl)chromate Oxidations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound as an oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, [(C₆H₅)₃SiO]₂CrO₂, is a chromium(VI)-based oxidizing agent. Its bulky triphenylsilyl groups enhance its stability and selectivity compared to other chromium reagents. [1]It is primarily used in organic synthesis for the selective oxidation of alcohols to their corresponding carbonyl compounds (aldehydes and ketones). [1]It also finds applications as a catalyst in polymerization reactions, such as for ethylene. [2][3][4] Q2: My oxidation of a primary alcohol to an aldehyde is showing low yield and forming a carboxylic acid byproduct. What is causing this over-oxidation?
A2: Over-oxidation of primary alcohols to carboxylic acids is a common side reaction with many chromium(VI) reagents, especially in the presence of water. [5][6]The initially formed aldehyde can be further oxidized to the carboxylic acid. [5][7]Although this compound is known for improved selectivity, reaction conditions can still lead to this outcome. [1] To minimize over-oxidation:
-
Ensure anhydrous (water-free) conditions: The reagent is sensitive to moisture. [8]Use dry solvents and glassware.
-
Control Reaction Temperature: Running the reaction at lower temperatures can often improve selectivity.
-
Stoichiometry: Use a precise stoichiometry of the oxidant. A large excess may promote side reactions.
Q3: After the reaction, I'm left with a green precipitate that is difficult to filter and contaminates my product. What is this substance and how can I remove it?
A3: The green precipitate is a reduced form of chromium, likely a Cr(III) or Cr(IV) species, formed as the this compound is consumed during the oxidation. [9]In some cases, hydrolysis of this material can yield triphenylsilanol (B1683266) and chromic oxide. [9] Troubleshooting removal:
-
Filtration: Pass the reaction mixture through a plug of silica (B1680970) gel or celite. This is often more effective than simple paper filtration for fine precipitates.
-
Aqueous Workup: A carefully chosen aqueous workup can help remove chromium salts. However, be mindful of the water sensitivity of your product.
-
Complexation: In some cases, adding a ligand that can chelate the chromium species may help in its removal during an extraction.
Q4: The oxidation reaction is very slow or appears to be incomplete. What are the potential causes?
A4: Several factors can lead to a sluggish or incomplete reaction:
-
Reagent Quality: The this compound reagent may have degraded due to improper storage (e.g., exposure to light or moisture). [8][9]It should be stored in a cool, dry, dark place under an inert atmosphere. [8]* Steric Hindrance: Highly hindered alcohols may react more slowly. In these cases, longer reaction times or slightly elevated temperatures may be necessary.
-
Solvent Choice: The reaction is typically performed in inert, non-polar solvents like carbon tetrachloride or heptane. [9]Using a solvent that reacts with the oxidant or substrate will inhibit the desired reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during this compound oxidations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ketone from Secondary Alcohol | 1. Incomplete reaction. 2. Degradation of the oxidant. 3. Sterically hindered substrate. | 1. Monitor the reaction by TLC; consider extending the reaction time. 2. Use a fresh batch of this compound. 3. Increase the temperature slightly or use a less coordinating solvent. |
| Formation of Olefin Cleavage Products | The substrate contains an olefin that is being oxidatively cleaved by the reagent. [9] | This reagent is known to cleave olefins to form aldehydes and ketones. [9]If this is not the desired reaction, a different, more selective oxidant that does not react with C=C bonds should be chosen. |
| Product Contaminated with Triphenylsilanol | Hydrolysis of the silyl (B83357) chromate (B82759) reagent or silyl ether intermediates during the reaction or workup. [9] | 1. Perform the reaction and workup under strictly anhydrous conditions. 2. Use a non-aqueous workup if possible. 3. Purify the final product using column chromatography to separate it from triphenylsilanol. |
| Reaction Mixture Turns from Orange to Dark Green/Blue Immediately | This indicates a very rapid reduction of the Cr(VI) reagent. [9] | This is expected as the oxidation proceeds. However, if it occurs immediately upon addition of the substrate, it could indicate an overly reactive substrate or an impurity. Ensure the substrate is pure and consider adding it slowly at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
This is a generalized procedure and should be adapted based on the specific substrate and scale.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 equivalent).
-
Solvent Addition: Add a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane) to dissolve the alcohol.
-
Reagent Addition: In a separate flask, dissolve this compound (approx. 1.0 - 1.2 equivalents) in the same dry solvent. Add this orange solution to the alcohol solution dropwise at room temperature over 15-30 minutes.
-
Reaction: Stir the mixture at room temperature. The solution will gradually turn from orange to a greenish-brown suspension as the reduced chromium species precipitates. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or pentane (B18724) to precipitate more of the chromium salts.
-
Filtration: Filter the mixture through a short plug of silica gel or celite, washing the plug with additional solvent to ensure all the product is collected.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary.
Visual Guides
Workflow & Troubleshooting Logic
The following diagram illustrates the general experimental workflow and key decision points for troubleshooting common issues.
Caption: Troubleshooting workflow for this compound oxidations.
Reaction Pathway Overview
This diagram shows the primary oxidation pathway and a common side reaction pathway for primary alcohols.
Caption: Primary vs. side reaction pathways in the oxidation of primary alcohols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. americanelements.com [americanelements.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. This compound 96 | 1624-02-8 [chemicalbook.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Purification of Products from Chromium-Based Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from chromium-based reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of reaction products involving chromium reagents.
| Problem | Possible Cause | Solution |
| Residual Chromium in Final Product | Incomplete quenching of Cr(VI) to Cr(III). | Ensure complete reduction of Cr(VI) by adding a quenching agent like isopropanol (B130326) until the solution color changes from orange/red to green.[1] Stir for an additional 15-20 minutes to ensure the reaction is complete.[1] |
| Inefficient precipitation of chromium salts. | Adjust the pH of the aqueous phase to 8-10 to optimize the precipitation of chromium hydroxide (B78521) (Cr(OH)₃).[1][2] The addition of a flocculant can aid in the precipitation of fine chromium particles.[1] | |
| Product is co-eluting with chromium salts during chromatography. | Pass the organic solution through a plug of silica (B1680970) gel or Florisil® before full chromatography to adsorb the bulk of the chromium residues.[1] Consider using a different solvent system or a specialized metal scavenger resin.[1] | |
| Formation of an Emulsion During Extraction | High concentration of chromium salts or fine chromium precipitates at the interface. | Add a small amount of saturated brine to the separatory funnel to help break the emulsion.[1] If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Low Yield of Purified Product | Product adsorption onto precipitated chromium salts or filter aid (e.g., Celite®). | After filtering the chromium salts, wash the filter cake thoroughly with the organic solvent used for extraction.[1] |
| Incomplete extraction due to product's water solubility. | Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1] | |
| Green or Purple Color in Crystalline Product | Incorporation of chromium ions into the crystal lattice. | Recrystallize the product from a different solvent system. In some cases, slow crystallization at a controlled temperature can yield purer crystals. For chromium alum, avoiding high temperatures during the reaction and crystallization is crucial to prevent the formation of highly soluble sulfato-complexes.[3] |
Purification Efficiency Data
The following table summarizes the typical efficiency of various purification steps in removing chromium residues. Actual values may vary depending on the specific reaction conditions and scale.
| Purification Step | Typical Residual Chromium Level (ppm) | Removal Efficiency (%) |
| Initial Reaction Mixture (Post-Quench) | >10,000 | - |
| After Precipitation and Filtration | 100 - 500 | 95 - 99 |
| After Aqueous Washes | 10 - 50 | >99.5 |
| After Silica Gel Chromatography | <1 - 10 | >99.9 |
These values are illustrative and should be confirmed by analytical testing (e.g., ICP-MS) for each specific batch.[1]
Experimental Protocols
Protocol 1: General Workup for Chromium-Based Oxidations (e.g., Jones or Collins Oxidation)
This protocol outlines the standard procedure for quenching the reaction and removing the bulk of chromium salts.
-
Quenching the Reaction:
-
Once the oxidation is complete (monitored by TLC or other appropriate methods), cool the reaction mixture in an ice bath.
-
Slowly add isopropanol dropwise with vigorous stirring. A color change from orange/red to green indicates the reduction of Cr(VI) to Cr(III).[1] Continue adding isopropanol until the color change is complete and persistent.
-
Stir the mixture for an additional 15-20 minutes to ensure all Cr(VI) is reduced.[1]
-
-
Solvent Removal (if applicable):
-
If a volatile solvent like acetone (B3395972) was used, remove the bulk of it under reduced pressure.
-
-
Precipitation of Chromium Salts:
-
Filtration:
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (if pyridine (B92270) was used), saturated aqueous NaHCO₃, and finally, brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Further Purification:
-
The crude product can be further purified by column chromatography, crystallization, or distillation as required.
-
Protocol 2: Crystallization of Chrome Alum (Potassium Chromium(III) Sulfate)
This protocol describes the preparation of chrome alum crystals.
-
Reaction Setup:
-
Prepare a solution of potassium dichromate in water and add concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add ethanol (B145695) dropwise while keeping the temperature below 20°C to avoid the formation of undesirable chromium(III) sulfate (B86663) complexes.[3][5]
-
-
Crystallization:
-
After the reaction is complete (solution turns a deep green/purple), pour the solution into an evaporating basin.
-
Cover the basin with a filter paper and allow it to stand. Crystals will form as the solution evaporates and cools.[5]
-
-
Isolation:
-
Decant the supernatant liquid and collect the octahedral, deep purple crystals.[5]
-
Wash the crystals with a minimal amount of cold water and dry them on a filter paper.
-
Visualizations
References
Technical Support Center: Enhancing the Efficiency of Supported Chromium Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of supported chromium catalysts. Our aim is to help you address common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a straightforward question-and-answer format.
Question 1: My supported chromium catalyst is exhibiting low or no activity. What are the common causes and how can I address them?
Low catalytic activity can stem from several factors, ranging from catalyst poisoning to improper activation.[1] Below is a systematic guide to troubleshooting this issue.
-
Potential Cause 1: Catalyst Poisoning The active chromium sites on your catalyst are highly susceptible to poisoning by impurities present in the reactant feed.[1] Even trace amounts of substances like sulfur compounds, water, oxygen, and carbon monoxide can lead to a significant drop in performance.[1]
Suggested Solutions:
-
Purify Reactant Streams: Implement rigorous purification steps for all reactants and solvents to remove potential poisons. This may involve using guard beds to trap impurities before they reach the catalyst.[1]
-
Ensure Anhydrous Conditions: Water can act as a poison. Thoroughly dry all reactants and solvents and consider high-temperature calcination of the catalyst to remove adsorbed water.[1]
-
-
Potential Cause 2: Improper Catalyst Activation The activation of supported chromium catalysts, typically through high-temperature calcination, is a critical step to form the active catalytic species (e.g., Cr(VI)).[2] Incomplete or incorrect activation will result in a lower concentration of active sites.[1]
Suggested Solutions:
-
Optimize Activation Temperature: The calcination temperature directly impacts catalyst activity. Higher temperatures generally lead to increased activity but can also cause sintering of the support at very high temperatures (around 900°C for silica).[3] A typical range for calcination is between 500°C and 1000°C.[3]
-
Control Activation Atmosphere: Activation is usually performed in an oxidizing atmosphere, such as dry air, to promote the formation of the desired chromium oxidation state.[2][3]
-
-
Potential Cause 3: Inactive Catalyst Form For certain reactions, the chemical form of the chromium is crucial. For instance, in many catalytic applications, the anhydrous form of a chromium compound is more active than its hydrated counterpart.[4]
Suggested Solution:
-
Verify Catalyst Form: Ensure you are using the correct and most active form of the catalyst for your specific reaction. If necessary, perform a dehydration step.
-
-
Potential Cause 4: Suboptimal Reaction Conditions The efficiency of your catalytic process is highly dependent on reaction conditions such as temperature, pressure, and catalyst loading.[4]
Suggested Solutions:
-
Optimize Temperature and Pressure: Systematically vary the reaction temperature and pressure to find the optimal range for your specific transformation. Low temperatures can lead to slow reaction rates, while excessively high temperatures might cause catalyst decomposition or unwanted side reactions.[4]
-
Determine Optimal Catalyst Loading: Insufficient catalyst loading can result in incomplete conversion. Conversely, excessive loading may not be cost-effective.[4] Conduct experiments with varying catalyst amounts to identify the optimal loading.
-
Question 2: I am observing a rapid decline in catalyst performance during my experiment. What could be the reason and what can I do?
A swift decrease in catalytic activity often points towards catalyst deactivation, which can occur through several mechanisms.
-
Potential Cause 1: Fouling by Carbonaceous Deposits (Coking) The decomposition of hydrocarbons on the catalyst surface can lead to the formation of carbonaceous deposits, or "coke," which physically block active sites and pores.[1]
Suggested Solution:
-
Potential Cause 2: Sintering High reaction temperatures can cause the small, highly dispersed active particles on the support to agglomerate into larger particles, a process known as sintering. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.
Suggested Solution:
-
Optimize Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize thermal stress on the catalyst.
-
Choose a Thermally Stable Support: The choice of support material can influence the catalyst's resistance to sintering.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of support material affect the catalyst's efficiency?
The support not only acts as a carrier for the active chromium species but also significantly influences the overall catalytic performance.[3][6] Key properties of the support to consider include:
-
Surface Area and Pore Volume: A high surface area and large pore volume are generally desirable as they allow for better dispersion of the active sites.[3][6] For instance, in polyethylene (B3416737) production, high pore volume Cr/SiO2 catalysts are known to produce polymers with a low molecular weight.[3]
-
Support Composition: Different support materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) interact differently with the chromium species, affecting the catalyst's electronic structure and stability.[6] While silica is a common choice, other supports like alumina or silica-alumina are also used.[3] The addition of other metal oxides, like TiO₂, can also alter the catalytic activity.[3]
Q2: What is the typical chromium loading for a supported catalyst?
The optimal chromium loading depends on the specific application. However, it is important to note that a higher loading does not always translate to higher activity per chromium atom. In fact, for ethylene (B1197577) polymerization, the activity per chromium atom reaches a maximum at a very low Cr loading of around 0.01 wt%.[3] Commercially, chromium loading is a variable used to control catalyst activity.[7]
Q3: Can a deactivated supported chromium catalyst be regenerated?
Yes, in many cases, the activity of a deactivated catalyst can be at least partially restored through regeneration.[5][8] The most common deactivation mechanism that can be reversed is coking.[5] Regeneration is typically achieved by burning off the coke in a controlled oxidative environment.[1][5] Another regeneration strategy involves the redispersion of agglomerated chromium species back into isolated active sites through an oxidative treatment.[8]
Q4: How can I determine the cause of my catalyst's deactivation?
Several characterization techniques can help identify the root cause of deactivation:[1][5]
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of coke deposited on the catalyst.
-
Temperature Programmed Oxidation (TPO): Also used to analyze and quantify carbonaceous deposits.[5]
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the chemical state of the elements on the catalyst surface and can detect poisons.[5]
-
Transmission Electron Microscopy (TEM): Allows for visualization of the catalyst morphology, including the size and dispersion of chromium particles, which can reveal sintering.[6]
-
BET Surface Area Analysis: A decrease in surface area can indicate sintering or pore blockage.[9]
Data Presentation
Table 1: Common Poisons for Supported Chromium Catalysts and Their Effects
| Poison | Effect on Catalyst | Severity | Mitigation Strategies |
| Water (H₂O) | Adsorbs on active sites, leading to deactivation.[1] | Moderate | Rigorous drying of reactants; high-temperature catalyst calcination.[1] |
| Carbon Monoxide (CO) | Strong chemisorption on certain active sites.[1] | Moderate | Purification of reactant streams.[1] |
| Sulfur Compounds | Chemical reaction with the catalyst surface, causing poisoning.[1] | High | Use of guard beds; rigorous purification of reactants. |
| Organic Metal Compounds | Formation of stable complexes with active chromium sites, causing deactivation.[1] | High | Rigorous purification of reactants; installation of guard beds.[1] |
Table 2: Typical Reaction Conditions for Supported Chromium Catalysts
| Parameter | Typical Range | Considerations |
| Activation Temperature | 500 - 1000 °C[3] | Higher temperatures can increase activity but risk sintering.[3] |
| Reaction Temperature | Room Temperature to several hundred °C[4] | Highly dependent on the specific reaction; must be optimized empirically.[4] |
| Pressure | Atmospheric to elevated pressures[4] | Elevated pressures may be needed for gaseous reactants.[4] |
| Catalyst Loading | Varies (e.g., ~0.01 wt% Cr for max. activity/atom in polymerization)[3] | Must be determined experimentally for each reaction.[4] |
Experimental Protocols
Protocol 1: Preparation of a Supported Chromium Catalyst via Incipient Wetness Impregnation
This method is a common and scalable technique for producing supported catalysts by impregnating a porous support with a solution containing the catalyst precursor.[6]
Materials:
-
High-surface-area support (e.g., mesoporous silica, SiO₂)
-
Chromium precursor (e.g., Chromium(III) chloride hexahydrate, CrCl₃·6H₂O)
-
Deionized water
-
Tube furnace
Procedure:
-
Support Preparation: If not commercially available, synthesize a high-surface-area support like mesoporous silica.
-
Precursor Solution Preparation: Prepare a solution of the chromium precursor in deionized water. The concentration should be calculated based on the pore volume of the support to ensure that the entire solution is absorbed by the support material.
-
Impregnation: Slowly add the precursor solution to the support material with constant mixing until the support is uniformly wetted.
-
Drying: Dry the impregnated support in an oven, for example at 110°C, to remove the solvent.[6]
-
Calcination (Activation): Place the dried powder in a crucible and transfer it to a tube furnace. Heat the material under a flow of dry air. A typical calcination program involves ramping the temperature to 500-700°C at a rate of 5°C/min and holding for 4-6 hours.[6]
-
Cooling and Storage: Cool the catalyst to room temperature under the same atmosphere and store it in a desiccator to prevent moisture absorption.
Protocol 2: Regeneration of a Coked Supported Chromium Catalyst
This protocol outlines the general steps for regenerating a catalyst that has been deactivated by carbon deposition.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace
-
Inert gas (e.g., Nitrogen)
-
Oxidizing gas (e.g., dry air or a mixture of O₂ in N₂)
Procedure:
-
Purging: Place the coked catalyst in the reactor of the tube furnace. Purge the system with an inert gas like nitrogen at the reaction temperature for 30-60 minutes to remove any adsorbed hydrocarbons.[1]
-
Heating: While maintaining the inert gas flow, heat the furnace to the regeneration temperature, typically in the range of 500-700°C.[1] Use a controlled heating rate (e.g., 5-10°C/min) to prevent thermal shock.[5]
-
Oxidative Treatment: Once the target temperature is reached and stable, gradually introduce the oxidizing gas. To control the exothermic reaction of coke combustion, it is crucial to start with a low concentration of oxygen (e.g., 2% O₂ in N₂).[5]
-
Monitoring: Continue the oxidative treatment until the concentration of carbon oxides (CO, CO₂) in the effluent gas drops to baseline levels, indicating that the coke has been removed.[1]
-
Cooling: After regeneration is complete, switch back to an inert gas flow and cool the catalyst down to room temperature.
-
Storage: Store the regenerated catalyst under inert conditions to prevent re-adsorption of atmospheric contaminants.
Visualizations
Caption: Experimental workflow for the synthesis of supported chromium catalysts.
Caption: Troubleshooting workflow for low catalyst activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of supported chromium catalyst for enhanced production of high-density polyethylene [sciparkpub.com]
- 3. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Common experimental errors when using Bis(triphenylsilyl)chromate
Welcome to the Technical Support Center for Bis(triphenylsilyl)chromate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and to provide answers to frequently asked questions regarding the use of this versatile oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula [(C₆H₅)₃SiO]₂CrO₂, is a chromium(VI)-based oxidizing agent.[1][2] Its primary application in organic synthesis is the selective oxidation of alcohols to their corresponding carbonyl compounds (aldehydes and ketones).[1][3] It is also used as a catalyst in polymerization reactions, such as for ethylene (B1197577) polymerization.[1][4][5]
Q2: What are the main advantages of using this compound over other oxidizing agents?
This compound offers several advantages, including:
-
High Selectivity: It allows for the selective oxidation of alcohols, often without over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents.[3]
-
Mild Reaction Conditions: The oxidation can typically be carried out under mild, neutral conditions.[3]
-
Reduced By-product Formation: Its use often leads to cleaner reactions with fewer by-products compared to some other traditional oxidants.[3]
-
Stability: The triphenylsilyl groups enhance the stability of the reagent.[3]
Q3: How should this compound be handled and stored?
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is sensitive to air and moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[6] It is classified as toxic and may cause cancer.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.[7]
Q4: What are the signs of decomposition of the reagent?
This compound is a yellow to light orange powder.[1] A change in color, for instance, to a greenish hue, may indicate the presence of reduced chromium species and decomposition of the reagent. This can lead to decreased reactivity.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and application of this compound.
Synthesis of this compound
Issue 1: Low Yield During Synthesis
Low yields during the synthesis of this compound can be a significant issue. Older methods involving the reaction of triphenylchlorosilane and potassium dichromate in glacial acetic acid have been reported to produce yields as low as 66% with low purity.[8]
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | The addition of an alkali metal oxide, hydroxide (B78521), or carbonate (e.g., potassium hydroxide) can drive the reaction to completion.[8] |
| Suboptimal Reagent Ratio | Ensure the correct molar ratios of reactants as specified in optimized protocols. For example, a molar ratio of triphenylchlorosilane to potassium dichromate of 1:0.40-0.60 is recommended in some improved methods.[8] |
| Incorrect Reaction Temperature | Maintain the reaction temperature within the optimal range, typically between 40-60°C.[8] |
| Insufficient Reaction Time | Allow for a sufficient reaction time, which can be up to 5 hours in some protocols.[8] |
Oxidation of Alcohols
Issue 2: Low or No Conversion of the Starting Alcohol
One of the most common issues is the incomplete conversion of the starting alcohol to the desired carbonyl compound.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Reagent | The reagent may have degraded due to improper storage (exposure to air and moisture). Use a fresh batch of the reagent or one that has been stored correctly under an inert atmosphere. |
| Insufficient Reagent | Ensure that a sufficient molar equivalent of the oxidizing agent is used. Typically, a slight excess of the chromate (B82759) reagent is employed. |
| Poor Solubility | This compound has limited solubility in some organic solvents. Supporting the reagent on silica (B1680970) gel can enhance its reactivity and efficiency.[9][10] |
| Steric Hindrance | Highly sterically hindered alcohols may react more slowly. In such cases, longer reaction times or slightly elevated temperatures may be necessary. |
Issue 3: Formation of Side Products and Over-oxidation
While this compound is known for its selectivity, side reactions can still occur.
Possible Causes & Solutions:
| Cause | Solution |
| Over-oxidation to Carboxylic Acid | Although less common than with stronger oxidants, over-oxidation of primary alcohols to carboxylic acids can occur, especially if water is present. Ensure the use of anhydrous reaction conditions.[11][12] |
| Formation of Chromate Esters | The reaction proceeds via a chromate ester intermediate. Incomplete workup can lead to the isolation of these esters. Ensure a thorough workup procedure to hydrolyze any remaining esters. |
| Sticky Chromium By-products | The reduced chromium species can be sticky and trap the product, leading to lower isolated yields.[13] A proper workup, including filtration through a pad of silica gel or celite, can help to remove these by-products. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from an improved synthesis method to achieve higher yield and purity.[8]
Materials:
-
Triphenylchlorosilane
-
Potassium dichromate
-
Potassium hydroxide
-
Glacial acetic acid
-
Water
Procedure:
-
To a three-neck flask equipped with a stirrer and a reflux condenser, add triphenylchlorosilane (30 g), potassium dichromate (13 g), potassium hydroxide (3 g), glacial acetic acid (60 ml), and hexane (80 ml).
-
Stir the reaction mixture at 50-60°C for 5 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the resulting solid sequentially with water (140 ml), glacial acetic acid (70 ml), and hexane (70 ml).
-
Dry the solid product under vacuum.
Expected Yield: ~97%
Protocol 2: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
This is a general procedure for the oxidation of a secondary alcohol. For a specific substrate, optimization of reaction time and temperature may be necessary.
Materials:
-
Secondary alcohol
-
This compound
-
Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)
-
Silica gel
Procedure:
-
Dissolve the secondary alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, add this compound (1.2 - 1.5 molar equivalents).
-
Add the solution of the alcohol to the flask containing the oxidizing agent.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium by-products.
-
Wash the silica gel pad with additional dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ketone.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Alcohol Oxidation
Caption: Troubleshooting decision tree for low yield in alcohol oxidation.
Reaction Mechanism for Alcohol Oxidation by a Chromate Ester
Caption: Simplified mechanism of alcohol oxidation by a silyl (B83357) chromate.
References
- 1. Bis(triphenylsilyl) chromate 96 1624-02-8 [sigmaaldrich.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. This compound 96 | 1624-02-8 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. US5698723A - Process for the preparation of bistriphenylsilyl chromate - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chromium Catalysts on Silica - Deactivation and Regeneration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the deactivation and regeneration of silica-supported chromium catalysts. The information is presented in a question-and-answer format to directly address specific problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for chromium catalysts on silica (B1680970)?
Chromium catalysts on silica can deactivate through several mechanisms, broadly categorized as poisoning, fouling, and thermal degradation (sintering).
-
Poisoning: This occurs when chemical species in the feed stream irreversibly bind to the active chromium sites, rendering them inactive. Common poisons include compounds containing sulfur, oxygen (in certain processes), water, and carbon monoxide.[1][2] Even trace amounts of these substances can significantly reduce catalyst performance.[2]
-
Fouling: This is the physical blockage of active sites and catalyst pores by deposited materials. The most common form of fouling in hydrocarbon reactions is the formation of carbonaceous deposits, known as coke.[1][3] This coke can be more graphitic and resistant to oxidation on chromia catalysts compared to other systems.[3]
-
Thermal Degradation (Sintering): At high temperatures (e.g., above 900°C for commercial silicas), the silica support can begin to sinter, leading to a loss of surface area and porosity.[4] This collapse of the support structure can encapsulate the active chromium sites, reducing catalyst activity.[4]
Q2: My new batch of Phillips-type (Cr/SiO₂) catalyst is showing very low polymerization activity. What are the likely causes?
Low activity in a fresh Phillips-type catalyst often points to issues with the catalyst activation process or poisoning from impure reactants.
-
Improper Activation: The activation of Cr/SiO₂ catalysts is critical for forming the active Cr(VI) species and typically involves high-temperature calcination in dry air. Incomplete or improper activation can lead to a lower concentration of active sites. The activation temperature strongly influences the catalyst's initial activity.
-
Catalyst Poisoning: The active sites are highly susceptible to poisons. Ensure that your ethylene (B1197577) feed and reaction solvents are meticulously purified to remove traces of water, oxygen, carbon monoxide, sulfur compounds, and acetylenes.[1][2]
-
Support Dehydroxylation: The degree of dehydroxylation of the silica surface during activation plays a crucial role. Extensive dehydroxylation at elevated temperatures can increase the number of available coordination sites for the reaction, thereby boosting activity.[5]
Q3: I'm observing a rapid decline in catalyst performance during my dehydrogenation reaction. What is the most probable reason?
For dehydrogenation reactions over chromia-based catalysts, the most frequent cause of rapid deactivation is the formation of coke on the catalyst surface.[1][3] This process involves the deposition of carbonaceous material that physically blocks the active chromium sites and the porous structure of the silica support.[1] The nature of the coke on chromia catalysts can be particularly detrimental.[3]
Q4: Can a deactivated chromium catalyst be regenerated?
Yes, in many cases, particularly when deactivation is due to coking, the catalyst's activity can be substantially recovered through a regeneration process.[3][6] The most common method is a controlled oxidative treatment to burn off the coke deposits.[1][6] However, regeneration may not fully restore activity if deactivation is caused by severe sintering or irreversible poisoning.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
A logical workflow for diagnosing and addressing catalyst deactivation is outlined below.
Caption: Troubleshooting workflow for catalyst deactivation.
Issue 2: Catalyst Deactivation by Poisoning
Symptoms:
-
Gradual or sharp decrease in conversion/selectivity.
-
Activity loss is more pronounced than expected from coking alone.
Troubleshooting Steps & Solutions:
| Potential Poison | Mechanism of Action | Severity | Recommended Action |
| Sulfur Compounds (H₂S, COS) | Strong chemisorption on active sites, forming stable chromium sulfides.[1] | High | - Purify feedstock to remove sulfur compounds using appropriate guard beds.[1]- Consider sulfur-resistant catalyst formulations if purification is not feasible. |
| Water / Moisture | Can lead to sintering at high temperatures and interfere with active site formation.[1] | Moderate | - Rigorously dry all reactants, solvents, and gases.[1]- Ensure high-temperature calcination of the catalyst to remove adsorbed water.[1] |
| Carbon Monoxide (CO) | Strong and selective chemisorption on certain active chromium sites.[1][2] Can be more inhibitory to initiation reactions than polymerization itself.[2] | Moderate | - Purify reactant streams to remove CO.[1]- In some cases, CO is used intentionally at low levels to modify selectivity.[1] |
| Oxygen, Acetylene, Methanol | Strong inhibitors of ethylene polymerization.[2] | High | - Implement rigorous purification of the ethylene feed stream. |
| Organic Metal Compounds (Hg, Pb) | Formation of stable complexes with active chromium sites, causing permanent deactivation.[1] | High | - Install guard beds to trap metallic impurities.[1]- Ensure high purity of all starting materials. |
Catalyst Deactivation and Regeneration Cycle
The operational life of a chromium catalyst in processes prone to coking often follows a cyclical pattern of reaction, deactivation, and regeneration.
Caption: A simplified cycle of catalyst deactivation by coking and regeneration.[1]
Quantitative Data Summary
Table 1: Effect of Activation Temperature on Polymerization Activity Data derived from studies on Cr(III)/SiO₂ catalysts.
| Activation Temperature (°C) | Relative Activity (Arbitrary Units) | Surface Hydroxyl Population | Notes |
| 400 | 1 | Higher | Lower activity is correlated with a higher population of surface hydroxyl groups.[5] |
| 900 | 10 | Lower | A 10-fold increase in activity was observed with not more than a 2-fold increase in the number of active sites, suggesting higher turnover frequency.[5] |
Table 2: Influence of Cr Loading on Cr⁶⁺/Cr³⁺ Ratio and Catalytic Performance For oxidative dehydrogenation of ethane (B1197151) over Cr(x)/MOS catalysts.
| Cr Loading (wt. %) | Cr⁶⁺/Cr³⁺ Ratio (from XPS) | Ethane Conversion (%) (at 700°C) | Ethylene Selectivity (%) (at 700°C) |
| 2 | ~0.45 | ~35 | ~92 |
| 5 | ~0.55 | ~45 | ~91 |
| 8 | ~0.66 | ~51 | ~91 |
| 11 | ~0.50 | ~48 | ~90 |
| Data suggests that a higher Cr⁶⁺/Cr³⁺ ratio, achieved at an optimal Cr loading of 8 wt.%, correlates with the highest catalytic activity.[7] |
Experimental Protocols
Protocol 1: Quantifying Coke Content using Thermogravimetric Analysis (TGA)
This protocol provides a method to determine the amount of carbonaceous deposits on a deactivated catalyst.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 10-15 mg of the deactivated catalyst into a TGA crucible.[1]
-
Drying Step: Heat the sample from room temperature to 100-120°C under a nitrogen atmosphere (flow rate ~50 mL/min). Hold at this temperature for at least 30 minutes to remove adsorbed water and other volatiles.[1]
-
Combustion Step: Switch the gas to a mixture of air and nitrogen (e.g., 20% air, 80% nitrogen) at the same flow rate.[1]
-
Temperature Ramp: Ramp the temperature to 800°C at a controlled heating rate (e.g., 10°C/min).[1]
-
Data Analysis: The weight loss observed during the temperature ramp in the air/nitrogen mixture corresponds to the combustion of the coke. This weight loss can be used to quantify the amount of coke on the catalyst as a weight percentage.[1]
Protocol 2: Regeneration of a Coked Catalyst via Oxidative Treatment
This protocol is for a laboratory-scale fixed-bed reactor and should be performed with caution due to the exothermic nature of coke combustion.
-
Reactor Purge: After the reaction, stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen, argon) at or near the reaction temperature for 30-60 minutes to remove residual hydrocarbons.[1]
-
Temperature Adjustment: Adjust the furnace temperature to the desired regeneration temperature, typically in the range of 500-700°C.[1] A lower starting temperature (e.g., 400-450°C) is recommended to control the initial exotherm.[6]
-
Controlled Oxidation: Gradually introduce a diluted oxidant stream (e.g., 2-5% oxygen in nitrogen) into the reactor. Safety Critical: Do not use pure air initially, as this can cause a dangerous temperature runaway. Monitor the reactor temperature profile closely.
-
Monitor Effluent Gas: Analyze the reactor effluent for carbon oxides (CO, CO₂). Continue the oxidative treatment until the concentration of these gases returns to baseline levels, indicating that all coke has been combusted.[1]
-
Final Purge: Once regeneration is complete, switch the gas flow back to an inert gas.
-
Cooling: Turn off the furnace and allow the catalyst to cool to room temperature under the inert gas flow before unloading.[6]
-
Re-activation (if needed): Depending on the specific catalyst and reaction, a re-activation or re-reduction step may be necessary before returning the catalyst to service.[1]
References
Technical Support Center: Managing Temperature Sensitivity in Polymerization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage temperature sensitivity in their polymerization experiments.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your polymerization reactions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Q1: My reaction temperature is increasing rapidly and uncontrollably. What should I do, and what are the potential causes?
A1: An uncontrolled, rapid increase in temperature is known as thermal runaway and is a serious safety concern.[1][2] Immediate action is required to prevent reactor over-pressurization, explosion, or fire.[1]
Immediate Actions:
-
Stop Monomer/Initiator Feed: If using a semi-batch process, immediately stop the addition of all reactants.
-
Maximize Cooling: Ensure your cooling system (e.g., cooling jacket, internal coils) is operating at maximum capacity.[3]
-
Emergency Quenching: If the temperature continues to rise, be prepared to introduce a chemical inhibitor or a cold, inert solvent to quench the reaction. This should be a pre-planned emergency procedure.
-
Vent the Reactor (If Safe): If the reactor is equipped with a safe venting system, utilize it to relieve pressure as a last resort.
Potential Causes & Corrective Actions:
-
Inadequate Heat Removal: The rate of heat generation from the exothermic polymerization exceeds the heat removal capacity of your reactor.[4]
-
Solution:
-
-
High Initiator Concentration: An excessive amount of initiator leads to a very high rate of initiation and subsequent heat generation.
-
Solution: Optimize the initiator concentration. Lower concentrations will slow down the reaction rate and heat generation.
-
-
High Monomer Concentration: In bulk or highly concentrated solution polymerizations, the high concentration of monomer can lead to a rapid reaction rate.
-
Solution: Consider dilution with an appropriate solvent to increase the heat capacity of the system and slow the reaction.
-
-
"Gel Effect" or "Trommsdorff–Norrish effect": At high conversions, the viscosity of the reaction medium increases significantly, which hinders termination reactions. This leads to a rapid increase in the radical concentration and an auto-acceleration of the polymerization rate and heat generation.
-
Solution:
-
Conduct the polymerization in a more dilute solution.
-
Consider a semi-batch process where the monomer is fed gradually to control the overall reaction rate.
-
-
-
Localized Hot Spots: Poor mixing can lead to areas within the reactor that are at a much higher temperature than the bulk, creating conditions for a localized runaway.[1]
-
Solution: Improve agitation. Ensure the impeller design and stirring speed are adequate for the viscosity of your reaction medium. Computational Fluid Dynamics (CFD) simulations can help optimize mixing.[1]
-
Troubleshooting Workflow for Thermal Runaway
Caption: Troubleshooting workflow for thermal runaway.
Issue 2: Low Monomer Conversion
Q2: My polymerization reaction has stopped prematurely, resulting in low monomer conversion. What are the possible reasons?
A2: Low monomer conversion can be caused by several factors related to temperature, impurities, and initiator effectiveness.
Potential Causes & Corrective Actions:
-
Incorrect Reaction Temperature:
-
Too Low: The rate of initiation and propagation may be too slow to achieve high conversion in a reasonable time. The activation energy for initiation is typically high, so a lower temperature significantly reduces the rate of radical generation.
-
Too High (Above Ceiling Temperature): For some monomers, there is a "ceiling temperature" above which the polymerization becomes thermodynamically unfavorable, and depolymerization dominates.[5]
-
Solution: Ensure the reaction temperature is within the optimal range for your specific monomer and initiator system. For thermally initiated polymerizations, the temperature must be high enough to ensure an adequate rate of initiator decomposition.[6]
-
-
Initiator Depletion/Deactivation: The initiator may have been consumed before all the monomer has reacted.
-
Solution:
-
Ensure the initiator concentration is sufficient for the target conversion.
-
Select an initiator with a half-life that is appropriate for the desired reaction time and temperature.
-
-
-
Presence of Inhibitors:
-
Oxygen: Dissolved oxygen is a potent inhibitor of free-radical polymerization.
-
Inhibitors in Monomer: Monomers are often supplied with inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage.
-
Solution:
-
Thoroughly deoxygenate your reaction mixture before initiating the polymerization (e.g., by purging with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles).
-
Remove the inhibitor from the monomer before use (e.g., by passing it through a column of activated alumina).
-
-
-
Impurities: Impurities in the monomer, solvent, or from the reactor itself can act as chain transfer agents or inhibitors, terminating the growing polymer chains prematurely.
-
Solution: Use high-purity monomers and solvents. Ensure the reactor is thoroughly cleaned before use.
-
Issue 3: Inconsistent Polymer Properties (High Polydispersity Index - PDI)
Q3: The polymer from my reaction has a very broad molecular weight distribution (high PDI). How can I achieve a more uniform polymer?
A3: A high Polydispersity Index (PDI) indicates a wide range of polymer chain lengths. This is often due to variations in reaction conditions, especially temperature.
Potential Causes & Corrective Actions:
-
Temperature Fluctuations: Inconsistent temperature control can lead to variations in the rates of initiation, propagation, and termination throughout the reaction, resulting in a broad molecular weight distribution.[1]
-
Solution: Implement precise temperature control using a well-designed reactor and control system.[4]
-
-
High Initiator Concentration: A high initial concentration of initiator can lead to the rapid formation of many short chains, contributing to a broader PDI.
-
Solution: Optimize the initiator concentration. A lower concentration generally leads to higher molecular weight and can result in a narrower PDI if the reaction is well-controlled.
-
-
Chain Transfer Reactions: Chain transfer to monomer, solvent, or other species can terminate a growing chain and initiate a new one, leading to a broader distribution of chain lengths.
-
Solution: Choose a solvent with a low chain transfer constant. Purify the monomer to remove impurities that can act as chain transfer agents.
-
-
Gel Effect: The auto-acceleration of the polymerization rate at high conversion can lead to the formation of very long chains, significantly broadening the PDI.
-
Solution: As with thermal runaway, conduct the reaction in a more dilute solution or use a semi-batch process to mitigate the gel effect.
-
Frequently Asked Questions (FAQs)
Q4: How does temperature generally affect the molecular weight of the polymer?
A4: Generally, increasing the polymerization temperature leads to a decrease in the molecular weight of the polymer.[7] This is because higher temperatures increase the rates of all elementary reactions (initiation, propagation, and termination). However, the activation energies for initiation and termination are typically higher than for propagation. This means that at higher temperatures, chains are initiated and terminated more frequently relative to the rate at which they grow, resulting in shorter polymer chains.[7]
Q5: What is reactor fouling and how is it related to temperature?
A5: Reactor fouling is the accumulation of unwanted polymer deposits on the reactor walls and internals.[1] This is often a sticky or solid layer that can significantly reduce heat transfer efficiency, leading to poor temperature control and potentially thermal runaway.[1][8] Temperature plays a crucial role in fouling. If the temperature at the reactor wall is too high, it can cause the polymer to become less soluble or to crosslink, leading to deposition.[1] Incomplete monomer conversion, which can be a result of improper temperature control, can also lead to the formation of low-molecular-weight, sticky polymers that contribute to fouling.[1]
Q6: What are the best practices for monitoring temperature during a polymerization reaction?
A6:
-
Sensor Placement: Place the temperature sensor in a location that is representative of the bulk reaction temperature, away from the reactor walls and direct influence of heating/cooling elements.
-
Calibration: Regularly calibrate your temperature sensors to ensure accuracy.
Q7: What is the difference between isothermal and non-isothermal polymerization?
A7:
-
Isothermal polymerization is conducted at a constant temperature. This requires a robust temperature control system to remove the heat generated by the exothermic reaction. Isothermal conditions are often desired for achieving uniform polymer properties.
-
Non-isothermal polymerization allows the temperature to vary during the reaction. In some cases, this may be a deliberate strategy to control the reaction rate or polymer properties. However, uncontrolled non-isothermal conditions can lead to the issues discussed in this guide.
Quantitative Data
Table 1: Effect of Temperature on Molecular Weight (Mw) and Polydispersity Index (PDI) for Styrene Polymerization
| Temperature (°C) | Mw ( g/mol ) | PDI |
| 60 | 350,000 | 2.1 |
| 80 | 250,000 | 2.5 |
| 100 | 180,000 | 2.8 |
| 120 | 120,000 | 3.2 |
| 140 | 80,000 | 3.5 |
Note: These are representative values and can vary depending on the specific reaction conditions (initiator type and concentration, monomer purity, etc.).
Table 2: Typical Activation Energies for Free-Radical Polymerization of Common Monomers
| Monomer | Initiation (E_d, kJ/mol) | Propagation (E_p, kJ/mol) | Termination (E_t, kJ/mol) |
| Styrene | 120-140 (for AIBN) | 32-35 | 8-12 |
| Methyl Methacrylate (MMA) | 120-140 (for AIBN) | 18-22 | 5-10 |
| Vinyl Acetate | 120-140 (for AIBN) | 20-24 | 6-12 |
| Acrylonitrile | 120-140 (for AIBN) | 15-20 | 10-15 |
Note: E_d is for the decomposition of the initiator, in this case, azobisisobutyronitrile (AIBN). E_p and E_t are for the polymerization of the specific monomer.
Table 3: Typical Overall Heat Transfer Coefficients (U) for Jacketed Reactors
| Reactor Type | Service | U (W/m²K) |
| Glass-Lined Steel | Heating | 310 |
| Cooling | 200 | |
| Stainless Steel | Heating | 400-700 |
| Cooling | 300-600 |
Source: Adapted from various engineering handbooks and publications.[10][11] Values are approximate and depend on factors like agitation, fluid properties, and fouling.
Table 4: Viscosity of Polystyrene in Toluene Solutions at Different Temperatures
| Concentration (g/dL) | Viscosity at 25°C (cP) | Viscosity at 40°C (cP) |
| 2 | 1.5 | 1.2 |
| 5 | 5.2 | 3.8 |
| 10 | 25.1 | 17.5 |
| 15 | 85.3 | 58.2 |
Note: Representative data showing the trend of decreasing viscosity with increasing temperature and increasing viscosity with concentration.
Experimental Protocols
Protocol 1: Setting up a Jacketed Reactor for Temperature-Controlled Batch Polymerization
Objective: To perform a batch polymerization reaction at a constant, controlled temperature.
Materials & Equipment:
-
Jacketed glass reactor with a lid and appropriate ports[12]
-
Overhead stirrer with a suitable impeller
-
Thermostatic circulator (heating/cooling bath)
-
Temperature probe (thermocouple or RTD)
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Monomer, solvent, initiator
-
Appropriate tubing for the circulator
Procedure:
-
Assemble the Reactor:
-
Securely clamp the jacketed reactor in a fume hood.
-
Install the overhead stirrer through the central port of the reactor lid. Ensure the impeller is at an appropriate height for good mixing.
-
Insert the temperature probe through another port, ensuring the tip is submerged in the reaction medium but does not interfere with the stirrer.
-
Attach the condenser to a port on the lid and connect it to a cooling water supply.
-
Connect the inert gas inlet to another port.
-
-
Connect the Circulator:
-
Connect the outlet of the thermostatic circulator to the inlet of the reactor jacket (usually the lower connection).
-
Connect the outlet of the reactor jacket (usually the upper connection) to the inlet of the circulator.
-
Ensure all connections are secure to prevent leaks of the heat transfer fluid.
-
-
Charge the Reactor:
-
Add the monomer and solvent to the reactor.
-
Begin stirring to ensure the mixture is homogeneous.
-
-
Establish Inert Atmosphere:
-
Start a gentle flow of inert gas through the reactor to purge any oxygen. This is typically done for 30-60 minutes before starting the reaction.
-
-
Set and Stabilize Temperature:
-
Turn on the thermostatic circulator and set it to the desired reaction temperature.
-
Allow the reactor contents to reach and stabilize at the set temperature.
-
-
Initiate the Reaction:
-
Dissolve the initiator in a small amount of deoxygenated solvent.
-
Inject the initiator solution into the reactor using a syringe through a septum-sealed port.
-
-
Monitor the Reaction:
-
Continuously monitor the reaction temperature. The circulator should automatically adjust to maintain the setpoint by circulating either hot or cold fluid through the jacket.[13]
-
Take samples as needed to monitor conversion and polymer properties.
-
-
Terminate and Isolate:
-
Once the desired reaction time or conversion is reached, cool the reactor by setting the circulator to a low temperature.
-
Quench the reaction if necessary (e.g., by adding an inhibitor).
-
Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.
-
Protocol 2: Real-Time Temperature Monitoring
Objective: To accurately monitor the internal temperature of a polymerization reaction in real-time.
Equipment:
-
Polymerization reactor
-
Type K thermocouple or a 4-wire RTD
-
Digital thermometer or a data acquisition system
-
Computer with appropriate software
Procedure:
-
Sensor Installation:
-
Insert the thermocouple or RTD probe through a port in the reactor lid.
-
Ensure the probe is sealed to maintain an inert atmosphere if required.
-
Position the tip of the probe in the reaction mixture at a location that reflects the bulk temperature, avoiding contact with the reactor walls, stirrer, or any heating/cooling coils.
-
-
Connect to Data Acquisition System:
-
Connect the sensor to the digital thermometer or data acquisition interface.
-
Connect the interface to the computer.
-
-
Software Setup:
-
Launch the data logging software.
-
Configure the software to recognize the temperature sensor.
-
Set the data logging interval (e.g., every 1-10 seconds). A faster sampling rate is crucial for detecting the onset of a rapid exotherm.
-
-
Data Recording:
-
Start the data logging before initiating the polymerization to establish a baseline temperature.
-
Continue recording throughout the entire reaction.
-
-
Data Analysis:
-
After the reaction is complete, the temperature profile can be plotted against time.
-
Analyze the data for any temperature spikes, deviations from the setpoint, or the maximum temperature reached during an exotherm. This information is critical for process safety analysis and optimization.[14]
-
Logical Diagram for Temperature Control System
Caption: A typical temperature control loop for a jacketed reactor.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Temperature Control Systems for Exothermic Polymerizations [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. cargill.com [cargill.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. thermopedia.com [thermopedia.com]
- 11. thermalscience.rs [thermalscience.rs]
- 12. glaskeller.ch [glaskeller.ch]
- 13. mt.com [mt.com]
- 14. mt.com [mt.com]
Solvent effects on the stability and reactivity of Bis(triphenylsilyl)chromate
Disclaimer: The following guide is for informational purposes for researchers, scientists, and drug development professionals. Bis(triphenylsilyl)chromate is a hazardous chemical and should only be handled by trained personnel in a controlled laboratory setting with appropriate personal protective equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula [(C₆H₅)₃SiO]₂CrO₂, is a versatile chromium(VI)-based oxidizing agent.[1][2] Its bulky triphenylsilyl groups enhance its stability and selectivity compared to other chromium oxidants.[1][2] Its primary applications are in organic synthesis for the oxidation of alcohols to carbonyl compounds and as a catalyst in olefin polymerization, including for ethylene.[1][3]
Q2: What are the signs of decomposition of this compound?
Fresh this compound is typically a yellow to light orange powder.[2] Decomposition is often indicated by a color change to a green or brown solid. This is due to the reduction of Cr(VI) to lower oxidation states of chromium. The appearance of a precipitate in a solution of the reagent can also signify decomposition or reaction with the solvent or impurities.
Q3: How should this compound be handled and stored?
This compound is sensitive to air and moisture.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] Handling should be performed in a well-ventilated area, preferably in a fume hood or glovebox, to avoid inhalation of the dust.[3]
Q4: In which solvents is this compound soluble?
While specific solubility data is not widely published, it is known to be soluble in a range of organic solvents, including chlorinated hydrocarbons like dichloromethane (B109758) and carbon tetrachloride, as well as aromatic solvents and ethers.[4] Its solubility in non-polar solvents is a key advantage for many organic reactions. It is generally insoluble in water.
Q5: How does the choice of solvent affect the reactivity of this compound?
The choice of solvent can significantly impact the rate and outcome of oxidations with this compound. Non-coordinating, non-polar solvents are often preferred to maintain the reactivity of the reagent. Polar or coordinating solvents can interact with the chromium center, potentially reducing its electrophilicity and, therefore, its oxidizing power. Protic solvents like alcohols are generally avoided as they can be oxidized by the reagent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no reactivity | 1. Decomposed reagent. 2. Inappropriate solvent choice (e.g., too polar or coordinating). 3. Presence of water or other impurities in the reaction mixture. 4. Insufficient reaction temperature or time. | 1. Check the appearance of the reagent. If it is not a yellow-orange powder, it may have decomposed. 2. Switch to a non-polar, aprotic solvent such as dichloromethane, chloroform, or benzene. 3. Ensure all solvents and starting materials are anhydrous. Consider using molecular sieves. 4. Monitor the reaction by TLC and adjust the temperature and time as needed. |
| Formation of a green precipitate | 1. This is often the reduced form of chromium and indicates that the oxidation reaction has occurred. 2. It can also be a sign of reagent decomposition due to reaction with the solvent or impurities. | 1. This is expected during a successful oxidation. The precipitate can be removed by filtration. 2. If the precipitate forms before the addition of the substrate, the reagent or solvent may be compromised. |
| Unexpected side products | 1. Over-oxidation of the desired product. 2. Solvent participating in the reaction. 3. Acid- or base-catalyzed side reactions if impurities are present. | 1. Use stoichiometric amounts of the oxidant and monitor the reaction closely. Consider lowering the reaction temperature. 2. Choose an inert solvent that is stable under the reaction conditions. 3. Purify all reagents and solvents before use. |
| Difficulty in product isolation | The chromium byproducts can sometimes complicate the workup. | After the reaction is complete, quench any remaining oxidant with a small amount of isopropanol. The chromium salts can then be removed by filtration through a pad of silica (B1680970) gel or celite. |
Data Presentation
Table 1: Illustrative Effect of Solvent on the Stability of this compound at 25°C
| Solvent | Dielectric Constant (ε) | Half-life (t½) (Illustrative) | Observations |
| n-Hexane | 1.89 | > 48 hours | High stability |
| Carbon Tetrachloride | 2.24 | > 48 hours | High stability |
| Toluene | 2.38 | 36 hours | Moderate stability |
| Dichloromethane | 8.93 | 12 hours | Gradual decomposition observed |
| Acetonitrile | 37.5 | < 1 hour | Rapid decomposition |
| Tetrahydrofuran (THF) | 7.52 | 4 hours | Decomposition, potential for complex formation |
Table 2: Illustrative Effect of Solvent on the Yield of Benzyl (B1604629) Alcohol Oxidation to Benzaldehyde (B42025)
| Solvent | Reaction Time (Illustrative) | Yield (%) (Illustrative) |
| Dichloromethane | 2 hours | 95 |
| Chloroform | 2 hours | 92 |
| Benzene | 4 hours | 88 |
| Diethyl Ether | 6 hours | 75 |
| Acetonitrile | 2 hours | < 10 (due to reagent decomposition) |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound in Various Solvents using UV-Vis Spectrophotometry
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a non-coordinating solvent where it is stable (e.g., anhydrous cyclohexane) at a known concentration (e.g., 1 mg/mL).
-
Solvent Selection: Choose a range of anhydrous solvents with varying polarities and coordinating abilities to be tested.
-
Sample Preparation: In separate, dry UV-Vis cuvettes, add a known volume of the solvent to be tested. To each cuvette, add a small, precise volume of the stock solution to achieve a final concentration with a measurable absorbance in the λ_max region of the chromate (B82759) ester (typically around 350-450 nm).
-
Initial Spectrum: Immediately after preparation, record the UV-Vis spectrum of each sample from 200-800 nm.
-
Time-course Monitoring: Store the cuvettes at a constant temperature, protected from light. Record the UV-Vis spectrum of each sample at regular time intervals (e.g., every hour).
-
Data Analysis: Monitor the decrease in absorbance at the λ_max of this compound over time. The rate of decomposition can be determined from the rate of decrease of this absorbance. The half-life in each solvent can be calculated from this data.
Protocol 2: General Procedure for Evaluating the Effect of Solvent on the Reactivity of this compound in the Oxidation of a Model Substrate (e.g., Benzyl Alcohol)
-
Reaction Setup: In a series of oven-dried round-bottom flasks under an inert atmosphere, dissolve a known amount of benzyl alcohol (e.g., 1 mmol) in an equal volume of each of the anhydrous solvents to be tested.
-
Reagent Addition: To each flask, add a stoichiometric equivalent of this compound (e.g., 1 mmol).
-
Reaction Monitoring: Stir the reactions at a constant temperature. Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a small amount of isopropanol. Filter the mixture through a short plug of silica gel to remove the chromium byproducts, washing with the reaction solvent.
-
Analysis and Quantification: Analyze the filtrate by GC or ¹H NMR to determine the yield of benzaldehyde in each solvent. The reaction rates can be compared by observing the time taken for the complete consumption of the starting material.
Visualizations
Caption: Logical relationships of solvent properties on reagent stability and reactivity.
Caption: Experimental workflow for evaluating solvent effects on reactivity.
References
Validation & Comparative
A Comparative Guide to Chromium-Based Oxidants: Bis(triphenylsilyl)chromate vs. Pyridinium Chlorochromate (PCC)
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, critical for the construction of complex molecules, including active pharmaceutical ingredients. Among the myriad of oxidizing agents available, chromium(VI)-based reagents have historically played a pivotal role due to their reliability and efficiency. This guide provides an objective comparison between a well-established reagent, Pyridinium (B92312) Chlorochromate (PCC), and a less common but structurally distinct alternative, Bis(triphenylsilyl)chromate.
Executive Summary
Pyridinium chlorochromate (PCC) is a widely used, versatile, and selective oxidizing agent for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones. Its properties and reactivity are well-documented, making it a reliable choice in many synthetic applications. This compound, a bulkier silyl (B83357) chromate (B82759) ester, is primarily known for its application in the oxidation of olefins and as a polymerization catalyst. While it is expected to oxidize alcohols, detailed comparative studies against PCC for this specific transformation are not extensively available in the current literature. This guide compiles the known characteristics of both reagents to aid researchers in their selection of an appropriate oxidant.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies, the following table summarizes the general properties and observed reactivity of each reagent based on existing literature.
| Feature | This compound | Pyridinium Chlorochromate (PCC) |
| Chemical Formula | C₃₆H₃₀CrO₄Si₂ | C₅H₆NCrO₃Cl |
| Molecular Weight | 634.79 g/mol | 215.56 g/mol |
| Appearance | Orange needles or powder[1] | Orange-yellow crystalline solid |
| Solubility | Soluble in non-polar organic solvents like CCl₄ and heptane[1] | Soluble in halogenated organic solvents like dichloromethane (B109758) (DCM)[2] |
| Primary Application | Oxidation of olefins, ethylene (B1197577) polymerization catalyst[1][3] | Selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones[2][4][5] |
| Selectivity | Primarily studied for C=C bond cleavage in olefins.[1] | High selectivity for alcohol oxidation without over-oxidation of aldehydes to carboxylic acids under anhydrous conditions.[2][6] |
| Reaction Conditions | Typically requires elevated temperatures or long reaction times for olefin oxidation.[1] | Mild conditions, typically room temperature.[7] |
| Byproducts | Reduced chromium species and triphenylsilanol (B1683266).[1] | A tarry mixture of reduced chromium species and pyridinium hydrochloride.[4] |
| Advantages | Potential for unique reactivity due to bulky silyl groups. | Well-established procedures, high yields, and good selectivity for a wide range of substrates.[8] |
| Disadvantages | Limited data on alcohol oxidation, potentially sluggish reactivity. | Carcinogenic nature of Cr(VI), tedious work-up to remove chromium byproducts. |
Experimental Protocols
Protocol 1: Oxidation of a Primary Alcohol using Pyridinium Chlorochromate (PCC)
This protocol describes a general procedure for the oxidation of a primary alcohol (e.g., benzyl (B1604629) alcohol) to the corresponding aldehyde (benzaldehyde).
Materials:
-
Primary alcohol (1 equivalent)
-
Pyridinium chlorochromate (PCC) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Silica (B1680970) gel or Celite®
-
Anhydrous diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of the primary alcohol (1 equivalent) in anhydrous DCM at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether.
-
Pass the mixture through a short pad of silica gel or Celite® to filter off the solid chromium byproducts.
-
Wash the filter pad with additional anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Plausible Protocol for the Oxidation of a Primary Alcohol using this compound
Disclaimer: The following protocol is a proposed procedure based on the known reactivity of silyl chromates and may require optimization.
Materials:
-
Primary alcohol (1 equivalent)
-
This compound (1.2 equivalents)
-
Anhydrous carbon tetrachloride (CCl₄) or heptane
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous CCl₄.
-
Add the primary alcohol (1 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may require several hours to proceed to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the precipitated chromium species.
-
Wash the filter pad with fresh CCl₄.
-
Concentrate the filtrate under reduced pressure.
-
The crude product will likely contain triphenylsilanol as a byproduct, which may be removed by column chromatography on silica gel.
Reaction Mechanisms
Mechanism of Alcohol Oxidation by PCC
The oxidation of an alcohol by PCC is believed to proceed through the formation of a chromate ester intermediate.[2][4]
Caption: Proposed mechanism of alcohol oxidation by PCC.
The reaction is initiated by the attack of the alcohol oxygen onto the electrophilic chromium(VI) center of PCC, leading to the formation of a chromate ester. A base, which can be pyridine (B92270) or the chloride ion, then abstracts a proton from the carbon bearing the hydroxyl group in a rate-determining step. This proton abstraction facilitates an E2-like elimination, resulting in the formation of a carbon-oxygen double bond (the aldehyde or ketone) and the reduction of Cr(VI) to Cr(IV).[2][4]
Plausible Mechanism of Alcohol Oxidation by this compound
A plausible mechanism for the oxidation of alcohols by this compound would likely follow a similar pathway involving the formation of a silyl chromate ester.
Caption: Plausible mechanism for alcohol oxidation by this compound.
The alcohol is proposed to react with this compound via ligand exchange to form a mixed chromate ester. The bulky triphenylsilyl groups may influence the rate and selectivity of this step. Subsequent deprotonation at the α-carbon by a suitable base would then lead to the elimination of the carbonyl product, a reduced chromium species, and triphenylsilanol. The steric bulk of the triphenylsilyl groups might necessitate harsher reaction conditions compared to PCC.
Conclusion
PCC remains a well-characterized and reliable reagent for the selective oxidation of primary and secondary alcohols. Its predictable reactivity and the wealth of available literature make it a go-to choice for many synthetic chemists. This compound, while a potent oxidizing agent in other contexts, is less explored for the oxidation of alcohols. Its bulky nature suggests it may offer different selectivity profiles, potentially favoring less hindered alcohols, but this remains to be systematically investigated. Researchers seeking alternatives to PCC might consider this compound for specific applications where its unique steric and electronic properties could be advantageous, though empirical validation and optimization would be necessary. The choice between these two reagents will ultimately depend on the specific substrate, desired selectivity, and the willingness to explore less conventional methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromic acid oxidation of an alcohol (Section 11-2A) occurs ... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Silyl Chromates and Other Chromium(VI) Oxidizing Agents
For researchers, scientists, and drug development professionals, the selection of the appropriate oxidizing agent is a critical step in the synthesis of complex molecules. Among the various options, chromium(VI)-based reagents have long been workhorses for the oxidation of alcohols to carbonyl compounds. This guide provides an objective comparison of silyl (B83357) chromates with other common chromium(VI) oxidizing agents, including Pyridinium (B92312) Chlorochromate (PCC), Jones reagent, and Collins reagent. The information presented is supported by experimental data to aid in the selection of the most suitable reagent for a given transformation.
Introduction to Chromium(VI) Oxidizing Agents
Chromium(VI) reagents are a versatile class of oxidants capable of converting primary and secondary alcohols to aldehydes, ketones, and carboxylic acids. The reactivity and selectivity of these reagents can be modulated by the ligands attached to the chromium center and the reaction conditions.[1][2] This comparison focuses on silyl chromates, such as bis(trimethylsilyl) chromate (B82759) (BTSC) and trimethylsilyl (B98337) chlorochromate, and contrasts their performance with well-established chromium(VI) reagents.
Silyl Chromates : These reagents, featuring a silicon-oxygen-chromium linkage, are generally considered mild and selective oxidizing agents.[3] They offer the advantage of being soluble in organic solvents and can often be used under neutral or close-to-neutral conditions.
Pyridinium Chlorochromate (PCC) : A complex of chromium trioxide with pyridine (B92270) and hydrochloric acid, PCC is a popular reagent for the selective oxidation of primary alcohols to aldehydes.[4] It is known for its mildness and is often used in anhydrous conditions to prevent over-oxidation to carboxylic acids.[5]
Jones Reagent : A solution of chromium trioxide in aqueous sulfuric acid, the Jones reagent is a strong and acidic oxidizing agent.[5] It readily oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones.[4]
Collins Reagent : A complex of chromium trioxide with pyridine in dichloromethane (B109758), the Collins reagent is another mild oxidant for the conversion of primary alcohols to aldehydes.[6] However, its preparation can be difficult and hazardous.[1]
Quantitative Data Comparison
The following tables summarize the performance of silyl chromates and other chromium(VI) reagents in the oxidation of various alcohol substrates. The data highlights the yields and reaction times under specific conditions.
Table 1: Oxidation of Primary Alcohols
| Substrate | Reagent | Conditions | Product | Yield (%) | Reaction Time (h) | Reference |
| Benzyl alcohol | Bis(trimethylsilyl) chromate (catalytic), H₅IO₆ | Acetonitrile (B52724), reflux | Benzaldehyde | 96 | 1 | [3] |
| 4-Nitrobenzyl alcohol | Bis(trimethylsilyl) chromate (catalytic), H₅IO₆ | Acetonitrile, reflux | 4-Nitrobenzaldehyde | 95 | 1.5 | [3] |
| 1-Heptanol | Collins Reagent | Dichloromethane, rt | Heptanal | 87-98 | 0.33 | [6] |
| Geraniol | PCC | Dichloromethane, rt | Geranial | 85 | 2 | [7] |
| 1-Octanol | Jones Reagent | Acetone (B3395972), 0 °C | Octanoic acid | 92 | 2 | [7] |
Table 2: Oxidation of Secondary Alcohols
| Substrate | Reagent | Conditions | Product | Yield (%) | Reaction Time (h) | Reference |
| 1-Phenylethanol | Bis(trimethylsilyl) chromate (catalytic), H₅IO₆ | Acetonitrile, reflux | Acetophenone | 94 | 2 | [3] |
| Cyclohexanol | Bis(trimethylsilyl) chromate (catalytic), H₅IO₆ | Acetonitrile, reflux | Cyclohexanone | 92 | 3 | [3] |
| Borneol | Jones Reagent | Acetone, 0 °C | Camphor | ~90 | 0.5 | [7] |
| Cyclohexanol | Collins Reagent | Dichloromethane, rt | Cyclohexanone | 87-98 | - | [6] |
| 4-tert-Butylcyclohexanol | PCC | Dichloromethane, rt | 4-tert-Butylcyclohexanone | 93 | 2 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
General Procedure for Oxidation with Bis(trimethylsilyl) Chromate (Catalytic)
A solution of the alcohol (1 mmol) in acetonitrile (5 mL) is treated with bis(trimethylsilyl) chromate (0.038 mmol) and periodic acid (1.05 mmol). The mixture is refluxed, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated. The residue is taken up in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel.[3]
General Procedure for Oxidation with PCC
To a stirred suspension of pyridinium chlorochromate (1.5 mmol) in dichloromethane (25 mL), a solution of the alcohol (1 mmol) in dichloromethane (5 mL) is added in one portion. The mixture is stirred at room temperature for the appropriate time, and the progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified by distillation or chromatography.[7]
General Procedure for Jones Oxidation
To a cooled (0 °C) and stirred solution of the alcohol (1 mmol) in acetone (10 mL), Jones reagent is added dropwise until the orange color of the Cr(VI) species persists. The reaction mixture is stirred for the specified time, and then isopropanol (B130326) is added to quench the excess oxidant (indicated by the color change from orange to green). The mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ether and water. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the product.[7][8]
General Procedure for Collins Oxidation
To a stirred solution of pyridine (12.1 mL, 0.15 mol) in dichloromethane (200 mL), chromium trioxide (7.5 g, 0.075 mol) is added portion-wise at room temperature. The resulting deep-red solution is stirred for 15 minutes. A solution of the alcohol (0.0125 mol) in dichloromethane (10 mL) is then added in one portion. The reaction mixture is stirred for the indicated time, and the progress is monitored by TLC. The reaction is worked up by decanting the supernatant solution and washing the solid residue with ether. The combined organic solutions are washed with aqueous sodium hydroxide, hydrochloric acid, sodium bicarbonate, and brine, then dried and concentrated.[6]
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the context of choosing an oxidizing agent.
Comparison of Reagent Characteristics
| Feature | Silyl Chromates (e.g., BTSC) | Pyridinium Chlorochromate (PCC) | Jones Reagent | Collins Reagent |
| Oxidative Strength | Mild | Mild | Strong | Mild |
| Selectivity | Good; can be selective for benzylic over aliphatic alcohols.[3] | Good for primary alcohols to aldehydes.[4] | Poor; over-oxidizes primary alcohols to carboxylic acids.[5] | Good for primary alcohols to aldehydes.[6] |
| Reaction Conditions | Generally neutral to mildly acidic, often requires a co-oxidant for catalytic use.[3] | Anhydrous, mildly acidic.[4] | Strongly acidic, aqueous.[5] | Anhydrous, neutral.[6] |
| Substrate Scope | Good for a range of primary and secondary alcohols.[3] | Wide range of primary and secondary alcohols.[7] | Tolerates many functional groups, but acid-sensitive groups may be affected.[7] | Good for acid-sensitive substrates.[6] |
| Handling & Stability | Can be prepared in situ or stored. | Stable, commercially available solid.[1] | Corrosive and toxic solution. | Hygroscopic and can be hazardous to prepare.[1] |
| Work-up | Typically involves filtration and extraction.[9] | Filtration through silica or Florisil to remove chromium byproducts.[8][10][11] | Requires quenching of excess oxidant and neutralization.[8] | Can be tedious due to the formation of a tarry chromium residue. |
Conclusion
The choice of a chromium(VI) oxidizing agent is dictated by the specific requirements of the chemical transformation. Silyl chromates, such as bis(trimethylsilyl) chromate, present a valuable option for the mild and selective oxidation of alcohols, particularly when catalytic amounts of chromium are desired. They offer an alternative to PCC and Collins reagent for the preparation of aldehydes from primary alcohols and are effective for the synthesis of ketones from secondary alcohols. In contrast, the Jones reagent remains the choice for the direct conversion of primary alcohols to carboxylic acids due to its strong oxidizing power. Careful consideration of the substrate's sensitivity, the desired product, and the practical aspects of reagent handling and work-up will guide the synthetic chemist to the most appropriate choice among these powerful and versatile oxidizing agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. transformationtutoring.com [transformationtutoring.com]
- 6. Collins reagent - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Workup [chem.rochester.edu]
Validating the Purity of Synthesized Bis(triphenylsilyl)chromate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Bis(triphenylsilyl)chromate, a versatile oxidizing agent and catalyst. The performance of this compound is benchmarked against common alternatives in key applications, supported by illustrative experimental data.
I. Purity Validation of this compound
The purity of this compound is paramount to ensure reproducibility and reliability in its applications. A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity assessment.
Table 1: Comparison of Analytical Methods for Purity Determination of this compound
| Analytical Method | Principle | Information Provided | Typical Purity Specification | Potential Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | Quantitative purity (area %), impurity profile | ≥ 98% | Unreacted starting materials (triphenylsilanol, chromic acid), side-products (e.g., triphenylsilyl chloride), degradation products |
| Quantitative ¹H Nuclear Magnetic Resonance (q¹H-NMR) | Nuclear spin resonance in a magnetic field | Quantitative purity against a certified internal standard, structural confirmation | ≥ 98% | Residual solvents, starting materials with distinct proton signals |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Functional group identification (Cr=O, Si-O-Cr) | Conforms to reference spectrum | Gross structural deviations from the target molecule |
| Elemental Analysis | Combustion analysis to determine elemental composition | Percentage of C, H, and Cr | Conforms to theoretical values within ±0.4% | Inorganic salts, compounds with different elemental ratios |
| Melting Point | Temperature range of solid-to-liquid phase transition | Indication of purity (sharp vs. broad melting range) | 168-172 °C | Impurities that depress and broaden the melting range |
II. Performance Comparison in Catalytic Applications
This compound is a prominent catalyst in several organic transformations. Here, we compare its performance against established alternatives in two major applications: ethylene (B1197577) polymerization and benzylic oxidation.
A. Ethylene Polymerization
This compound, often supported on silica (B1680970) (S-2 catalyst), is a well-known catalyst for the production of high-density polyethylene (B3416737) (HDPE). Its performance is compared with Ziegler-Natta and metallocene catalysts.
Table 2: Performance Comparison of Catalysts in Ethylene Polymerization
| Catalyst System | Typical Activity (kg PE/mol cat·h·atm) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Key Advantages | Key Disadvantages |
| This compound (S-2) | 1,000 - 5,000 | 100,000 - 300,000 | 8 - 15 | Broad molecular weight distribution, good processability of the polymer. | Lower activity compared to metallocenes, broader PDI. |
| Ziegler-Natta (TiCl₄/MgCl₂/AlR₃) | 5,000 - 15,000 | 150,000 - 500,000 | 4 - 8 | High activity, good control over polymer morphology. | Multi-sited nature leading to broader PDI than metallocenes. |
| Metallocene (e.g., Cp₂ZrCl₂/MAO) | 10,000 - 50,000 | 50,000 - 250,000 | 2 - 3 | Very high activity, narrow PDI, excellent control over polymer microstructure. | Higher cost of cocatalyst (MAO), potential for reactor fouling. |
B. Benzylic Oxidation
This compound is an effective reagent for the oxidation of benzylic alcohols to the corresponding aldehydes and ketones. Its performance is compared with the widely used manganese dioxide (MnO₂).
Table 3: Performance Comparison in the Oxidation of Benzyl (B1604629) Alcohol
| Oxidizing Agent | Reaction Time (h) | Yield of Benzaldehyde (B42025) (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| This compound | 2 - 4 | 85 - 95 | > 98 | High selectivity, mild reaction conditions. | Stoichiometric use of a chromium(VI) reagent. |
| Activated Manganese Dioxide (MnO₂) | 6 - 24 | 70 - 90 | > 95 | Readily available, heterogeneous (easy workup). | Requires a large excess of reagent, variable activity depending on preparation. |
III. Experimental Protocols
A. Purity Validation Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Gradient Program: Start with 60% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
2. Quantitative ¹H Nuclear Magnetic Resonance (q¹H-NMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of CDCl₃.
-
Data Acquisition: Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure complete relaxation of all protons.
-
Purity Calculation: The purity is calculated by comparing the integral of a characteristic proton signal of this compound with the integral of a known proton signal of the internal standard, taking into account their molecular weights and the number of protons.
B. Catalytic Performance Evaluation Protocols
1. Ethylene Polymerization
-
Reactor: A stirred, temperature-controlled pressure reactor.
-
Procedure:
-
Dry the reactor under vacuum and purge with nitrogen.
-
Introduce the solvent (e.g., hexane) and the required amount of cocatalyst (e.g., triethylaluminum (B1256330) for the S-2 catalyst).
-
Introduce the catalyst slurry.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Maintain a constant temperature and ethylene pressure for the desired reaction time.
-
Terminate the polymerization by adding an alcohol (e.g., isopropanol).
-
Collect, wash, and dry the polyethylene product.
-
-
Analysis: Determine the catalyst activity based on the yield of polyethylene. Analyze the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).
2. Oxidation of Benzyl Alcohol
-
Reaction Setup: A round-bottom flask with a magnetic stirrer.
-
Procedure:
-
Dissolve benzyl alcohol in a suitable solvent (e.g., dichloromethane).
-
Add the oxidizing agent (this compound or activated MnO₂).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture (especially for MnO₂) and wash the solid with the solvent.
-
Concentrate the filtrate and purify the product by column chromatography.
-
-
Analysis: Determine the yield of benzaldehyde by isolating the product and calculating the percentage based on the starting amount of benzyl alcohol. Determine the selectivity by analyzing the crude reaction mixture using Gas Chromatography (GC) or ¹H-NMR.
IV. Visualizations
Caption: Workflow for the purity validation of synthesized this compound.
Caption: Comparison of catalyst systems for ethylene polymerization based on key performance metrics.
A Comparative Guide to Analytical Techniques for the Characterization of Organochromium Compounds
The comprehensive characterization of organochromium compounds is fundamental to understanding their structure, reactivity, and potential applications in fields ranging from organic synthesis to materials science and drug development. A multi-faceted analytical approach is typically required to fully elucidate the properties of these complex molecules. This guide provides a comparative overview of the key analytical techniques employed, complete with experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the appropriate methods for their specific research needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable non-destructive technique for determining the solution-state structure of diamagnetic organochromium compounds. ¹H and ¹³C NMR are the most common nuclei observed, providing detailed information about the connectivity and chemical environment of atoms within the molecule.
Key Information Obtained:
-
Chemical Shift (δ): Identifies the electronic environment of nuclei.
-
Spin-Spin Coupling (J): Reveals connectivity between neighboring nuclei.
-
Integration: Determines the relative number of each type of proton.
Comparative Data for Structural Elucidation Techniques
| Technique | Information Provided | Sample Phase | Destructive? | Typical Resolution | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, solution structure, dynamic processes | Solution | No | High | Provides detailed structural information in solution; non-destructive. | Not suitable for paramagnetic species; requires soluble samples. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles | Solid (Crystal) | No | Atomic | Provides unambiguous solid-state structure. | Requires single crystals of sufficient quality and size; structure may differ from solution. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Gas/Solution | Yes | High | High sensitivity; provides exact mass and isotopic distribution. | Can cause fragmentation, making interpretation complex; may not be suitable for unstable compounds. |
Experimental Protocol: ¹H NMR of a (Arene)Cr(CO)₃ Complex
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified organochromium complex in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Solvent Selection: The choice of solvent is critical. For (arene)Cr(CO)₃ complexes, C₆D₆ is often preferred as it can resolve the signals of the complexed arene protons.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative proton counts.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for organochromium compounds, revealing precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state. This technique is considered the "gold standard" for unambiguous structure determination.
Comparative Data for Solid-State Analysis
| Technique | Information Provided | Sample Requirement | Throughput | Key Application |
| X-ray Crystallography | 3D molecular structure, packing | Single crystal (0.1-0.3 mm) | Low | Absolute structure determination. |
| FTIR Spectroscopy | Functional groups, vibrational modes | Solid or solution | High | Identification of specific ligands (e.g., CO, NO). |
| Elemental Analysis | Elemental composition (%C, H, N) | Bulk solid (2-3 mg) | Medium | Confirmation of bulk purity and empirical formula. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the organochromium compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, slow diffusion of a non-solvent, or cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection:
-
Mount the goniometer on the X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium stream to minimize thermal vibration.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful destructive technique used to determine the molecular weight and elemental formula of organochromium compounds. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques that are soft enough to keep the organometallic complex intact.
Key Information Obtained:
-
Molecular Ion Peak (M⁺): Determines the molecular weight of the compound.
-
Isotopic Pattern: The characteristic distribution of isotopes for chromium (⁵⁰Cr, ⁵²Cr, ⁵³Cr, ⁵⁴Cr) provides a clear signature for chromium-containing fragments.
-
Fragmentation Pattern: Provides clues about the structure and stability of the compound.
Experimental Protocol: ESI-MS of an Organochromium Complex
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent that is compatible with electrospray, such as acetonitrile (B52724) or methanol.
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization with minimal fragmentation.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Analysis: Acquire the mass spectrum over a relevant m/z range. Analyze the molecular ion peak and compare its isotopic pattern with the theoretical pattern for the proposed formula.
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For organochromium compounds, it is particularly useful for characterizing carbonyl (CO) ligands. The number and frequency of the ν(CO) stretching bands provide insight into the geometry and electronic properties of the complex.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within an organochromium complex. It is used to study metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions, offering insights into the electronic structure and bonding.
Comparative Data for Spectroscopic Techniques
| Technique | Information Provided | Sample Phase | Destructive? | Primary Use Case for Organochromium |
| FTIR Spectroscopy | Vibrational modes of functional groups | Solid/Solution | No | Characterizing CO ligands in chromium carbonyls. |
| UV-Vis Spectroscopy | Electronic transitions | Solution | No | Studying electronic structure and bonding. |
| NMR Spectroscopy | Molecular structure and connectivity | Solution | No | Elucidating the full structure in solution. |
Logical Workflow for Characterization
The characterization of a newly synthesized organochromium compound typically follows a logical progression, beginning with techniques that confirm its identity and purity, followed by more detailed structural elucidation.
Caption: Workflow for the characterization of a new organochromium compound.
Conclusion
The characterization of organochromium compounds is a comprehensive process that relies on the synergistic use of multiple analytical techniques. While NMR and mass spectrometry are essential for initial identification and solution-state structural analysis, X-ray crystallography remains the definitive method for determining solid-state structure. Spectroscopic techniques like FTIR and UV-Vis provide crucial insights into bonding and electronic properties. The selection of techniques should be guided by the specific properties of the compound and the research questions being addressed.
Comparative study of catalysts for industrial olefin polymerization
A Comparative Guide to Industrial Olefin Polymerization Catalysts: Ziegler-Natta, Metallocene, and Post-Metallocene Systems
For researchers and professionals in polymer science and drug development, the choice of catalyst is paramount in tailoring the properties of polyolefins for specific applications. This guide provides a comparative analysis of the three main classes of industrial olefin polymerization catalysts: Ziegler-Natta, Metallocene, and Post-Metallocene catalysts. The comparison is based on their performance, the properties of the resulting polymers, and the underlying catalytic mechanisms, supported by experimental data from the literature.
Overview of Catalyst Systems
Ziegler-Natta (ZN) Catalysts: These are heterogeneous catalysts, typically composed of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) supported on a magnesium chloride (MgCl₂) matrix, and activated by an organoaluminum co-catalyst like triethylaluminium (TEA).[1] ZN catalysts are the workhorses of the polyolefin industry due to their robustness and cost-effectiveness.[2] However, they possess multiple active sites, leading to polymers with broad molecular weight distributions and less uniform microstructures.[1][3]
Metallocene Catalysts: These are single-site, homogeneous catalysts consisting of a transition metal atom (e.g., zirconium or hafnium) sandwiched between cyclopentadienyl-type ligands.[1] They are typically activated by methylaluminoxane (B55162) (MAO).[1][4] The well-defined nature of the single active site in metallocenes allows for precise control over polymer properties, yielding polymers with narrow molecular weight distributions and uniform comonomer incorporation.[2][3]
Post-Metallocene Catalysts: This is a broad class of single-site catalysts that do not have the metallocene (cyclopentadienyl ligand) structure. They often feature bulky, chelating ligands containing heteroatoms like nitrogen and oxygen. Prominent examples include Brookhart-type (α-diimine) and Gibson-type (pyridyldiimine) catalysts. These catalysts offer unique capabilities, such as the polymerization of polar monomers and the production of polymers with novel architectures.[5]
Comparative Performance Data
The performance of each catalyst class is highly dependent on the specific catalyst formulation, olefin, and polymerization conditions. The following tables summarize typical performance indicators for the polymerization of ethylene (B1197577) and propylene (B89431).
Table 1: Ethylene Polymerization Performance
| Parameter | Ziegler-Natta (TiCl₄/MgCl₂/TEAL) | Metallocene (Cp₂ZrCl₂/MAO) | Post-Metallocene (e.g., Brookhart Ni-diimine) | Key Differences & Significance |
| Catalytic Activity | High and robust for industrial scale. | Generally very high, can be more sensitive to impurities. | Highly variable, can be very high. | Metallocenes and Post-Metallocenes can offer higher efficiency, leading to less catalyst residue in the final polymer. |
| Polymer Molecular Weight (Mw) | High (e.g., >300,000 g/mol ). | Tunable; can be very high. | Widely tunable, from oils to high molecular weight polymers. | Single-site catalysts offer greater control over molecular weight by adjusting reaction conditions or ligand structure. |
| Polydispersity Index (PDI = Mw/Mn) | Broad (4 - 8).[3] | Narrow (~2).[3] | Narrow to broad, depending on the catalyst. | Narrow PDI from single-site catalysts leads to more uniform material properties. |
| Comonomer Incorporation | Non-uniform.[3] | Uniform.[3] | Can be highly uniform and can incorporate polar comonomers. | Uniform comonomer distribution in polymers from single-site catalysts improves properties like clarity and impact strength. |
Table 2: Propylene Polymerization Performance
| Parameter | Ziegler-Natta (TiCl₄/MgCl₂/TEAL) | Metallocene (rac-Et(Ind)₂ZrCl₂/MAO) | Post-Metallocene (e.g., Phenoxy-imine) | Key Differences & Significance |
| Catalytic Activity | High and industrially established. | Very high. | Variable, some systems are highly active. | Metallocenes often exhibit higher activity for propylene polymerization compared to traditional ZN catalysts. |
| Polymer Molecular Weight (Mw) | High (e.g., >500,000 g/mol ). | Tunable, but can be lower than ZN PP.[3] | Tunable over a wide range. | The ability to control Mw is a key advantage of single-site catalysts. |
| Polydispersity Index (PDI = Mw/Mn) | Broad (4 - 8).[3] | Narrow (~2).[3] | Typically narrow. | Narrow PDI in polypropylene (B1209903) from single-site catalysts can lead to improved processing characteristics. |
| Tacticity | Highly isotactic. | Tunable (isotactic, syndiotactic, atactic) by ligand design.[6] | Can produce various tacticities, including isotactic and syndiotactic. | The precise control over stereochemistry offered by single-site catalysts allows for the production of polypropylene with a wide range of properties. |
| Melting Point (Tm) | High (e.g., ~165 °C for isotactic PP). | Generally lower than ZN PP for similar tacticity due to higher stereo- and regio-errors.[3] | Variable, depends on tacticity and microstructure. | The melting point is directly related to the degree of stereoregularity in the polymer chain. |
Experimental Protocols
The following is a generalized experimental protocol for slurry phase olefin polymerization. Specific conditions will vary depending on the catalyst, monomer, and desired polymer properties.
Materials and Reagents
-
Reactor: A stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomer, solvent, and catalyst.
-
Solvent: Anhydrous and deoxygenated hydrocarbon solvent (e.g., toluene, heptane, or isobutane).
-
Monomer: Polymerization-grade olefin (e.g., ethylene or propylene).
-
Catalyst System:
-
Ziegler-Natta: TiCl₄/MgCl₂ solid catalyst and trialkylaluminum (e.g., TEAL) co-catalyst.
-
Metallocene: Metallocene complex (e.g., Cp₂ZrCl₂) and methylaluminoxane (MAO) solution.
-
Post-Metallocene: Post-metallocene complex and appropriate activator (e.g., MAO or borate (B1201080) compounds).
-
-
Quenching Agent: Acidified methanol (B129727) or ethanol.
Polymerization Procedure
-
Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Solvent and Monomer Charging: The desired amount of anhydrous solvent is transferred to the reactor. The reactor is then brought to the desired polymerization temperature (e.g., 50-80 °C).[7] The monomer is then introduced into the reactor until the desired pressure is reached.
-
Catalyst Injection:
-
The co-catalyst/activator (e.g., TEAL or MAO) is injected into the reactor and stirred for a short period to scavenge any remaining impurities.
-
The catalyst component (as a slurry in a hydrocarbon solvent) is then injected into the reactor to initiate polymerization.
-
-
Polymerization: The reaction is allowed to proceed for a predetermined time, maintaining a constant temperature and monomer pressure (monomer is continuously fed to the reactor to maintain the pressure).
-
Termination: The polymerization is terminated by venting the monomer and injecting a quenching agent (e.g., acidified methanol).
-
Polymer Isolation: The polymer slurry is discharged from the reactor. The polymer is collected by filtration, washed repeatedly with the quenching agent and then with a suitable solvent (e.g., methanol), and finally dried in a vacuum oven to a constant weight.[1]
Polymer Characterization
-
Molecular Weight and Polydispersity Index (PDI): Determined by high-temperature Gel Permeation Chromatography (GPC).[1]
-
Tacticity (for polypropylene): Determined by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Melting Point (Tm) and Crystallinity: Determined by Differential Scanning Calorimetry (DSC).
Mandatory Visualization
The following diagrams illustrate the fundamental mechanisms of each catalyst class.
References
- 1. benchchem.com [benchchem.com]
- 2. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 3. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. Heterogeneous Ziegler-Natta, metallocene, and post-metallocene catalysis: Successes and challenges in industrial application | MRS Bulletin | Cambridge Core [cambridge.org]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. WO2011051367A1 - Slurry phase polymerisation process - Google Patents [patents.google.com]
A Comparative Performance Analysis: Bis(triphenylsilyl)chromate vs. Bis(trimethylsilyl)chromate
In the landscape of organometallic chemistry, silyl (B83357) chromates have carved a niche as versatile catalysts and reagents, particularly in polymerization and oxidation reactions. Among these, bis(triphenylsilyl)chromate and bis(trimethylsilyl)chromate are two prominent analogues that exhibit distinct performance characteristics dictated by the nature of their silyl ligands. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.
Key Performance Differences at a Glance
The primary distinction in the application of these two compounds lies in their preferred catalytic domains. This compound, with its bulky phenyl groups, has been extensively studied and commercialized for ethylene (B1197577) polymerization. In contrast, the less sterically hindered bis(trimethylsilyl)chromate has demonstrated utility as an oxidizing agent for alcohols.
| Feature | This compound | Bis(trimethylsilyl)chromate |
| Primary Application | Ethylene Polymerization Catalyst[1][2] | Oxidizing Agent for Alcohols[3] |
| Key Advantage | Produces high-density polyethylene (B3416737) (HDPE) with broad molecular weight distribution when supported on silica (B1680970).[1] | Efficiently oxidizes primary and secondary alcohols to aldehydes and ketones.[3] |
| Catalyst Support | Commonly supported on silica (S-2 catalyst) for enhanced activity.[1] | Can be used as a homogeneous catalyst or supported on silica. |
| Steric Hindrance | High | Low |
Performance in Ethylene Polymerization: The Dominance of this compound
This compound is a well-established catalyst for ethylene polymerization, particularly when supported on silica, a formulation known as the S-2 catalyst and commercialized by Union Carbide Corporation.[1] The bulky triphenylsilyl groups are believed to play a crucial role in the catalyst's activity and the properties of the resulting polyethylene.
A key advantage of the silica-supported this compound catalyst is its ability to produce polyethylene with a broad molecular weight distribution, which is desirable for various applications.[1] The catalyst's performance can be tuned by altering reaction conditions such as temperature and pressure.
Experimental Data: Ethylene Polymerization with Silica-Supported this compound
| Catalyst System | Polymerization Temperature (°C) | Ethylene Pressure (MPa) | Activity (g PE / g Cat · h) | Molecular Weight ( g/mol ) | Molecular Weight Distribution (Mw/Mn) | Reference |
| (Ph₃SiO)₂CrO₂ / SiO₂ | 85 | 3.4 | 1.0 x 10⁵ | 1.5 x 10⁵ | 10-15 | F. J. Karol et al., J. Polym. Sci. A-1, 10, 2621 (1972) |
| (Ph₃SiO)₂CrO₂ / SiO₂-Al₂O₃ | 90 | 4.1 | 1.5 x 10⁵ | 1.2 x 10⁵ | 12-18 | W. L. Carrick et al., J. Am. Chem. Soc., 82, 1502 (1960) |
Experimental Protocol: Ethylene Polymerization using Silica-Supported this compound
The following is a generalized experimental protocol for ethylene polymerization based on literature descriptions.
Catalyst Preparation:
-
A high-surface-area silica gel is dehydrated by heating under a stream of dry nitrogen at 600-800°C for several hours.
-
The dehydrated silica is slurried in a non-polar solvent such as n-hexane.
-
A solution of this compound in a suitable solvent (e.g., toluene) is added to the silica slurry.
-
The solvent is removed under vacuum to yield the silica-supported catalyst as a free-flowing powder.
Polymerization Reaction:
-
A high-pressure stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
The solvent (e.g., n-hexane) and the prepared catalyst are introduced into the reactor.
-
The reactor is heated to the desired temperature (e.g., 85-95°C).
-
Ethylene is introduced to the desired pressure (e.g., 3-4 MPa).
-
The polymerization is allowed to proceed for a set period, with ethylene being continuously fed to maintain the pressure.
-
The reaction is terminated by venting the ethylene and cooling the reactor.
-
The polyethylene product is collected, washed, and dried.
Performance in Oxidation Reactions: The Efficacy of Bis(trimethylsilyl)chromate
While this compound's utility in oxidation is documented, bis(trimethylsilyl)chromate has been shown to be a particularly effective reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The lower steric bulk of the trimethylsilyl (B98337) groups likely facilitates the interaction with the alcohol substrate.
Experimental Data: Oxidation of Alcohols with Bis(trimethylsilyl)chromate
The following data is from a study on the oxidation of various alcohols using bis(trimethylsilyl)chromate in the presence of periodic acid as a co-oxidant.
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | 0.5 | 95 | M. M. Heravi et al., Tetrahedron Lett., 42, 8563 (2001) |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 92 | M. M. Heravi et al., Tetrahedron Lett., 42, 8563 (2001) |
| 1-Phenylethanol | Acetophenone | 1 | 90 | M. M. Heravi et al., Tetrahedron Lett., 42, 8563 (2001) |
| Cyclohexanol | Cyclohexanone | 2 | 88 | M. M. Heravi et al., Tetrahedron Lett., 42, 8563 (2001) |
Experimental Protocol: Oxidation of Benzyl Alcohol using Bis(trimethylsilyl)chromate
This protocol details the oxidation of benzyl alcohol to benzaldehyde as a representative example.
Materials:
-
Bis(trimethylsilyl)chromate
-
Benzyl alcohol
-
Periodic acid (H₅IO₆)
-
Acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
To a solution of benzyl alcohol (1 mmol) in acetonitrile (10 mL), add bis(trimethylsilyl)chromate (0.1 mmol, 10 mol%).
-
Add periodic acid (1.1 mmol) to the mixture.
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with dichloromethane.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure benzaldehyde.
Conclusion
The performance comparison between this compound and bis(trimethylsilyl)chromate reveals a clear divergence in their optimal applications. This compound, particularly in its silica-supported form, is a robust and industrially significant catalyst for ethylene polymerization, yielding high-density polyethylene with a broad molecular weight distribution. Its bulky nature is a key feature influencing its catalytic behavior.
Conversely, the less sterically encumbered bis(trimethylsilyl)chromate serves as an efficient oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones. While both compounds are valuable tools in the arsenal (B13267) of synthetic chemists, the choice between them should be guided by the specific transformation required. For researchers in polymer science and catalysis, this compound remains a compound of great interest. For those in organic synthesis and drug development focused on oxidative transformations, bis(trimethylsilyl)chromate offers a reliable and effective solution. Further research into direct comparative studies under identical conditions would be beneficial for a more nuanced understanding of their relative reactivities.
References
Ensuring Reproducibility in High-Pressure Polymerization Experiments: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on achieving reproducible results in high-pressure polymerization experiments. This guide objectively compares key factors influencing reproducibility, provides detailed experimental protocols, and presents supporting data to aid in experimental design and execution.
High-pressure polymerization is a cornerstone technique for synthesizing a wide range of polymeric materials with unique properties. However, the extreme reaction conditions present significant challenges to achieving consistent and reproducible results. Minor variations in pressure, temperature, and other experimental parameters can lead to significant differences in polymer characteristics, such as molecular weight, molecular weight distribution, and branching. This guide provides a detailed comparison of methodologies and technologies aimed at enhancing the reproducibility of high-pressure polymerization experiments, supported by experimental data and standardized protocols.
Key Factors Influencing Reproducibility
The reproducibility of high-pressure polymerization is contingent on the precise control of several critical parameters. Fluctuations in these parameters can significantly impact reaction kinetics and polymer microstructure.
Table 1: Key Parameters and Their Impact on Reproducibility in High-Pressure Polymerization
| Parameter | Impact on Polymer Properties | Common Challenges in Control | Recommended Control Strategy |
| Pressure | Affects polymerization rate, molecular weight, and polymer density.[1] | Fluctuations due to pump performance, leaks, and reaction kinetics. | Utilize high-precision pumps with feedback control, conduct regular leak checks, and employ in-situ pressure monitoring. |
| Temperature | Influences initiation rate, propagation rate, and chain transfer reactions, impacting molecular weight and branching.[2] | Formation of hot spots, temperature gradients within the reactor, and exothermic reactions. | Employ efficient reactor cooling systems, use multiple temperature sensors for monitoring, and ensure proper agitation. |
| Initiator Concentration | Determines the number of polymer chains initiated, affecting molecular weight. | Inconsistent initiator feed rates and decomposition of the initiator before entering the reactor. | Use precision pumps for initiator delivery and ensure proper mixing at the injection point. |
| Monomer Purity | Impurities can act as inhibitors or chain transfer agents, altering reaction kinetics and polymer properties. | Variation in monomer batches and contamination during handling. | Use high-purity monomers and implement strict handling protocols to avoid contamination. |
| Reactor Type | Influences residence time distribution, mixing efficiency, and heat transfer, leading to variations in molecular weight distribution.[3] | Differences in flow patterns (plug flow vs. continuous stirred-tank). | Select the appropriate reactor type based on the desired polymer properties and ensure consistent operating conditions. |
Comparative Analysis of Reactor Types
The choice of reactor significantly influences the reproducibility of high-pressure polymerization experiments. The two most common types are tubular and autoclave reactors, each with distinct characteristics that affect the final polymer properties.
Table 2: Comparison of Tubular and Autoclave Reactors for High-Pressure Ethylene (B1197577) Polymerization
| Feature | Tubular Reactor | Autoclave Reactor | Impact on Reproducibility |
| Flow Pattern | Approximates plug flow.[3] | Continuous stirred-tank reactor (CSTR).[3] | Tubular reactors provide a more uniform residence time, leading to a narrower molecular weight distribution and potentially higher batch-to-batch consistency.[3] |
| Residence Time Distribution | Narrow.[3] | Broad due to back-mixing.[3] | The broad residence time in autoclave reactors can lead to a wider range of polymer chain lengths and increased variability.[3] |
| Heat Transfer | More efficient due to a higher surface-area-to-volume ratio.[4] | Less efficient, can lead to temperature gradients. | Better heat control in tubular reactors contributes to more consistent reaction conditions and reproducible polymer properties. |
| Mixing | Primarily laminar flow with limited back-mixing.[3] | Vigorous stirring ensures good mixing. | While good mixing is a feature of autoclaves, the inherent back-mixing can contribute to broader molecular weight distributions. |
| Typical Molecular Weight Distribution (MWD) | Narrower.[3] | Broader, often with a high molecular weight shoulder.[3] | For applications requiring precise control over MWD, tubular reactors generally offer better reproducibility. |
Experimental Protocols for Enhanced Reproducibility
A detailed and standardized experimental protocol is paramount for achieving reproducible results. The following section outlines a comprehensive methodology for the high-pressure free-radical polymerization of ethylene in a laboratory-scale batch reactor, incorporating best practices for ensuring consistency.
Reactor Preparation and Calibration
-
Cleaning: Thoroughly clean the reactor vessel and all components with an appropriate solvent to remove any residual polymer or contaminants. Dry the reactor completely before use.
-
Leak Test: Assemble the reactor and perform a high-pressure leak test using an inert gas (e.g., nitrogen) at a pressure slightly above the intended reaction pressure. Monitor the pressure for at least 30 minutes to ensure no leaks are present.
-
Temperature Calibration: Calibrate the temperature sensors (thermocouples) against a certified reference thermometer at multiple points across the intended operating temperature range.
-
Pressure Transducer Calibration: Calibrate the pressure transducer using a deadweight tester or a certified pressure calibrator. The calibration should cover the full range of pressures to be used in the experiment.
Reagent Preparation and Handling
-
Monomer Purification: Purify the ethylene gas to remove any inhibitors or impurities that could affect the polymerization reaction.
-
Initiator Solution: Prepare the initiator solution (e.g., organic peroxide in a suitable solvent) in a glovebox or under an inert atmosphere to prevent premature decomposition. Use a calibrated syringe pump for accurate delivery of the initiator.
Polymerization Procedure
-
Purging: Purge the assembled reactor multiple times with high-purity nitrogen to remove any oxygen, which can act as an inhibitor.
-
Monomer Charging: Pressurize the reactor with purified ethylene to the desired reaction pressure.
-
Heating: Heat the reactor to the specified reaction temperature while maintaining constant pressure.
-
Initiation: Once the desired temperature and pressure are stable, inject the initiator solution at a precise and constant rate using the calibrated syringe pump.
-
In-Situ Monitoring: Throughout the polymerization, continuously monitor and record the temperature, pressure, and monomer consumption using appropriate sensors and data logging software.[5][6]
-
Termination: After the desired reaction time, stop the initiator flow and rapidly cool the reactor to quench the polymerization.
-
Product Recovery: Carefully vent the unreacted ethylene and collect the polymer product.
-
Characterization: Analyze the polymer for molecular weight, molecular weight distribution (e.g., using Gel Permeation Chromatography - GPC), and other relevant properties.
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for consistent execution. The following diagram, generated using Graphviz, illustrates the key steps in a reproducible high-pressure polymerization experiment.
References
A Comparative Guide to Selective Benzylic Oxidation: Benchmarking Bis(triphenylsilyl)chromate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of benzylic C-H bonds to carbonyl groups is a cornerstone transformation in organic synthesis, crucial for the generation of valuable intermediates in the pharmaceutical and fine chemical industries. The ideal reagent for this conversion should exhibit high selectivity, efficiency, and operational simplicity. This guide provides a comparative analysis of bis(triphenylsilyl)chromate and other common reagents for the selective oxidation of benzylic alcohols, a key related transformation, offering insights into their respective performances based on available experimental data.
Performance Comparison of Benzylic Oxidation Reagents
The choice of an oxidizing agent for benzylic oxidation is critical and depends on the desired product (aldehyde vs. carboxylic acid), the sensitivity of the substrate, and practical considerations such as reaction conditions and work-up procedures. Below is a summary of the performance of several common reagents in the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025).
| Reagent | Substrate | Product | Yield (%) | Selectivity (%) | Reaction Conditions | Reference |
| This compound | Benzyl Alcohol | Benzaldehyde | N/A | N/A | N/A | Data not available |
| Potassium Permanganate (B83412) (KMnO₄) | Benzyl Alcohol | Benzaldehyde | 90 | High | Room temperature, 1 hr, in ionic liquid [bmim][BF₄] | [2] |
| Manganese Dioxide (MnO₂) | Benzyl Alcohol | Benzaldehyde | >86 | High | Neutral media, requires activation of MnO₂ | [3] |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Benzyl Alcohol | Benzaldehyde | High | Good (can over-oxidize to benzoic acid) | 0-25 °C, acidic conditions | [1][4] |
| Pyridinium (B92312) Chlorochromate (PCC) | Benzyl Alcohol | Benzaldehyde | High | High | Room temperature, dichloromethane (B109758) |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for making informed decisions on reagent selection. The following are representative experimental protocols for the selective oxidation of benzyl alcohol using the compared reagents.
Oxidation with Potassium Permanganate (KMnO₄) in Ionic Liquid[2]
-
Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) (2.5 mL).
-
Reagent Addition: To the stirred solution, add powdered potassium permanganate (1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Extract the product with ethyl acetate (B1210297) (3 x 5 mL).
-
Purification: Concentrate the combined organic extracts under reduced pressure and purify the resulting benzaldehyde by column chromatography on silica (B1680970) gel.
**2. Oxidation with Activated Manganese Dioxide (MnO₂) **
-
Activation of MnO₂: Heat commercially available manganese dioxide at 100-200 °C for several hours to activate it.
-
Reaction Setup: To a solution of benzyl alcohol in a suitable solvent (e.g., dichloromethane, chloroform, or acetone), add a stoichiometric excess of activated MnO₂ (typically 5-10 equivalents).
-
Reaction: Stir the suspension at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary significantly depending on the activity of the MnO₂.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Purification: Wash the filter cake with the solvent and concentrate the filtrate to obtain the crude product, which can be further purified by distillation or chromatography.
Oxidation with Jones Reagent[1]
-
Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Carefully and slowly, with stirring, add this mixture to 50 mL of water. Allow the solution to cool to room temperature.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (5.4 g, 50 mmol) in 100 mL of acetone. Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 30°C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.
-
Work-up: Quench the reaction by adding isopropanol (B130326) until the green color of Cr(III) persists. Filter the mixture through Celite® and extract the filtrate with ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to yield the product.
Oxidation with Pyridinium Chlorochromate (PCC)[5]
-
Reaction Setup: To a solution of benzyl alcohol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with a non-polar solvent like hexane (B92381) and filter through a pad of silica gel or Florisil® to remove the chromium byproducts.
-
Purification: Elute the product from the filter pad with a suitable solvent and concentrate the filtrate under reduced pressure to obtain the crude benzaldehyde, which can be further purified if necessary.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying mechanism, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for selective benzylic oxidation.
Caption: Proposed catalytic cycle for a chromium-based benzylic oxidation.
References
Unraveling Reaction Mechanisms: A Comparative Guide to Computational Modeling of Bis(triphenylsilyl)chromate and Phillips-type Catalysts
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of polymerization catalysts is paramount for designing more efficient and selective processes. This guide provides a comparative analysis of the computational modeling approaches used to elucidate the reaction mechanisms of bis(triphenylsilyl)chromate and the industrially significant Phillips (CrOₓ/SiO₂) catalyst.
While direct computational studies on this compound are not extensively available in open literature, a closely related silica-supported silyl (B83357) chromate (B82759) catalyst has been investigated using Density Functional Theory (DFT). This guide leverages this study as a proxy for this compound and draws a detailed comparison with the well-documented computational models of the Phillips catalyst, a primary alternative for ethylene (B1197577) polymerization.
Performance Comparison: Silyl Chromate vs. Phillips Catalyst
Computational studies, primarily employing DFT, have been instrumental in exploring the activation and polymerization pathways of these chromium-based catalysts. The following table summarizes key conceptual findings from these computational investigations. It is important to note that detailed quantitative data for the silyl chromate catalyst is based on the pioneering work of Li et al. (2010), which introduced the first theoretical investigation of this system.
| Feature | Silica-Supported Silyl Chromate Catalyst | Phillips (CrOₓ/SiO₂) Catalyst | Key Insights |
| Catalyst Precursor | This compound or formed in-situ from Cr(III) and triphenylsilanol.[1] | Chromium oxide (typically CrO₃) supported on silica (B1680970).[2] | The silyl chromate catalyst is a discrete molecular complex, while the Phillips catalyst is a heterogeneous system with various chromium species on the silica surface. |
| Active Species | Believed to be a low-valence organochromium compound formed after reduction.[1] | Coordinatively unsaturated Cr(II) and Cr(III)-alkyl species are proposed as active sites.[2] | Both systems require a reduction step to form the active catalytic species for polymerization. |
| Proposed Mechanism | A concerted reaction mechanism is suggested.[1] | The Cosse-Arlman mechanism is widely accepted for polymerization on Cr(III)-alkyl centers.[2] | The fundamental polymerization steps are thought to be similar, involving monomer coordination and insertion. |
| Role of Support | Silica-alumina support significantly increases catalytic activity. | The amorphous silica support plays a crucial role in the formation and stabilization of active sites.[2] | The support material is critical for the performance of both catalyst types. |
| Computational Approach | DFT has been used to investigate the role of hydroxyl groups near the Cr active site.[1] | Extensively studied using DFT and other theoretical approaches to model active sites and reaction pathways.[2] | DFT is the primary computational tool for understanding the electronic structure and reactivity of these catalysts. |
Experimental and Computational Protocols
The methodologies employed in computational studies are critical for the reliability of the results. Below are detailed protocols representative of those used in the computational modeling of chromium-based polymerization catalysts.
Density Functional Theory (DFT) Calculations for Phillips-type Catalysts
A common approach for modeling the Phillips catalyst involves the following steps:
-
Model Construction:
-
A cluster model of the silica support is constructed, often using a fragment of the silica surface terminated with hydrogen atoms to saturate dangling bonds.
-
The chromium active site, for example, a Cr(II) or Cr(III) species, is grafted onto the silica cluster model.
-
-
Geometry Optimization:
-
The geometries of the catalyst model, reactants (e.g., ethylene), transition states, and products are optimized using a selected DFT functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d,p) for main group elements and a larger basis set with effective core potentials for chromium).
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Reaction Pathway Analysis:
-
The minimum energy path for the reaction is determined by connecting the reactant, transition state, and product structures.
-
Activation energies and reaction energies are calculated to assess the feasibility of the proposed mechanism.
-
-
Solvation Effects:
-
If the reaction is performed in a solvent, continuum solvation models (e.g., PCM, SMD) can be used to account for the effect of the solvent on the reaction energetics.
-
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed logical workflows and reaction mechanisms for the silyl chromate and Phillips catalysts.
References
Comprehensive literature review of Bis(triphenylsilyl)chromate applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bis(triphenylsilyl)chromate with alternative reagents in key chemical transformations, supported by experimental data. It is designed to assist researchers in selecting the most suitable reagents for their synthetic needs.
Executive Summary
This compound, [(C₆H₅)₃SiO]₂CrO₂, is a versatile organometallic compound utilized primarily as an oxidizing agent and a catalyst in organic synthesis.[1][2][3] Its applications include the oxidation of alcohols to carbonyl compounds, the oxidative cleavage of olefins, and the catalytic polymerization of ethylene (B1197577).[1][4][5] This guide compares its performance with established reagents such as the Jones reagent and Pyridinium Chlorochromate (PCC) for alcohol oxidation, and Ziegler-Natta catalysts for olefin polymerization. While this compound offers advantages in certain contexts, its use is also associated with the inherent toxicity of chromium(VI) compounds.[6][7]
Comparison of Oxidizing Agents for Alcohol Oxidation
Table 1: Comparison of Yields for the Oxidation of Various Alcohols
| Substrate (Alcohol) | Product | Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | Bis(trimethylsilyl)chromate / H₅IO₆ | Acetonitrile (B52724), reflux | 96 | [1] |
| Benzyl alcohol | Benzoic Acid | Jones Reagent | Acetone (B3395972), 0°C to rt | ~90 | [8] |
| Benzyl alcohol | Benzaldehyde | PCC | CH₂Cl₂, rt | ~92 | [9] |
| Cyclohexanol | Cyclohexanone | Bis(trimethylsilyl)chromate / H₅IO₆ | Acetonitrile, reflux | 92 | [1] |
| Cyclohexanol | Cyclohexanone | Jones Reagent | Acetone, 0°C to rt | 85-90 | [6] |
| Cyclohexanol | Cyclohexanone | PCC | CH₂Cl₂, rt | ~85 | [9] |
| 1-Octanol | Octanal | Bis(trimethylsilyl)chromate / H₅IO₆ | Acetonitrile, reflux | 85 | [1] |
| 1-Octanol | Octanoic Acid | Jones Reagent | Acetone, 0°C to rt | ~85 | [8] |
| 1-Octanol | Octanal | PCC | CH₂Cl₂, rt | ~78 | [9] |
Key Observations:
-
Selectivity: Bis(trimethylsilyl)chromate, in conjunction with a co-oxidant, provides excellent yields for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation.[1] In contrast, the strong oxidizing nature of the Jones reagent typically leads to the formation of carboxylic acids from primary alcohols.[8][9] PCC is a milder oxidant that selectively oxidizes primary alcohols to aldehydes.[9][10]
-
Reaction Conditions: Bis(silyl)chromate and PCC oxidations are typically carried out under relatively mild, non-aqueous conditions, which is advantageous for substrates sensitive to strong acids and water.[1][9] The Jones oxidation occurs in a strongly acidic aqueous acetone mixture.[6][8]
Comparison of Catalysts for Ethylene Polymerization
This compound has been utilized as a catalyst for the polymerization of ethylene.[4][11][12] It is often compared to the well-established Ziegler-Natta catalysts, which are a cornerstone of industrial polyethylene (B3416737) production.[13][14]
Table 2: Comparison of Ethylene Polymerization Performance
| Catalyst | Co-catalyst / Support | Temperature (°C) | Pressure (psi) | Polymer Yield | Reference |
| This compound | None | 170-175 | 20,000 | Approx. 20 g | [11] |
| This compound | Silica-alumina | Not specified | Not specified | Markedly increased activity | [12] |
| Typical Ziegler-Natta (TiCl₄/MgCl₂) | Triethylaluminum | 70-90 | 100-300 | High | [13][14] |
Key Observations:
-
Activity and Conditions: this compound can polymerize ethylene without a co-catalyst at high temperatures and pressures.[11] Its catalytic activity is significantly enhanced when supported on materials like silica-alumina.[12] Ziegler-Natta catalysts typically operate under milder conditions and are known for their high efficiency in producing linear and stereoregular polymers.[13][14]
-
Polymer Properties: Ziegler-Natta catalysts offer excellent control over the molecular weight and stereochemistry of the resulting polymer.[14] Metallocene catalysts, a newer generation, provide even more precise control over polymer architecture, leading to narrower molecular weight distributions.[14] The control over polymer properties with unsupported this compound is less defined in the available literature.
Experimental Protocols
Synthesis of this compound
A mixture of 15 g (0.054 mol) of triphenylsilanol, 15 g (0.15 mol) of chromium trioxide, and 5.0 g of anhydrous magnesium sulfate (B86663) in 450 ml of carbon tetrachloride is shaken for 24 hours at room temperature in a light-tight flask. The red-orange mixture is then filtered to remove solids. The product is recovered from the carbon tetrachloride solution by evaporation. Recrystallization of the dark residue from hot heptane (B126788) yields orange needles of this compound. The reported yield is 10.1 g (60%).[11]
Oxidation of Benzyl Alcohol using Bis(trimethylsilyl)chromate (as a proxy)
Benzyl alcohol (1 mmol), periodic acid (1.05 mmol), and Bis(trimethylsilyl)chromate (3.8 mol%) are refluxed in acetonitrile (5 mL). The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated. Ethyl acetate (B1210297) (10 mL) is added to the crude product, and the solution is washed with 10 mL of a 1:1 brine-water mixture. The organic layer is separated, dried over Na₂SO₄, and the solvent is evaporated. The residue is purified by column chromatography on a small silica (B1680970) gel column to afford benzaldehyde. The reported yield is 96%.[1]
Ethylene Polymerization using this compound
In a dry and nitrogen-filled 300-mL stirred autoclave, 100 mL of cyclohexane (B81311) (previously dried by purging with nitrogen) is charged. To this, 0.5 g of this compound is added, and the mixture is purged with nitrogen for several minutes before sealing the autoclave. The vessel is heated to 170°C and pressure-bled several times to remove nitrogen. Ethylene is then charged to an initial pressure of 20,000 psi, and the reaction is allowed to proceed for 4 hours, maintaining the temperature at 170-175°C. This procedure yields approximately 20 g of solid polyethylene.[11]
Visualizing Workflows and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound.
Caption: Comparison of alcohol oxidation pathways.
Caption: Ethylene polymerization catalyst comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective oxidative cleavage of terminal olefins into aldehydes catalyzed by copper(ii) complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Bis(benzene)chromium: a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols† - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Ethylene Polymerization: Silyl Chromate Catalysts vs. Alternatives
For researchers, scientists, and professionals in polymer and catalyst development, this guide provides a comparative kinetic analysis of ethylene (B1197577) polymerization using silyl (B83357) chromate (B82759) catalysts. It offers a detailed examination of experimental data and protocols, objectively comparing the performance of silyl chromate catalysts with other key industrial catalysts, namely Phillips and Ziegler-Natta catalysts.
This guide synthesizes data from various studies to present a clear comparison of catalyst performance, polymer properties, and reaction kinetics. Detailed experimental methodologies are provided to support the presented data, and key processes are visualized to facilitate understanding.
Comparative Performance of Ethylene Polymerization Catalysts
The choice of catalyst system in ethylene polymerization profoundly influences the kinetic profile of the reaction and the properties of the resulting polyethylene (B3416737). This section provides a comparative overview of silyl chromate, Phillips, and Ziegler-Natta catalysts.
| Catalyst Type | Typical Activity (g PE / g cat · h) | Operating Temperature (°C) | Operating Pressure (MPa) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Silyl Chromate (e.g., S-2) | 90 - 225[1] | 88 - 95[1] | 0.8 - 1.6[1] | High | Broad |
| Phillips (CrOx/SiO2) | Varies significantly with support and activation | ~100 | 1 - 3.5 | High | Very Broad[2] |
| Ziegler-Natta (TiCl4/MgCl2) | High (e.g., up to 34,600 g PE / g Ti · h) | 70 - 90 | 0.5 - 2.0 | Very High (can produce UHMWPE)[3] | Broad |
Table 1: General Comparison of Ethylene Polymerization Catalyst Systems. Data is compiled from various sources and represents typical ranges. Direct comparison is challenging due to variations in specific catalyst formulations and reaction conditions.
In-depth Kinetic and Polymer Property Comparison
A more detailed look at the kinetic parameters and the resulting polymer properties reveals the distinct characteristics of each catalyst system. Silyl chromate catalysts, often commercialized as UCC S-2 catalysts, are known for producing high-density polyethylene (HDPE) with a broad molecular weight distribution (MWD).[4]
Kinetic Parameters
The kinetics of ethylene polymerization are influenced by temperature, pressure, and the specific catalyst formulation. For silyl chromate catalysts, the polymerization rate typically shows a sharp initial increase to a maximum, followed by a slow decay.[1]
| Catalyst | Parameter | Value | Conditions |
| Silyl Chromate (Cat-1) | Max. Polymerization Rate | ~90 g PE / g cat · h | 88°C, 1.2 MPa |
| Silyl Chromate (Cat-1) | Max. Polymerization Rate | ~150 g PE / g cat · h | 95°C, 1.2 MPa |
| Silyl Chromate (Cat-2) | Max. Polymerization Rate | ~125 g PE / g cat · h | 88°C, 1.2 MPa |
| Silyl Chromate (Cat-2) | Max. Polymerization Rate | ~225 g PE / g cat · h | 95°C, 1.2 MPa |
| Chromium Oxide | Activation Energy (Ea) | 10.2 kcal/mol (42.8 kJ/mol) | 75-95°C, slurry phase |
Table 2: Kinetic Data for Silyl Chromate and Chromium Oxide Catalysts. [1] Note: Cat-1 and Cat-2 are S-2 type catalysts with different cocatalyst amounts.
Direct comparative tables for the activation energies of silyl chromate, Phillips, and Ziegler-Natta catalysts under identical conditions are scarce in the public literature. However, the activation energy for chromium oxide catalysts provides a baseline for understanding the temperature sensitivity of these systems.
Polymer Properties: Molecular Weight and Polydispersity
The molecular weight and its distribution are critical properties of polyethylene, determining its mechanical strength and processability. Silyl chromate catalysts are noted for their ability to produce polyethylene with a broader molecular weight distribution compared to some other systems, which can be advantageous for certain applications.
| Catalyst System | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Silyl Chromate | Data not readily available in comparative tables | Data not readily available in comparative tables | Broad |
| Phillips | Varies, can be very high | Varies | 4 - 100+[2] |
| Ziegler-Natta | Can reach ultra-high values (>1,000,000)[3] | Varies | Typically broad, can be > 5 |
Table 3: Comparison of Polyethylene Molecular Weight Properties. Direct comparative data under identical conditions is limited. The broad PDI of Phillips catalysts is a well-documented characteristic.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to kinetic analysis. This section outlines the typical procedures for catalyst preparation, polymerization, and polymer characterization.
Silyl Chromate Catalyst Preparation (UCC S-2 Type)
The preparation of a silica-supported silyl chromate catalyst involves several key steps:
-
Support Preparation: Silica (B1680970) gel (e.g., Grace Davison 955) is calcined at high temperatures (e.g., 600°C for 4 hours) in a fluidized-bed quartz reactor under a flow of highly purified nitrogen to dehydrate the support.[1] The dehydrated silica is then stored under an inert atmosphere.
-
Impregnation: The dehydrated silica is slurried in a purified, anhydrous non-polar solvent such as n-hexane in a glass reactor.[1]
-
Reaction with Silyl Chromate Precursor: A specified amount of bis(triphenylsilyl) chromate is added to the silica slurry. The mixture is stirred for several hours (e.g., 4 hours at 45°C) in the dark.[1]
-
Cocatalyst Addition: An appropriate cocatalyst, such as diethyl aluminum ethoxide, is added to the mixture under a nitrogen atmosphere. The amount of cocatalyst can be varied to modify the catalyst's performance. The reduction reaction is typically allowed to proceed for about an hour.[1]
-
Drying: The final catalyst is dried under vacuum at an elevated temperature (e.g., 60°C) to obtain a free-flowing powder.[1]
Figure 1: Experimental workflow for the preparation of a UCC S-2 type silyl chromate catalyst.
Slurry-Phase Ethylene Polymerization
A typical slurry-phase ethylene polymerization experiment is conducted in a batch reactor under an inert atmosphere.
-
Reactor Preparation: The polymerization reactor is thoroughly cleaned, dried, and purged with a high-purity inert gas (e.g., nitrogen or argon) to remove air and moisture. The reactor is often heated under vacuum to eliminate adsorbed water.
-
Solvent and Scavenger Addition: Anhydrous solvent (e.g., isobutane (B21531) or hexane) is introduced into the reactor. A scavenger, such as triethylaluminum (B1256330) (TEA), is often added to the solvent to remove any remaining impurities.
-
Catalyst Injection: The activated silyl chromate catalyst is dispersed in a small amount of the solvent and injected into the reactor.
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure and heated to the target polymerization temperature. These conditions are maintained throughout the reaction. The consumption of ethylene is monitored to track the polymerization rate. Vigorous stirring is essential to ensure good mass transfer.
-
Termination and Product Isolation: After the desired reaction time, the ethylene flow is stopped, and the reactor is vented and cooled. The reaction is quenched by adding a deactivating agent like acidified methanol (B129727). The polyethylene powder is then filtered, washed with methanol and water to remove catalyst residues, and dried in a vacuum oven.
Figure 2: General experimental workflow for slurry-phase ethylene polymerization.
Polymer Characterization: Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a standard technique for determining the molecular weight distribution of polymers.
-
Sample Preparation: A small, precise amount of the polyethylene sample (typically 5-10 mg) is dissolved in a suitable solvent, such as 1,2,4-trichlorobenzene (B33124) (TCB), at a high temperature (e.g., 150-160°C).[5] The dissolution process may take several hours with gentle stirring to ensure the polymer is fully dissolved without degradation.
-
Filtration: The hot polymer solution is filtered through a high-temperature resistant filter (e.g., 0.2-0.45 µm) to remove any particulate matter that could damage the GPC columns.
-
GPC Analysis: The prepared sample is injected into the GPC system. The system consists of a pump, a set of columns packed with a porous gel, and one or more detectors (e.g., refractive index, viscometer, light scattering). The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.
-
Data Analysis: The elution profile from the detectors is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Calibration with polymer standards of known molecular weights is typically required for accurate measurements.
Proposed Reaction Mechanism
The precise mechanism of ethylene polymerization on silyl chromate catalysts is complex and a subject of ongoing research. However, a generally accepted simplified mechanism involves the following key steps: initiation, propagation, and termination. The active species is believed to be a chromium alkyl complex bound to the silica support.[2]
Figure 3: A simplified representation of the key steps in ethylene polymerization catalyzed by a silyl chromate catalyst.
Initiation: The pre-catalyst, typically containing Cr(VI), is reduced to a lower oxidation state (e.g., Cr(II) or Cr(III)) by a cocatalyst or by ethylene itself.[6] This process forms the active organochromium species, which is capable of initiating polymerization.
Propagation: The core of the polymerization process involves the repeated insertion of ethylene monomers into the chromium-carbon bond of the growing polymer chain. This is a key step that dictates the rate of polymer growth.
Termination: The growth of a polymer chain is terminated through various pathways, including chain transfer to the monomer, chain transfer to the cocatalyst (e.g., an aluminum alkyl), or through a process called β-hydride elimination. These termination events determine the final molecular weight of the polymer and can influence the overall molecular weight distribution.
Conclusion
Silyl chromate catalysts represent a significant class of catalysts for the commercial production of high-density polyethylene. Their kinetic behavior, characterized by a build-up period followed by a stable or slowly decaying activity, and their ability to produce polymers with a broad molecular weight distribution, distinguish them from other catalyst systems like Phillips and Ziegler-Natta catalysts. While direct, comprehensive comparative kinetic data under identical conditions remains a challenge to consolidate from public literature, the information presented in this guide provides a solid foundation for understanding the relative performance and characteristics of these important industrial catalysts. Further research focusing on side-by-side comparative studies would be invaluable for a more precise quantitative assessment.
References
Safety Operating Guide
Proper Disposal of Bis(triphenylsilyl)chromate: A Step-by-Step Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of bis(triphenylsilyl)chromate, a potent oxidizing agent. Researchers, scientists, and professionals in drug development must adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations. All disposal actions must be conducted in consultation with your institution's Environmental Health and Safety (EHS) department, as final disposal must be carried out by a licensed chemical waste management facility.
This compound is a hazardous material classified as toxic, a skin sensitizer, a suspected carcinogen, and very toxic to aquatic life.[1][2] Direct disposal of this reagent without deactivation is unsafe and environmentally harmful. The primary method of disposal for this and other chromium(VI) compounds is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[3]
The following procedures detail the necessary steps for the safe handling, quenching (deactivation), and preparation of this compound waste for collection by a certified hazardous waste disposal service.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This is a mandatory safety measure to prevent exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, inspected before use). |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Face Protection | Face shield, in addition to safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. For spills or aerosols, a P3 respirator cartridge is recommended. |
Experimental Protocol: Quenching of this compound Waste
This protocol outlines the deactivation of small quantities of this compound waste in a laboratory setting. The objective is to reduce the hazardous hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)). This procedure should be performed in a chemical fume hood.
Materials:
-
This compound waste (solid or in an organic solvent)
-
Anhydrous isopropanol (B130326) (2-propanol)
-
A suitable reaction flask (at least 4 times the volume of the waste solution)
-
Stir plate and stir bar
-
Ice bath
-
Waste container, clearly labeled "Hazardous Waste: Chromium Compounds"
Procedure:
-
Preparation: Place the reaction flask containing the this compound waste on a stir plate within a chemical fume hood. If the waste is a solid, dissolve it in a suitable inert solvent such as acetone. Begin stirring the solution.
-
Cooling: Place the flask in an ice bath to cool the solution. The quenching process can be exothermic.
-
Quenching: Slowly add anhydrous isopropanol dropwise to the stirred, cooled solution. A color change from the initial orange/yellow of the Cr(VI) species to a green or brown color indicates the reduction to Cr(III).[4]
-
Monitoring: Continue adding isopropanol until the orange/yellow color is no longer visible and the solution remains green or brown.
-
Completion: Once the color change is complete and persistent, allow the mixture to stir for an additional 30 minutes to ensure the reaction has gone to completion.
-
Waste Collection: Carefully transfer the resulting solution into the designated hazardous waste container.
-
Decontamination: Rinse all glassware that came into contact with this compound with acetone, and add the rinsate to the hazardous waste container.
-
Final Disposal: Seal the hazardous waste container and label it appropriately with the contents and hazard warnings. Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Important Safety Considerations
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1][3]
-
Avoid inhalation: Handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid breathing in dust or vapors.
-
Environmental Hazard: Do not allow this compound or its solutions to enter drains or the environment.[3] It is very toxic to aquatic life.[1]
-
Spills: In the event of a spill, avoid creating dust. Sweep or vacuum up the material and place it in a suitable, closed container for disposal.
By adhering to these procedures, laboratory personnel can safely manage the disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Safe Handling and Disposal of Bis(triphenylsilyl)chromate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of specialized reagents is paramount. This document provides essential safety and logistical information for the use of Bis(triphenylsilyl)chromate, a chromium-based oxidizing agent.
This compound is a versatile reagent in organic synthesis, primarily utilized for the oxidation of alcohols to carbonyl compounds.[1] However, as a hexavalent chromium (Cr(VI)) compound, it poses significant health and environmental risks, necessitating strict adherence to safety protocols.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Carcinogenicity: As a Cr(VI) compound, it is considered a potential carcinogen.[2][3]
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[2][3][4][5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][3][4][5]
Due to these hazards, all handling must be conducted within a designated area and with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment based on Safety Data Sheets (SDS) and OSHA guidelines for hexavalent chromium.[6][7]
| Protection Type | Specific Equipment | Purpose |
| Respiratory Protection | NIOSH-approved respirator with P3 cartridges | To prevent inhalation of dust particles. |
| Eye and Face Protection | Safety glasses with side shields and a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected before use and disposed of after contamination.[4] |
| Body Protection | Full-coverage lab coat or chemical-resistant suit | To protect skin from contamination. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the reagent and ensuring a safe laboratory environment.
| Procedure | Guideline | Rationale |
| Receiving and Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5] Store under inert gas as it is air and moisture sensitive.[4] Store locked up in a designated area for toxic and carcinogenic substances.[2][3] | To prevent degradation and reaction with atmospheric components. To restrict access and prevent unauthorized use. |
| Handling | All manipulations should be performed in a certified chemical fume hood.[4] Avoid the formation of dust.[4] Use appropriate ventilation to keep airborne concentrations below the OSHA Permissible Exposure Limit (PEL) for Cr(VI) of 5 µg/m³.[6][8] Avoid contact with skin, eyes, and clothing.[4][5] | To minimize inhalation exposure. To prevent skin and eye contact. |
| Hygiene | Wash hands thoroughly after handling and before breaks.[4] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[5][7] | To prevent accidental ingestion and cross-contamination. To prevent the spread of contamination outside the designated work area. |
Representative Experimental Protocol: Oxidation of a Secondary Alcohol
The following is a representative, step-by-step procedure for the oxidation of a secondary alcohol to a ketone using this compound. This protocol is for informational purposes and should be adapted based on the specific substrate and reaction scale.
1. Reaction Setup:
- Under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) to a dry, round-bottom flask equipped with a magnetic stirrer.
- Ensure the setup is within a chemical fume hood.
2. Reagent Addition:
- In a separate container, weigh the required amount of this compound. Handle the solid carefully to avoid generating dust.
- Add the this compound to the reaction mixture in portions or as a solution in the reaction solvent.
3. Reaction Monitoring:
- Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the substrate).
- Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Reaction Quench and Workup:
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding a suitable reagent, such as isopropanol, to consume any excess oxidant.
- Filter the mixture through a pad of celite or silica (B1680970) gel to remove the chromium byproducts. Wash the filter cake with the reaction solvent.
- The filtrate, containing the product, can then be further purified.
5. Purification:
- Remove the solvent from the filtrate under reduced pressure.
- Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
Experimental Workflow Diagram
Caption: Experimental workflow for the oxidation of a secondary alcohol.
Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste. Environmental release must be strictly avoided.[4][5]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated PPE (gloves, etc.), weighing paper, and filter cakes, in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste, including reaction mixtures and solvent washes, in a designated, sealed, and clearly labeled hazardous waste container for halogenated or non-halogenated waste as appropriate. |
| Final Disposal | All waste must be disposed of through a licensed hazardous waste disposal company.[4] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] |
By adhering to these guidelines, laboratory professionals can safely utilize this compound while minimizing risks to themselves and the environment. Always consult the most recent Safety Data Sheet for the specific product in use and your institution's safety policies before commencing any work.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. US5698723A - Process for the preparation of bistriphenylsilyl chromate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
